Pentanedioate
描述
Structure
3D Structure
属性
分子式 |
C5H6O4-2 |
|---|---|
分子量 |
130.1 g/mol |
IUPAC 名称 |
pentanedioate |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/p-2 |
InChI 键 |
JFCQEDHGNNZCLN-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])CC(=O)[O-] |
规范 SMILES |
C(CC(=O)[O-])CC(=O)[O-] |
产品来源 |
United States |
Foundational & Exploratory
The Role of Pentanedioate in Lysine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentanedioate, more commonly known as glutarate, is a pivotal intermediate in the catabolism of the essential amino acid L-lysine. This technical guide provides a comprehensive overview of the metabolic pathways of lysine (B10760008) degradation, with a central focus on the formation and subsequent fate of glutarate. It details the enzymatic reactions, presents available quantitative data, and outlines experimental protocols for the study of these pathways. Furthermore, this guide explores the pathophysiological implications of glutarate accumulation, as seen in the neurometabolic disorder Glutaric Aciduria Type 1 (GA-1), and discusses its potential role as a signaling molecule. The content herein is intended to serve as a detailed resource for researchers and professionals involved in the study of amino acid metabolism, neurodegenerative diseases, and the development of therapeutic interventions for related disorders.
Introduction
L-lysine, an essential amino acid in mammals, is crucial for protein synthesis and various other physiological functions. When present in excess of metabolic requirements, lysine is catabolized primarily in the liver mitochondria. Two main pathways are responsible for lysine degradation in mammals: the saccharopine pathway and the pipecolate pathway. Both pathways converge to produce α-aminoadipate, which is then further metabolized to α-ketoadipate. The subsequent oxidative decarboxylation of α-ketoadipate yields glutaryl-CoA, the immediate precursor to this compound (glutarate).
The metabolic fate of glutarate is of significant clinical interest. The enzyme glutaryl-CoA dehydrogenase is responsible for its conversion to crotonyl-CoA. A deficiency in this enzyme leads to the genetic disorder Glutaric Aciduria Type 1 (GA-1), characterized by the accumulation of glutaric acid and its derivative 3-hydroxyglutaric acid, resulting in severe neurological damage.[1][2] This guide will delve into the intricacies of these pathways, the enzymes that govern them, and the analytical methods used for their investigation.
Lysine Catabolism Pathways
The degradation of L-lysine to glutarate involves a series of enzymatic steps distributed between the mitochondria and the cytosol. The two primary routes, the saccharopine and pipecolate pathways, differ in their initial steps but merge to a common downstream pathway.
The Saccharopine Pathway
The saccharopine pathway is the major route for lysine catabolism in the liver and kidney. It involves the following key steps:
-
Lysine-Ketoglutarate Reductase (LKR): L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the LKR domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[3]
-
Saccharopine Dehydrogenase (SDH): Saccharopine is then oxidatively cleaved to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This is catalyzed by the SDH domain of the AASS enzyme.[3]
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): α-Aminoadipate-δ-semialdehyde is oxidized to α-aminoadipate.[4]
-
Aminoadipate Aminotransferase (AADAT): α-Aminoadipate is transaminated to α-ketoadipate.[5][6]
-
α-Ketoadipate Dehydrogenase Complex: α-Ketoadipate is oxidatively decarboxylated to form glutaryl-CoA.
-
Glutaryl-CoA Dehydrogenase (GCDH): Glutaryl-CoA is dehydrogenated to crotonyl-CoA, and in the process, glutarate can be formed.[7]
The Pipecolate Pathway
The pipecolate pathway is more prominent in the brain. Its initial steps differ from the saccharopine pathway:
-
Lysine-α-oxidase or Aminotransferase: L-lysine is converted to Δ1-piperideine-2-carboxylate.
-
Δ1-Piperideine-2-Carboxylate Reductase: This intermediate is reduced to L-pipecolate.
-
Pipecolate Oxidase: L-pipecolate is oxidized to Δ1-piperideine-6-carboxylate, which is in equilibrium with α-aminoadipate-δ-semialdehyde.
From α-aminoadipate-δ-semialdehyde, the pathway converges with the saccharopine pathway, proceeding to the formation of glutarate.
Key Enzymes and Quantitative Data
The efficient flux through the lysine catabolic pathways is governed by the kinetic properties of several key enzymes. A summary of available quantitative data is presented below.
| Enzyme | Abbreviation | Substrate(s) | Km | Vmax | Source(s) |
| Saccharopine Dehydrogenase (yeast) | SDH | Saccharopine | 1.7 mM | - | [5] |
| NAD+ | 0.1 mM | - | [5] | ||
| L-Lysine | 2 mM | - | [5] | ||
| α-Ketoglutarate | 0.55 mM | - | [5] | ||
| NADH | 0.089 mM | - | [5] | ||
| Aminoadipate Aminotransferase (human) | AADAT / KATII | α-Aminoadipate | 0.15 ± 0.02 mM | 1.1 ± 0.02 µmol/min/mg | [5] |
| α-Ketoglutarate | 0.35 ± 0.05 mM | - | [5] | ||
| Glutaryl-CoA Dehydrogenase (human fibroblast) | GCDH | Glutaryl-CoA | 5.9 µM | - | [8] |
Note: Comprehensive kinetic data for all enzymes in the pathway, particularly Vmax values, are not consistently available across different species and experimental conditions in the reviewed literature.
Experimental Protocols
Assay of Glutaryl-CoA Dehydrogenase (GCDH) Activity
This protocol is adapted from methodologies used for cultured fibroblasts.[8][9]
Principle: The assay measures the dehydrogenation of glutaryl-CoA by monitoring the reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), spectrophotometrically.
Materials:
-
Cell sonicates (from cultured fibroblasts or other tissues)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Glutaryl-CoA solution (1 mM)
-
DCPIP solution (1 mM)
-
Phenazine methosulfate (PMS) solution (10 mM)
-
Potassium cyanide (KCN) solution (100 mM, neutralized)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit the respiratory chain), and DCPIP.
-
Add the cell sonicate to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding glutaryl-CoA and PMS.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.
LC-MS/MS Analysis of Lysine Catabolites
This protocol provides a general workflow for the simultaneous detection of lysine and its catabolites in biological fluids.[10][11]
Principle: Liquid chromatography is used to separate the analytes of interest, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Plasma, urine, or tissue homogenate samples
-
Internal standards (e.g., isotopically labeled lysine and its metabolites)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system with a HILIC or reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Precipitate proteins by adding a 3-fold excess of ice-cold acetonitrile containing internal standards.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant and dilute with an appropriate mobile phase for injection.
-
-
LC Separation:
-
Inject the prepared sample onto the LC column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent into the mass spectrometer.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte using a calibration curve prepared with known standards.
-
The Role of this compound (Glutarate)
Metabolic Fate
Under normal physiological conditions, glutaryl-CoA is rapidly converted to crotonyl-CoA by glutaryl-CoA dehydrogenase. However, in GA-1, the deficiency of this enzyme leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid (glutarate).[2]
Pathophysiological Implications in Glutaric Aciduria Type 1
The accumulation of glutarate and its derivative, 3-hydroxyglutarate, is highly neurotoxic. The proposed mechanisms of neurotoxicity include:
-
Excitotoxicity: Glutarate and 3-hydroxyglutarate are structurally similar to the excitatory neurotransmitter glutamate and can act as agonists at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxic neuronal damage.[1][12]
-
Impairment of Energy Metabolism: Glutarate can inhibit key enzymes in the Krebs cycle, such as α-ketoglutarate dehydrogenase, leading to a disruption of cellular energy production.
-
Oxidative Stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing oxidative damage to cellular components.
Potential Signaling Roles
While much of the research on glutarate has focused on its pathological effects, there is emerging evidence that it may also have signaling functions. For example, glutarate has been shown to regulate T-cell function and metabolism.[13] Further research is needed to fully elucidate the physiological signaling roles of glutarate and whether it acts as a metabolic signal under non-pathological conditions. The structural similarity of glutarate to α-ketoglutarate, a known signaling molecule, suggests that it may have broader roles in cellular regulation than currently understood.[14][15]
Conclusion
This compound (glutarate) is a critical metabolite in the catabolism of L-lysine. While its efficient removal is essential for normal cellular function, its accumulation due to enzymatic defects leads to severe neurodegeneration. This technical guide has provided an in-depth overview of the metabolic pathways leading to glutarate formation, the enzymes involved, and the analytical techniques used for their study. A deeper understanding of the role of glutarate, both in health and disease, is crucial for the development of effective therapeutic strategies for conditions such as Glutaric Aciduria Type 1. Future research should focus on further elucidating the kinetic properties of all enzymes in the lysine catabolic pathways, refining experimental protocols, and exploring the potential physiological signaling roles of glutarate.
References
- 1. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]
- 4. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flexible and Accessible Workflows for Improved Proteogenomic Analysis Using the Galaxy Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An accessible workflow for high-sensitivity proteomics using parallel accumulation–serial fragmentation (PASEF) | Springer Nature Experiments [experiments.springernature.com]
- 8. jci.org [jci.org]
- 9. youtube.com [youtube.com]
- 10. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutaric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Alpha-aminoadipate delta-semialdehyde synthase mRNA knockdown reduces the lysine requirement of a mouse hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pentanedioate from 1,3-Dibromopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing pentanedioate, commonly known as glutarate, from the starting material 1,3-dibromopropane (B121459). This document details the core chemical transformations, offers comprehensive experimental protocols for key reactions, and presents quantitative data in a structured format. The synthesis of this compound is a fundamental process in organic chemistry, with applications in the production of polymers, plasticizers, and as a precursor for various active pharmaceutical ingredients.[1]
Core Synthetic Strategies
Two principal and effective methodologies for the synthesis of this compound from 1,3-dibromopropane are the dinitrile hydrolysis pathway and the malonic ester synthesis pathway . Both routes are robust and can be adapted for various laboratory scales.
Dinitrile Hydrolysis Pathway
This widely used two-step method first involves the nucleophilic substitution of 1,3-dibromopropane with a cyanide salt to form pentanedinitrile (glutaronitrile). The subsequent hydrolysis of the dinitrile yields pentanedioic acid.[1]
Reaction Pathway:
Malonic Ester Synthesis Pathway
The malonic ester synthesis provides an alternative route, utilizing diethyl malonate as a key reagent. In this process, the enolate of diethyl malonate acts as a nucleophile, reacting with 1,3-dibromopropane in a double alkylation. The resulting tetraester is then hydrolyzed and subsequently decarboxylated upon heating to yield pentanedioic acid.[2][3]
Reaction Pathway:
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in both synthetic pathways.
Protocol 1: Synthesis of Pentanedinitrile from 1,3-Dibromopropane
This procedure details the nucleophilic substitution reaction to form the dinitrile intermediate.
Materials:
-
1,3-Dibromopropane
-
Sodium cyanide (or Potassium cyanide)[1]
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in ethanol (B145695).[4]
-
Slowly add 1,3-dibromopropane to the cyanide solution.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
The solvent is then removed from the filtrate under reduced pressure to yield crude pentanedinitrile.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Pentanedinitrile to Pentanedioic Acid
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Pentanedinitrile (Trimethylene cyanide)
-
Concentrated Hydrochloric Acid
-
Ether
Procedure:
-
In a 2-liter round-bottom flask, place 100 g (1.06 moles) of pentanedinitrile and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18).[4]
-
Reflux the mixture for approximately four hours.[4]
-
Evaporate the solution to dryness, preferably under reduced pressure. The resulting solid is a mixture of glutaric acid and ammonium (B1175870) chloride.[4]
-
Extract the dry residue with about 300 cc of boiling ether.[4]
-
Filter the ether solution and further extract the residue with two 100-cc portions of boiling ether.[4]
-
Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point the acid will begin to crystallize.[4]
-
Add 1 liter of benzene and heat the mixture until the glutaric acid dissolves.[4]
-
Cool the solution in an ice-salt bath to induce crystallization.[4]
-
Collect the crystals by suction filtration. A second crop can be obtained by concentrating the filtrate.[4]
Protocol 3: Malonic Ester Synthesis of Pentanedioic Acid
This generalized protocol is based on the principles of the malonic ester synthesis.[2][5]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1,3-Dibromopropane
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Two equivalents of sodium ethoxide will be required for each equivalent of 1,3-dibromopropane.
-
Add two equivalents of diethyl malonate to the sodium ethoxide solution and stir to form the sodiomalonic ester enolate.[5]
-
Alkylation: Slowly add one equivalent of 1,3-dibromopropane to the enolate solution. The reaction is a double SN2 alkylation.[5][6]
-
Heat the reaction mixture to reflux for several hours to ensure the completion of the dialkylation.
-
Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the four ester groups to carboxylate salts.[3]
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylates to form the tetra-acid.
-
Decarboxylation: Heat the acidified solution. The β-keto acid structure of the intermediate will readily undergo decarboxylation, releasing two molecules of carbon dioxide to form pentanedioic acid.[2]
-
Work-up: The pentanedioic acid can then be extracted from the aqueous solution using a suitable organic solvent (e.g., ether) and purified by recrystallization.
Quantitative Data
| Synthesis Route | Step | Product | Yield | Melting Point (°C) | Reference |
| Dinitrile Hydrolysis | Hydrolysis of Pentanedinitrile | Pentanedioic Acid | 83-85% | 97-98 | [4] |
Spectroscopic Data for Pentanedioic Acid
| Spectroscopy | Key Features |
| Infrared (IR) | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[7] |
| ¹H NMR | The proton NMR spectrum will show a multiplet for the protons on the central carbon (C3) and another multiplet for the protons on the carbons adjacent to the carbonyl groups (C2 and C4). The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbons in the downfield region (typically >170 ppm), and distinct signals for the three different aliphatic carbons in the chain.[8][9][10] |
Experimental Workflow Diagram
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pentanedioic acid [webbook.nist.gov]
- 8. Pentanedioic acid, 2-methyl-, monomethyl ester - SpectraBase [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to the Chemical Properties of Dimethyl Pentanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of dimethyl pentanedioate, also known as dimethyl glutarate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for key property determinations, and visualizes important reaction mechanisms.
Physicochemical Properties
Dimethyl this compound is a colorless liquid with a mild, pleasant odor. It is the dimethyl ester of pentanedioic acid (glutaric acid).[1] Its key physical and chemical properties are summarized in the tables below.
Identification and General Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| CAS Number | 1119-40-0 | [2] |
| Synonyms | Dimethyl glutarate, Glutaric acid dimethyl ester, DBE-5 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, pleasant | [1] |
Thermodynamic and Physical Properties
| Property | Value | Reference |
| Melting Point | -37 °C | [1] |
| Boiling Point | 210-215 °C at 760 mmHg | [1] |
| Density | 1.087 g/cm³ at 20 °C | [1] |
| Flash Point | 107 °C | [1] |
| Water Solubility | 5.3 g/100 mL at 20 °C | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of dimethyl this compound.
NMR Spectroscopy
¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen environments in the molecule.
-
Instrument: Varian A-60[3]
-
Solvent: Not specified in the available data.
¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the different carbon environments.
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results | Methylene carbons (C2, C3, C4) |
| Data not explicitly available in search results | Methoxy carbons (O-CH₃) |
| Data not explicitly available in search results | Carbonyl carbons (C=O) |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation. The NIST WebBook provides the mass spectrum of dimethyl this compound.[5]
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in dimethyl this compound. The NIST WebBook provides a gas-phase IR spectrum.[6]
Chemical Reactivity
Dimethyl this compound undergoes reactions typical of esters, most notably hydrolysis and transesterification.
Hydrolysis
In the presence of an acid or base catalyst, dimethyl this compound can be hydrolyzed to yield pentanedioic acid and two equivalents of methanol (B129727).[7][8] The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions.[7]
A study on the hydrolysis of dimethyl glutarate using a strong acidic styrene-based cation exchange resin as a catalyst has been reported.[7][8] The optimal conditions for this reaction were found to be a reaction temperature of 130°C, a molar ratio of water to dimethyl glutarate of 12:1, and a reaction time of 2 hours, which resulted in a glutaric acid yield of 88.84%.[7]
Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Dimethyl this compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form different dialkyl pentanedioates.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and characterization of dimethyl this compound.
Synthesis via Fischer Esterification
The following is a general protocol for the synthesis of dimethyl this compound from pentanedioic acid and methanol, based on the Fischer esterification of glutaric acid.[9][10][11][12][13]
Materials:
-
Pentanedioic acid (glutaric acid)
-
Methanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve pentanedioic acid in an excess of methanol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl this compound.
-
The product can be further purified by distillation.
Determination of Boiling Point
The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.[10]
Procedure (Simple Distillation):
-
Place a small volume of dimethyl this compound in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.
-
Heat the flask gently. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[14][15][16]
Typical GC-MS Parameters:
-
GC Column: A nonpolar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250 °C.
-
Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key reaction pathways.
Caption: Fischer Esterification of Pentanedioic Acid.
Caption: Acid-Catalyzed Hydrolysis of Dimethyl this compound.
References
- 1. Dimethyl Glutarate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 2. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 3. Dimethyl 2,4-dimethylthis compound | C9H16O4 | CID 137437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 6. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101696162A - Method for preparing glutaric acid from dimethyl glutarate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. agilent.com [agilent.com]
- 15. ijpsr.com [ijpsr.com]
- 16. agilent.com [agilent.com]
The Central Role of α-Ketoglutarate in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal function of α-ketoglutarate (also known as 2-oxoglutarate or, in its deprotonated form, pentanedioate) within the Krebs cycle. As a key intermediate, α-ketoglutarate stands at a critical metabolic crossroads, influencing not only cellular energy production but also amino acid metabolism, nitrogen balance, and cellular signaling. This document provides a comprehensive overview of its synthesis, fate, and regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
α-Ketoglutarate: A Linchpin of the Krebs Cycle
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a series of enzymatic reactions in the mitochondrial matrix that is central to cellular respiration. α-Ketoglutarate is a five-carbon dicarboxylic acid that serves as a crucial intermediate in this cycle.[1] It is formed from the oxidative decarboxylation of isocitrate and is subsequently converted to the four-carbon molecule succinyl-CoA.[2] This progression is a key part of the cycle's function to oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, to carbon dioxide, thereby generating reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation.[3]
The enzyme responsible for the conversion of α-ketoglutarate, the α-ketoglutarate dehydrogenase complex (KGDHC), is a major regulatory point of the Krebs cycle.[4] Beyond its role in energy metabolism, α-ketoglutarate links the Krebs cycle to amino acid metabolism through transamination and deamination reactions, particularly with glutamate. It also plays a role in various signaling pathways and in the cellular response to oxidative stress.[5]
Quantitative Data on α-Ketoglutarate and its Metabolism
The metabolic flux through the Krebs cycle is tightly regulated, and the activity of the enzymes involved, as well as the concentrations of the intermediates, are key to this regulation. The following tables summarize important quantitative data related to α-ketoglutarate and the α-ketoglutarate dehydrogenase complex.
| Parameter | Value | Organism/Tissue | Reference |
| Michaelis Constant (Km) for α-Ketoglutarate | 0.67 mM | Mammalian mitochondria | [4] |
| 0.190 mM | Bovine adrenals | [6] | |
| 4 +/- 1.1 mM (without Ca²⁺) | Not specified | [7] | |
| 0.3 mM (with Ca²⁺ and Mg²⁺) | Not specified | [7] | |
| Michaelis Constant (Km) for CoA | 0.012 mM | Bovine adrenals | [6] |
| Michaelis Constant (Km) for NAD⁺ | 0.025 mM | Bovine adrenals | [6] |
| Maximum Velocity (Vmax) | 0.02 µmol x min⁻¹ x mg of protein⁻¹ | Escherichia coli | [8] |
Table 1: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex. This table presents the Michaelis constants (Km) for the substrates of the α-ketoglutarate dehydrogenase complex and a reported maximum velocity (Vmax).
| Regulator | Effect on KGDHC | Notes | Reference |
| ADP | Activator | Increases affinity for α-ketoglutarate. | [5] |
| Ca²⁺ | Activator | Lowers the Km for α-ketoglutarate. | [9] |
| ATP | Inhibitor | Mixed-type inhibition with respect to CoA and NAD⁺. | [6] |
| NADH | Inhibitor | Product inhibition. | [9][10] |
| Succinyl-CoA | Inhibitor | Product inhibition. | [9][10] |
Table 2: Allosteric Regulation of the α-Ketoglutarate Dehydrogenase Complex (KGDHC). This table summarizes the key allosteric activators and inhibitors of the α-ketoglutarate dehydrogenase complex, a critical control point in the Krebs cycle.
Experimental Protocols
Assay for α-Ketoglutarate Dehydrogenase (KGDHC) Activity
Principle: The activity of KGDHC is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidative decarboxylation of α-ketoglutarate. The production of NADH can be measured spectrophotometrically by the increase in absorbance at 340 nm.[11] Alternatively, the NADH produced can reduce a probe to a colored product with strong absorbance at 450 nm, providing a colorimetric assay.[12]
Materials:
-
KGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100)
-
α-Ketoglutarate solution (substrate)
-
Coenzyme A (CoA) solution
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
Thiamine pyrophosphate (TPP) solution
-
(For colorimetric assay) KGDH Developer (containing a probe that reacts with NADH)
-
NADH Standard solution (for calibration curve)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Isolated mitochondria or cell/tissue lysates
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold KGDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the 96-well plate.
-
Adjust the final volume of each standard to 50 µL with KGDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing KGDH Assay Buffer, CoA, NAD⁺, TPP, and (for the colorimetric assay) the KGDH Developer.
-
-
Assay:
-
Add 5-50 µL of sample supernatant to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with KGDH Assay Buffer.
-
For background control, prepare parallel sample wells without the α-ketoglutarate substrate.
-
Start the reaction by adding 50 µL of the reaction mix (containing α-ketoglutarate) to each well.
-
Immediately measure the absorbance at 340 nm (for NADH direct detection) or 450 nm (for colorimetric assay) in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Subtract the background rate from the sample rate.
-
Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production (nmol/min).
-
Normalize the activity to the protein concentration of the sample. One unit of KGDHC activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Quantification of α-Ketoglutarate by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of α-ketoglutarate in biological samples. The method involves chromatographic separation of α-ketoglutarate from other metabolites followed by its detection and quantification by mass spectrometry.[13]
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile
-
α-Ketoglutarate standard
-
Isotopically labeled internal standard (e.g., ¹³C₅-α-ketoglutarate)
-
Methanol (B129727) (for metabolite extraction)
-
Centrifuge
Procedure:
-
Sample Preparation (Metabolite Extraction):
-
For cultured cells, wash the cell pellet with ice-cold saline.
-
Add ice-cold 80% methanol to the cell pellet and vortex vigorously to lyse the cells and precipitate proteins.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase conditions, containing the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with mobile phases A and B.
-
Detect α-ketoglutarate and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode. The transition for α-ketoglutarate is typically m/z 145 -> 101.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of α-ketoglutarate.
-
Quantify the amount of α-ketoglutarate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the concentration to the initial cell number or protein amount.
-
Visualizations of Pathways and Workflows
References
- 1. Khan Academy [khanacademy.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the role of mitochondrial α-ketoglutarate dehydrogenase in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-ketoglutarate dehydrogenase complex: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 10. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]
- 13. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Pathways of Pentanedioate Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways leading to the formation of pentanedioate, also known as glutarate. This compound is a five-carbon dicarboxylic acid that serves as a key metabolic intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[1] Understanding these pathways is crucial for research into inborn errors of metabolism, such as Glutaric Aciduria Type I, and for the development of novel therapeutic interventions. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of the metabolic routes.
This compound Formation from Lysine Degradation
The degradation of lysine is a significant source of this compound in both bacteria and eukaryotes. In bacteria, particularly Escherichia coli, a well-characterized pathway converts lysine to succinate, with this compound as a central intermediate.[1][2] In mammals, lysine degradation primarily occurs in the mitochondria via the saccharopine pathway, which also generates this compound.[3]
Bacterial Lysine Degradation Pathway in Escherichia coli
In E. coli, the catabolism of lysine to this compound involves a series of enzymatic steps, starting with the decarboxylation of lysine and proceeding through 5-aminovalerate. The key enzymes in this pathway are encoded by the csiD-lhgO-gabDTP operon.[1][2]
The pathway is as follows:
-
Lysine Decarboxylation: Lysine is first decarboxylated to cadaverine (B124047) by lysine decarboxylase (CadA or LdcC).
-
Cadaverine Transamination: Cadaverine is then transaminated to 5-aminopentanal (B1222117) by a promiscuous aminotransferase, such as putrescine transaminase (PatA).
-
Oxidation to 5-Aminovalerate: 5-aminopentanal is oxidized to 5-aminovalerate (5AVA) by 5-aminopentanal dehydrogenase (PatD).
-
Conversion to Glutarate Semialdehyde: 5-aminovalerate is converted to glutarate semialdehyde by the promiscuous GABA transaminase (GabT).[1]
-
Oxidation to this compound (Glutarate): Glutarate semialdehyde is then oxidized to this compound by succinic semialdehyde dehydrogenase (GabD).[1]
This pathway is regulated by the transcriptional repressor CsiR, whose repressive effect is relieved by the binding of this compound.[1][2]
Caption: Bacterial lysine degradation pathway to this compound in E. coli.
Further metabolism of this compound in E. coli involves its hydroxylation to L-2-hydroxyglutarate by the α-ketoglutarate-dependent dioxygenase CsiD, followed by the conversion of L-2-hydroxyglutarate to α-ketoglutarate by the ubiquinone-linked dehydrogenase LhgO.[1][2]
This compound Formation from Tryptophan Degradation
The catabolism of tryptophan is another major route for this compound formation. This pathway proceeds through the kynurenine (B1673888) pathway to yield α-ketoadipate, which is then converted to glutaryl-CoA and subsequently to this compound. This pathway is conserved across many organisms, including mammals.[4][5]
The key steps are:
-
Tryptophan to Kynurenine: Tryptophan is converted to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which is then converted to kynurenine.
-
Kynurenine to 3-Hydroxykynurenine: Kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine 3-monooxygenase.
-
Formation of 3-Hydroxyanthranilate: 3-Hydroxykynurenine is cleaved by kynureninase to form 3-hydroxyanthranilate and alanine.[2]
-
Conversion to α-Ketoadipate: 3-Hydroxyanthranilate is further metabolized to 2-amino-3-carboxymuconate semialdehyde, which is then converted to α-ketoadipate.
-
Oxidative Decarboxylation to Glutaryl-CoA: α-Ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the α-ketoadipate dehydrogenase complex (OADHC), which is composed of dehydrogenase E1 and transketolase domain containing 1 (DHTKD1), dihydrolipoyllysine-residue succinyltransferase (DLST), and dihydrolipoyl dehydrogenase (DLD).[4]
-
Formation of this compound: Glutaryl-CoA can then be converted to this compound.
Caption: Tryptophan degradation pathway leading to this compound formation.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes involved in the formation of this compound.
Table 1: Kinetic Parameters of Enzymes in this compound Formation Pathways
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| GabT/GabD (coupled) | E. coli | 5-Aminovalerate | 439 ± 29 µM | - | - | [1] |
| GabT/GabD (coupled) | E. coli | GABA | 197 ± 27 µM | - | - | [1] |
| Kynureninase | P. fluorescens | L-Kynurenine | - | 7 s-1 | 2 x 105 | [2] |
| Kynureninase | P. fluorescens | 3-Hydroxykynurenine | - | - | 2.5 x 103 | [2] |
| 2-Aminoadipate Aminotransferase I | Human Liver | 2-Aminoadipate | 20 mM | - | - | [6] |
| 2-Aminoadipate Aminotransferase II | Human Liver | 2-Aminoadipate | 0.25 mM | - | - | [6] |
| Glutaryl-CoA Dehydrogenase | Human Fibroblast | [2,3,4-3H]glutaryl-CoA | 5.9 µM | - | - | [7] |
Table 2: Metabolite Concentrations
| Metabolite | Organism/Condition | Concentration | Reference |
| Intracellular Glutarate | E. coli (wild-type, stationary phase) | ~1.5 mM | [2] |
| Intracellular Glutarate | E. coli (ΔcsiD, stationary phase) | ~3.5 mM | [2] |
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the study of this compound formation pathways.
Assay for α-Ketoglutarate-Dependent Dioxygenase (e.g., CsiD) Activity
This colorimetric assay monitors the consumption of the co-substrate α-ketoglutarate.
Principle: The assay is based on the reaction of α-ketoglutarate with 2,4-dinitrophenylhydrazine (B122626) (DNPH) under acidic conditions to form a hydrazone, which, upon addition of a base, develops a stable color that can be measured spectrophotometrically. The decrease in α-ketoglutarate concentration is proportional to the enzyme activity.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (e.g., this compound), Fe(II) (e.g., 100 µM), L-ascorbic acid (e.g., 2 mM), and the enzyme (e.g., purified CsiD).
-
Initiation: Start the reaction by adding the co-substrate, α-ketoglutarate.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Derivatization: Add DNPH solution to the quenched reaction and incubate to allow for the formation of the hydrazone.
-
Color Development: Add a strong base (e.g., NaOH) to develop the color.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~540 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of remaining α-ketoglutarate by comparing the absorbance to a standard curve of known α-ketoglutarate concentrations.
Assay for Membrane-Bound Dehydrogenase (e.g., LhgO) Activity
This spectrophotometric assay measures the reduction of an artificial electron acceptor.
Principle: The activity of membrane-bound dehydrogenases can be measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). The reduction of DCIP leads to a decrease in absorbance at 600 nm.
Protocol Outline:
-
Reaction Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reaction Mixture: In a cuvette, combine the reaction buffer, the substrate (e.g., L-2-hydroxyglutarate), KCN (to inhibit the respiratory chain), and the membrane preparation containing the dehydrogenase.
-
Initiation: Start the reaction by adding freshly prepared PMS and DCIP solutions.
-
Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of DCIP reduction, using its molar extinction coefficient (ε600 = 22,000 M-1cm-1).[5]
Quantification of Intracellular this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular metabolites.
Workflow Diagram:
Caption: Workflow for LC-MS/MS-based quantification of intracellular this compound.
Protocol Outline:
-
Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture and immediately quench metabolic activity by adding a cold solvent mixture (e.g., 60% methanol at -40°C).
-
Metabolite Extraction: Extract intracellular metabolites using a solvent system such as chloroform/methanol/water.
-
Phase Separation: Centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases.
-
Sample Preparation: Collect the aqueous phase containing this compound, dry it under vacuum, and reconstitute it in a suitable solvent for LC-MS analysis. Spike the sample with a known amount of an isotope-labeled internal standard (e.g., 13C5-glutarate) for accurate quantification.
-
LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., a HILIC column for polar metabolites) coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring the specific parent-to-fragment ion transition for both endogenous this compound and the internal standard.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Filter Binding Assay for CsiR-Pentanedioate Interaction
This assay is used to determine the binding affinity of a protein to its ligand.
Principle: This technique relies on the ability of nitrocellulose filters to bind proteins but not nucleic acids (or in this case, a small molecule ligand alone). A radiolabeled ligand that is bound to the protein will be retained on the filter, allowing for the quantification of the protein-ligand complex.
Protocol Outline:
-
Labeling: Synthesize or obtain a radiolabeled version of this compound (e.g., [14C]-glutarate).
-
Binding Reactions: Set up a series of binding reactions with a fixed concentration of the radiolabeled this compound and varying concentrations of the purified CsiR protein in a suitable binding buffer.
-
Equilibration: Incubate the reactions to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum.
-
Washing: Wash the filters with cold binding buffer to remove any unbound ligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
Conclusion
The formation of this compound is a critical node in amino acid catabolism, linking the degradation of lysine and tryptophan to central carbon metabolism. The elucidation of these pathways, particularly the detailed characterization of the bacterial lysine degradation route, has provided valuable insights into microbial metabolism and its regulation. For drug development professionals, the enzymes in these pathways, such as glutaryl-CoA dehydrogenase, are known targets for inborn errors of metabolism, and a deeper understanding of their function and regulation is essential for designing effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for further research in this important area of biochemistry.
References
- 1. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The catalytic mechanism of kynureninase from Pseudomonas fluorescens: insights from the effects of pH and isotopic substitution on steady-state and pre-steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. jci.org [jci.org]
Pentanedioate as a Human Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, more commonly known in its protonated form as glutaric acid, is a five-carbon dicarboxylic acid that serves as a crucial intermediate in human metabolism. While present at low levels under normal physiological conditions, its accumulation is indicative of underlying metabolic dysfunction, most notably in the inherited disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of this compound as a human metabolite, focusing on its metabolic pathways, quantitative levels in biological fluids, and the analytical methods for its detection. Furthermore, it delves into the signaling pathways affected by elevated this compound levels, offering insights for researchers and professionals in drug development.
This compound is primarily generated during the catabolism of the essential amino acids lysine (B10760008) and tryptophan.[1][2] Defects in the enzymatic pathway responsible for its breakdown lead to the accumulation of glutaric acid and its derivatives, which can act as neurotoxins.[3][4] Chronically high levels of glutaric acid can lead to a state of metabolic acidosis.[5]
Quantitative Data on this compound Levels
The concentration of this compound (glutaric acid) and its derivatives are tightly regulated in healthy individuals. In pathological conditions such as Glutaric Aciduria Type I, these levels can be dramatically elevated. The following tables summarize the quantitative data for key metabolites in various biological fluids.
Table 1: this compound (Glutaric Acid) Concentrations
| Analyte | Biofluid | Normal Physiological Range | Pathological Range (Glutaric Aciduria Type I) |
| Glutaric Acid | Plasma/Serum | 0.55 - 2.9 µmol/L[1][6] | 10 - 500 µmol/L[4] |
| Urine | 1.1 - 9.7 mmol/mol creatinine[1][6] | 100 - 10,000 µmol/mmol creatinine[4] | |
| Cerebrospinal Fluid (CSF) | 0.18 - 0.63 µmol/L[1][6] | 5 - 100 µmol/L[4] |
Table 2: 3-Hydroxyglutaric Acid Concentrations
| Analyte | Biofluid | Normal Physiological Range | Pathological Range (Glutaric Aciduria Type I) |
| 3-Hydroxyglutaric Acid | Plasma/Serum | 0.2 - 1.36 µmol/L[1][6] | 5 - 100 µmol/L[4] |
| Urine | 1.4 - 8.0 mmol/mol creatinine[1][6] | 20 - 1,000 µmol/mmol creatinine[4] | |
| Cerebrospinal Fluid (CSF) | < 0.2 µmol/L[1][6] | 2 - 50 µmol/L[4] |
Metabolic Pathways and Experimental Workflows
The primary source of endogenous this compound is the mitochondrial degradation of lysine and tryptophan. The metabolic intermediate, glutaryl-CoA, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH). A deficiency in GCDH is the underlying cause of Glutaric Aciduria Type I.
Lysine and Tryptophan Catabolism Workflow
Experimental Workflow for this compound Quantification
Experimental Protocols
The accurate quantification of this compound and its derivatives is crucial for the diagnosis and monitoring of related metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Protocol for Glutaric Acid Quantification in Urine by GC-MS
1. Sample Preparation:
-
To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., d4-glutaric acid).
-
Acidify the sample with hydrochloric acid.
-
Extract the organic acids with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program to separate the analytes.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.
4. Quantification:
-
The concentration of glutaric acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glutaric acid.
Signaling Pathways Affected by this compound Accumulation
The accumulation of glutaric acid and its metabolites can have significant toxic effects, particularly on the central nervous system. The proposed mechanisms of neurotoxicity involve excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors and the induction of neuroinflammation.
NMDA Receptor-Mediated Excitotoxicity
Elevated levels of glutaric acid can act as an agonist at the NMDA receptor, leading to excessive calcium influx into neurons.[3][7] This calcium overload can trigger a cascade of detrimental events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis.[4]
Neuroinflammatory Signaling
The accumulation of glutaric acid can also activate glial cells, such as microglia and astrocytes, in the brain. This activation leads to the release of pro-inflammatory cytokines and chemokines, which can contribute to neuronal damage and the overall neuroinflammatory state observed in conditions like Glutaric Aciduria Type I.
Conclusion
This compound is a clinically significant human metabolite, the levels of which are a key indicator of the proper functioning of the lysine and tryptophan degradation pathways. Its accumulation, as seen in Glutaric Aciduria Type I, has severe neurological consequences, mediated in part by excitotoxicity and neuroinflammation. The detailed understanding of its metabolism, precise quantification in biological fluids, and the elucidation of the signaling pathways affected by its accumulation are paramount for the development of effective diagnostic tools and therapeutic interventions for related metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working in this critical area of human health.
References
- 1. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. register.awmf.org [register.awmf.org]
- 3. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for Glutaric acid (HMDB0000661) [hmdb.ca]
- 6. familiasga.com [familiasga.com]
- 7. Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Pentanedioic Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioic acid, more commonly known as glutaric acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2] It serves as a versatile building block in the synthesis of polymers like polyesters and polyamides, and as an intermediate in the production of various chemicals and pharmaceuticals.[3][4][5] A thorough understanding of the physical properties of its crystalline form is crucial for its application in drug development, materials science, and other advanced scientific fields. This guide provides a detailed overview of the key physical characteristics of pentanedioic acid crystals, complete with quantitative data, experimental methodologies, and visual workflows.
General Properties
Pentanedioic acid typically exists as a colorless to white, odorless crystalline solid.[1][6][7][8] It is stable under normal conditions but is incompatible with bases, oxidizing agents, and reducing agents.[9]
Quantitative Physical Properties
The key physical properties of pentanedioic acid are summarized in the tables below for easy reference and comparison.
Table 1: General Physical Properties of Pentanedioic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₄ | [2][3][7][10] |
| Molecular Weight | 132.12 g/mol | [1][3][7][10] |
| Appearance | Colorless crystals or white solid | [7][8] |
| Density | 1.429 g/cm³ | [6][11] |
| Melting Point | 95 - 98 °C (203 - 208 °F; 368 - 371 K) | [3][9][11][12] |
| Boiling Point | 200 °C (392 °F; 473 K) at 20 mmHg | [3][9][11][12] |
| Decomposition Temperature | 302 - 304 °C | [2] |
Table 2: Solubility of Pentanedioic Acid
| Solvent | Solubility | Source(s) |
| Water | Highly soluble; >50% (w/w) or ≥ 100 mg/mL at 70°F | [2][4][6][8][13] |
| Ethanol | Soluble | [1][6][12] |
| Methanol | Soluble | [6] |
| Diethyl Ether | Soluble | [2][6] |
| Chloroform | Soluble | [1][12] |
| Benzene | Soluble | [2] |
| Petroleum Ether | Slightly soluble | [2] |
| Cyclohexane | Solubility decreases with increasing mass fraction of cyclohexane | [14] |
| Cyclohexanone | Good dissolving capacity | [14] |
Crystal Structure
Pentanedioic acid crystallizes in the monoclinic space group P2₁/c. Co-crystallization with other molecules, such as glycine, can lead to the formation of different crystal structures and may exhibit temperature-dependent phase transitions.[15][16] The crystal structure of pentanedioic acid and its co-crystals can be determined using single-crystal X-ray diffraction.[15][16]
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid like pentanedioic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[17][18] The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1690 and 1760 cm⁻¹.[17][18] A C-O stretching band can be observed in the 1210-1320 cm⁻¹ region.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of pentanedioic acid. The proton NMR spectrum would show signals corresponding to the methylene (B1212753) protons and the acidic protons of the carboxyl groups. The ¹³C NMR spectrum would display peaks for the carbonyl carbons and the methylene carbons.[19]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of pentanedioic acid crystals.
Melting Point Determination
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry pentanedioic acid is packed into a capillary tube to a height of 1-2 mm.[20][21] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[20][22] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[22][23]
-
Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[22][23]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[21]
-
Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[23]
Caption: Workflow for Melting Point Determination.
Solubility Determination (Isothermal Method)
Objective: To quantify the solubility of pentanedioic acid in a specific solvent at a constant temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of pentanedioic acid is added to a known volume or mass of the solvent in a sealed container.[24]
-
Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[24]
-
Phase Separation: The mixture is allowed to stand at the same temperature to allow the undissolved solid to settle. An aliquot of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.
-
Quantification: The mass of the dissolved pentanedioic acid in the aliquot is determined. This can be achieved by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or chromatography.[24]
-
Calculation: The solubility is calculated and expressed in units such as grams of solute per 100 grams of solvent ( g/100 g solvent) or moles per liter (mol/L).[24]
Caption: Workflow for Isothermal Solubility Determination.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms within the pentanedioic acid crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of pentanedioic acid are grown, typically by slow evaporation of a saturated solution.[15]
-
Crystal Selection and Mounting: A suitable crystal (typically >100 µm in its largest dimension) is selected under a microscope and mounted on a goniometer head.[25][26]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled (often with a cryostream).[15] It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[25]
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[26]
References
- 1. collegedunia.com [collegedunia.com]
- 2. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. Glutaric acid - Wikipedia [en.wikipedia.org]
- 4. Glutaric Acid from Witton Chemical Company [witton.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 9. 110-94-1 CAS MSDS (Glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Pentanedioic acid [webbook.nist.gov]
- 11. Glutaric Acid [bayvillechemical.net]
- 12. 戊二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. GLUTARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. bmse000406 Glutaric Acid at BMRB [bmrb.io]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. byjus.com [byjus.com]
- 22. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 23. chem.ucalgary.ca [chem.ucalgary.ca]
- 24. benchchem.com [benchchem.com]
- 25. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
The Role of Pentanedioate in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pentanedioate, also known as glutarate, is a key metabolic intermediate derived from the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4][5][6] Its metabolic fate is intricately linked to central energy production pathways, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain. The proper degradation of this compound is crucial for cellular homeostasis, and defects in this pathway lead to the severe neurometabolic disorder Glutaric Aciduria Type I.[1][2][3][5][6] This technical guide provides an in-depth overview of the role of this compound in cellular respiration, including its metabolic pathways, the key enzymes involved, and its impact on mitochondrial function. This document also outlines relevant experimental protocols and presents key quantitative data for researchers in the field.
Metabolic Pathways of this compound
This compound is primarily metabolized within the mitochondrial matrix. The canonical pathway involves its conversion to glutaryl-CoA, which then enters a short degradation pathway that feeds into the broader cellular respiration machinery.
The Glutaryl-CoA Dehydrogenase Pathway
The principal route for this compound catabolism in mammals is initiated by its activation to glutaryl-CoA. The key enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[2][5] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[7][8][9][10][11] This reaction is a critical step as it generates a reduced flavin adenine (B156593) dinucleotide (FADH2), which directly donates electrons to the electron transport chain, contributing to the proton motive force and subsequent ATP synthesis.[10] Crotonyl-CoA is then further metabolized through pathways common to fatty acid oxidation, ultimately yielding acetyl-CoA, which enters the TCA cycle.
Alternative Bacterial Pathway
In some bacteria, such as Pseudomonas putida, an alternative pathway for glutarate catabolism exists.[12] This pathway involves the conversion of glutarate to L-2-hydroxyglutarate by a dioxygenase, which is then oxidized to α-ketoglutarate, a direct intermediate of the TCA cycle.[12][13] This provides a more direct link between amino acid catabolism and central carbon metabolism in these organisms.
Quantitative Data
The efficiency of the primary metabolic pathway is dictated by the kinetics of Glutaryl-CoA Dehydrogenase (GCDH). Understanding these parameters is essential for modeling metabolic flux and for developing therapeutic strategies for GCDH deficiency.
Table 1: Steady-State Kinetic Constants of Human GCDH
| Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹·M⁻¹) |
| Glutaryl-CoA | 15.3 | 1.9 | 8.1 x 10⁶ |
| Pentanoyl-CoA | 0.012 | 1.1 | 1.1 x 10⁴ |
| Hexanoyl-CoA | 0.007 | 0.8 | 0.9 x 10⁴ |
| Data adapted from reference[9]. The data indicates a high specificity of GCDH for its primary substrate, glutaryl-CoA. |
Experimental Protocols
Assessing the impact of this compound on cellular respiration is critical for understanding its physiological and pathophysiological roles. High-resolution respirometry is a key technique for these investigations.
Protocol: Assessment of this compound-driven Respiration in Isolated Mitochondria
This protocol outlines a method to measure the oxygen consumption rate (OCR) in isolated mitochondria when provided with this compound as a substrate.
1. Mitochondrial Isolation:
-
Isolate mitochondria from cultured cells (e.g., HepG2, SH-SY5Y) or tissue homogenates using differential centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable respiration buffer (e.g., MiR05).[14]
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
2. High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF):
-
Calibrate the instrument according to the manufacturer's instructions.[15]
-
Add respiration buffer to the chambers/wells and allow for temperature equilibration (37°C).[15]
-
Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.
3. Substrate/Inhibitor Injection Protocol:
-
Baseline: Record the baseline OCR (State 1 respiration).
-
Substrate Addition: Inject this compound (glutarate) and malate. Malate is required to replenish oxaloacetate for the TCA cycle to proceed. This measures State 2 respiration.
-
ADP Addition: Inject a saturating concentration of ADP to stimulate ATP synthesis (State 3 respiration), representing the maximum oxidative phosphorylation capacity with the given substrates.
-
Oligomycin (B223565) Addition: Inject oligomycin to inhibit ATP synthase, revealing the leak respiration (State 4o).
-
FCCP Titration: Sequentially inject a protonophore like FCCP to uncouple the electron transport chain from ATP synthesis, determining the maximum electron transport system (ETS) capacity.
-
Rotenone (B1679576) & Antimycin A Addition: Inject rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.[15][16]
4. Data Analysis:
-
Normalize OCR data to the mitochondrial protein amount.
-
Calculate key respiratory parameters such as the Respiratory Control Ratio (RCR = State 3/State 4o) and the ETS capacity.
Clinical Relevance: Glutaric Aciduria Type I
The critical role of this compound metabolism in cellular energy is underscored by the genetic disorder Glutaric Aciduria Type I (GA-I).[3][6] GA-I is caused by a deficiency in the GCDH enzyme.[2][5] This deficiency leads to the accumulation of glutaric acid (this compound) and 3-hydroxyglutaric acid in the blood, urine, and brain.[2][5][6] These accumulating metabolites are neurotoxic and are thought to impair mitochondrial function, inhibit the TCA cycle, and induce oxidative stress, leading to severe neurological damage, particularly in the basal ganglia.[2] Treatment focuses on restricting dietary lysine (B10760008) and tryptophan and supplementing with carnitine to promote the excretion of glutaric acid conjugates.[2][3]
Conclusion
This compound is not merely a metabolic byproduct but an integral substrate that links the catabolism of key amino acids to mitochondrial energy production. Its primary degradation pathway, centered on the enzyme GCDH, directly fuels the electron transport chain and subsequently the TCA cycle. The severe pathology associated with GCDH deficiency highlights the essential nature of this pathway for neuronal health and overall metabolic homeostasis. Further research into the precise mechanisms of this compound-induced neurotoxicity and its broader impact on cellular respiration will be vital for developing more effective therapies for metabolic disorders like GA-I and for understanding the intricate regulation of cellular energy metabolism.
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chfs.ky.gov [chfs.ky.gov]
- 5. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased glutarate production by blocking the glutaryl-CoA dehydrogenation pathway and a catabolic pathway involving L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]
- 16. benchchem.com [benchchem.com]
The Role of Pentanedioate in Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, more commonly known as glutarate, and its derivatives are critical biomarkers in the diagnosis and understanding of a group of inherited metabolic disorders collectively known as glutaric acidurias.[1][2] This technical guide provides a comprehensive overview of the discovery, pathophysiology, and analysis of this compound in the context of these disorders, with a primary focus on Glutaric Aciduria Type I (GA-I). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in this field.
Glutaric aciduria type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4][5][6] This enzyme plays a crucial role in the catabolic pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][5] A defect in GCDH leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid (3-OHGA), and glutarylcarnitine (B602354) in bodily fluids and tissues.[3][7] Untreated, GA-I can lead to severe neurological damage, including striatal injury and the development of dystonia, often triggered by metabolic stress such as infections or vaccinations.[1][3]
Biochemical Basis of this compound Accumulation
The accumulation of this compound and its derivatives in GA-I is a direct consequence of the deficient activity of glutaryl-CoA dehydrogenase (GCDH).[8] This mitochondrial flavoprotein is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[8][9] In individuals with GA-I, this metabolic block leads to the shunting of glutaryl-CoA into alternative metabolic pathways, resulting in the formation and accumulation of glutaric acid and 3-hydroxyglutaric acid.[9][10]
Lysine and Tryptophan Catabolism Pathway
The following diagram illustrates the normal catabolic pathway of lysine and tryptophan and the point of disruption in Glutaric Aciduria Type I.
Pathophysiology of Neurodegeneration
The neurological damage in GA-I is primarily attributed to the neurotoxic effects of 3-hydroxyglutaric acid.[4][10] The proposed mechanisms of neurotoxicity involve excitotoxicity and oxidative stress.[11][12]
Excitotoxicity and NMDA Receptor Activation
3-hydroxyglutaric acid is structurally similar to the excitatory neurotransmitter glutamate (B1630785) and can act as an agonist at N-methyl-D-aspartate (NMDA) receptors.[13][14] Over-activation of NMDA receptors leads to excessive calcium influx into neurons, triggering a cascade of events that result in neuronal cell death.[15] This excitotoxic process is believed to be a key contributor to the striatal necrosis observed in GA-I patients.[4][7]
Oxidative Stress
In addition to excitotoxicity, 3-hydroxyglutaric acid induces oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the levels of antioxidants in the brain.[11][12] This imbalance leads to lipid peroxidation, protein damage, and ultimately, cell death.[16]
Data Presentation
The following tables summarize quantitative data on the levels of key metabolites in GA-I patients and the effect of 3-hydroxyglutaric acid on oxidative stress markers.
Table 1: Metabolite Concentrations in Glutaric Aciduria Type I
| Metabolite | Fluid/Tissue | Concentration in GA-I Patients | Normal Range |
| Glutaric Acid | Urine | 100 - 5000 mmol/mol creatinine | < 5 mmol/mol creatinine |
| 3-Hydroxyglutaric Acid | Urine | 50 - 1000 mmol/mol creatinine | < 2 mmol/mol creatinine |
| Glutarylcarnitine (C5DC) | Dried Blood Spot | 0.5 - 20 µmol/L | < 0.4 µmol/L |
| Glutaric Acid | Cerebrospinal Fluid | 1 - 20 µmol/L | < 0.1 µmol/L |
| 3-Hydroxyglutaric Acid | Cerebrospinal Fluid | 0.5 - 10 µmol/L | < 0.05 µmol/L |
Data compiled from multiple sources and represent typical ranges.
Table 2: Effect of 3-Hydroxyglutaric Acid on Oxidative Stress Markers in Rat Brain Homogenates [11][12]
| Oxidative Stress Marker | Effect of 3-OHGA | Fold Change (approximate) |
| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | 1.5 - 2.0 |
| Chemiluminescence | Increased | 1.5 - 2.5 |
| Total Antioxidant Reactivity (TAR) | Decreased | 0.5 - 0.7 |
| Reduced Glutathione (GSH) | Decreased | 0.4 - 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction, derivatization, and analysis of organic acids from urine samples.[5][6][17]
Materials:
-
Urine sample
-
Internal standard (e.g., 2-phenylbutyric acid)
-
6 M HCl
-
Sodium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To a glass tube, add a volume of urine equivalent to 0.5 mg of creatinine. Add the internal standard.
-
Acidification: Add 6 M HCl to adjust the pH to <2. Saturate the solution with sodium chloride.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add pyridine and BSTFA with 1% TMCS to the dried residue. Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program to separate the organic acids. Identify and quantify the peaks based on their retention times and mass spectra compared to standards.
Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This protocol is for the extraction and analysis of acylcarnitines from dried blood spots (DBS), a common method for newborn screening.[18][19]
Materials:
-
Dried blood spot card
-
3 mm hole punch
-
Methanol (B129727) containing deuterated internal standards
-
3 N HCl in n-butanol
-
Tandem mass spectrometer with a flow injection analysis system
Procedure:
-
Sample Punching: Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Extraction: Add methanol with internal standards to each well. Agitate for 30 minutes to extract the acylcarnitines.
-
Evaporation: Transfer the supernatant to a new plate and evaporate to dryness.
-
Derivatization (Butylation): Add 3 N HCl in n-butanol and incubate at 65°C for 15 minutes to form butyl esters.
-
Evaporation: Evaporate the butanol to dryness.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
MS/MS Analysis: Analyze the samples by flow injection analysis-tandem mass spectrometry. Use precursor ion scanning or multiple reaction monitoring to detect and quantify the different acylcarnitine species.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay in Fibroblasts
This assay measures the enzymatic activity of GCDH in cultured fibroblasts.[2][3][20]
Materials:
-
Cultured fibroblasts
-
[1,5-¹⁴C]Glutaryl-CoA or [2,3,4-³H]glutaryl-CoA
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Harvest: Culture fibroblasts to confluency. Harvest the cells by scraping and wash with phosphate-buffered saline.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and sonicate on ice to prepare a cell homogenate.
-
Enzyme Reaction: In a reaction vial, combine the cell homogenate with the radiolabeled glutaryl-CoA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding acid.
-
Measurement of Product:
-
For the ¹⁴CO₂ release assay, capture the evolved ¹⁴CO₂ and quantify using a scintillation counter.
-
For the tritium (B154650) release assay, separate the tritiated water from the unreacted substrate and quantify the radioactivity.
-
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Induction of Metabolic Crisis in a Gcdh-/- Mouse Model
This protocol describes how to induce a metabolic crisis in a GA-I mouse model to study the acute effects of the disease.[21][22]
Materials:
-
Gcdh-/- mice
-
High-protein diet (e.g., 47% protein) or high-lysine diet (e.g., 4.7% lysine)
-
Standard chow for control animals
Procedure:
-
Animal Model: Use Gcdh-/- mice, which are genetically engineered to lack the GCDH enzyme.
-
Dietary Challenge: At a specific age (e.g., 4 weeks), switch the diet of the Gcdh-/- mice from standard chow to a high-protein or high-lysine diet.
-
Monitoring: Closely monitor the mice for clinical signs of a metabolic crisis, which may include lethargy, ataxia, seizures, and weight loss.
-
Sample Collection: At the onset of symptoms or at a predetermined time point, collect blood, urine, and brain tissue for biochemical and histological analysis.
-
Analysis: Analyze the collected samples for levels of glutaric acid, 3-hydroxyglutaric acid, and other relevant biomarkers. Perform histological examination of the brain to assess for neuronal damage.
Conclusion
The discovery of elevated this compound as a key biomarker for glutaric aciduria type I has been instrumental in the diagnosis and management of this devastating metabolic disorder. Understanding the underlying biochemical pathways and the mechanisms of neurotoxicity is crucial for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge in the field, including detailed experimental protocols and data, to support ongoing research and drug development efforts aimed at improving the lives of individuals affected by GA-I.
References
- 1. scispace.com [scispace.com]
- 2. jci.org [jci.org]
- 3. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaric aciduria type I: pathomechanisms of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. erndim.org [erndim.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 9. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 10. metabolon.com [metabolon.com]
- 11. 3-Hydroxyglutaric acid induces oxidative stress and decreases the antioxidant defenses in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promotion of oxidative stress by 3-hydroxyglutaric acid in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Induction of Oxidative Stress by Chronic and Acute Glutaric Acid Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of glutaric aciduria type I (GA-I) via intracerebroventricular delivery of GCDH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A diet-induced mouse model for glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Functional Groups of Pentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentanedioate, also known as glutarate, is a five-carbon linear dicarboxylic acid that plays a crucial role as a human metabolite.[1][2] This document provides a comprehensive overview of the chemical structure, functional groups, and key physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and purification, a summary of its spectral and structural data, and a visualization of its role in metabolic pathways. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this important biomolecule.
Chemical Structure and Functional Groups
This compound is the conjugate base of glutaric acid, an alpha,omega-dicarboxylic acid.[1][2] The structure consists of a five-carbon chain with two carboxylic acid functional groups at positions 1 and 5.
Key Structural Features:
The presence of two carboxylic acid groups defines its chemical properties, allowing it to act as a dibasic acid and participate in esterification and amide formation reactions.
Structural Data
Precise measurements of bond lengths and angles are critical for understanding the molecule's conformation and reactivity. The following table summarizes key structural parameters for pentanedioic acid.
| Parameter | Value |
| C1-C2 Bond Length | 1.50 Å |
| C2-C3 Bond Length | 1.52 Å |
| C3-C4 Bond Length | 1.52 Å |
| C4-C5 Bond Length | 1.50 Å |
| C1-O1 Bond Length (C=O) | 1.21 Å |
| C1-O2 Bond Length (C-OH) | 1.31 Å |
| C5-O3 Bond Length (C=O) | 1.21 Å |
| C5-O4 Bond Length (C-OH) | 1.31 Å |
| C1-C2-C3 Bond Angle | 113.8° |
| C2-C3-C4 Bond Angle | 111.4° |
| C3-C4-C5 Bond Angle | 113.8° |
| O1-C1-O2 Bond Angle | 123.5° |
| O3-C5-O4 Bond Angle | 123.5° |
Note: These are typical values and may vary slightly depending on the crystalline form and experimental conditions.
Physicochemical and Spectroscopic Data
Physical Properties
Pentanedioic acid is a colorless crystalline solid at room temperature.[2]
| Property | Value | Reference |
| Melting Point | 97.5-99 °C | [1] |
| Boiling Point | 302-304 °C (decomposes) | |
| Water Solubility | >50% (w/w) | [2] |
| pKa1 | 4.34 | |
| pKa2 | 5.42 |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR (Proton NMR) Spectrum (D₂O, 400 MHz):
-
δ 2.41 (t, 4H, J = 7.4 Hz): Protons on C2 and C4 (α-protons).
-
δ 1.88 (quint, 2H, J = 7.4 Hz): Protons on C3 (β-protons).
¹³C NMR (Carbon NMR) Spectrum (D₂O, 100 MHz):
-
δ 181.5: Carboxylic acid carbons (C1 and C5).
-
δ 35.5: Methylene (B1212753) carbons adjacent to carboxyl groups (C2 and C4).
-
δ 23.0: Central methylene carbon (C3).
Infrared (IR) Spectrum (KBr Pellet):
-
2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.
-
1410 cm⁻¹: O-H bending.
-
1285 cm⁻¹: C-O stretching.
Experimental Protocols
Synthesis of Pentanedioic Acid from γ-Butyrolactone
This protocol details the synthesis of glutaric acid via the ring-opening of γ-butyrolactone followed by hydrolysis.[1]
Materials:
-
γ-Butyrolactone
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
In a 500-mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.
-
Heat the mixture with stirring in an oil bath at 190–195 °C for 2 hours. An initial vigorous reaction will subside.
-
Cool the mixture to approximately 100 °C and dissolve the resulting potassium salt of the cyano acid in about 200 mL of hot water.
-
Cautiously acidify the warm solution to Congo red with approximately 90 mL of concentrated hydrochloric acid.
-
To the resulting solution containing the glutaric acid monoamide, add 200 mL of concentrated hydrochloric acid and heat under reflux for 1 hour.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Extract the solid residue with four 200-mL portions of boiling chloroform.
-
Filter the combined hot extracts and concentrate to about 400 mL.
-
Cool the solution to induce crystallization. Collect the glutaric acid by suction filtration, wash with cold chloroform, and dry. The yield is typically 105–110 g (79.5–83.5%).
Purification:
-
For a higher purity product, dissolve the crude glutaric acid in water and decolorize by boiling with 10 g of activated charcoal for 1 hour.
-
Filter the hot solution to remove the charcoal.
-
Evaporate the water under reduced pressure.
-
Recrystallize the dry residue from chloroform to obtain white crystals of pure glutaric acid (m.p. 98–99 °C).
Purification by Recrystallization
Solvents: Chloroform, Benzene, Water.
General Procedure:
-
Dissolve the crude pentanedioic acid in a minimum amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Quantitative Analysis by Titration
Principle: As a dibasic acid, pentanedioic acid can be quantified by titration with a standardized strong base.
Procedure:
-
Accurately weigh a sample of pentanedioic acid and dissolve it in a known volume of deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until the endpoint is reached (a persistent pink color in the case of phenolphthalein).
-
The concentration of pentanedioic acid can be calculated based on the stoichiometry of the reaction (1 mole of pentanedioic acid reacts with 2 moles of NaOH).
Metabolic Pathway Involvement
This compound is a key intermediate in the catabolism of the essential amino acid lysine.[2] Defects in this metabolic pathway can lead to the genetic disorder glutaric aciduria, characterized by the accumulation of glutaric acid and its derivatives.[2]
Lysine Catabolism Pathway
The following diagram illustrates the metabolic pathway for the degradation of lysine, highlighting the formation of glutarate.
Caption: Lysine catabolism pathway leading to glutarate.
Conclusion
This technical guide provides a detailed overview of the structure, functional groups, and properties of this compound. The inclusion of experimental protocols, comprehensive data tables, and a metabolic pathway diagram is intended to equip researchers, scientists, and drug development professionals with the essential information required for their work with this significant dicarboxylic acid. The data and protocols presented herein are foundational for applications ranging from fundamental biochemical research to the development of novel therapeutics targeting metabolic pathways.
References
Enzymatic Synthesis of Pentanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of pentanedioate, also known as glutarate, a valuable C5 platform chemical with applications in the production of polymers, polyamides, and pharmaceuticals. The guide details the primary biosynthetic pathways, key enzymes, and experimental protocols, presenting quantitative data in a structured format for easy comparison. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.
Introduction to Enzymatic Synthesis of this compound
The biotechnological production of this compound from renewable feedstocks offers a sustainable alternative to traditional chemical synthesis methods.[1][2] Microbial cell factories, primarily engineered Escherichia coli and Corynebacterium glutamicum, have been developed to produce this compound through various enzymatic pathways.[3][4][5][6] The most common and well-studied pathways utilize L-lysine (B1673455) as a precursor, converting it to this compound through a series of enzymatic reactions.[4][7][8]
Key Biosynthetic Pathways
Two main enzymatic pathways for the conversion of L-lysine to this compound have been extensively explored: the 5-Aminovalerate (5-AMV) pathway and the Cadaverine (Cad) pathway. A novel pathway starting from α-ketoglutarate has also been demonstrated.
The 5-Aminovalerate (5-AMV) Pathway
The 5-AMV pathway is a prominent route for this compound synthesis, identified in organisms like Pseudomonas putida.[4][9] This pathway involves the conversion of L-lysine to 5-aminovalerate, which is then further metabolized to glutarate.[4][8] The key enzymes in this pathway are L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA), which together convert L-lysine to 5-aminovalerate.[4] Subsequently, 5-aminovalerate is converted to glutarate semialdehyde by a 5-aminovalerate aminotransferase (GabT) and then to glutarate by a glutarate semialdehyde dehydrogenase (GabD).[6][10][11]
Figure 1: The 5-Aminovalerate (5-AMV) pathway for this compound synthesis.
The Cadaverine (Cad) Pathway
The Cadaverine pathway represents an alternative route for this compound production from L-lysine.[3][8][12] This pathway is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by L-lysine decarboxylase (CadA).[8] Cadaverine is then converted to 5-aminopentanal (B1222117) by a putrescine aminotransferase (PatA).[8] Finally, 5-aminopentanal is oxidized to 5-aminovalerate by an aminobutyraldehyde dehydrogenase (PatD), which then enters the final steps of the 5-AMV pathway to yield glutarate.[8]
Figure 2: The Cadaverine (Cad) pathway for this compound synthesis.
The α-Ketoglutarate Carbon Chain Extension Pathway
A novel de novo biosynthetic pathway for glutarate has been established in E. coli starting from the central metabolite α-ketoglutarate.[13] This pathway involves a "+1" carbon chain extension of α-ketoglutarate to α-ketoadipate, followed by decarboxylation to produce glutarate semialdehyde, which is then oxidized to glutarate.[13] The key enzymes in this pathway are homocitrate synthase (HCS), homoaconitase (HA), and homoisocitrate dehydrogenase (HICDH) for the carbon chain extension, and a promiscuous α-keto acid decarboxylase (KivD) and a succinate (B1194679) semialdehyde dehydrogenase (GabD) for the final conversion steps.[13]
Figure 3: The α-Ketoglutarate carbon chain extension pathway.
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on the enzymatic synthesis of this compound.
Table 1: this compound Production from L-lysine in Engineered E. coli
| Strain/Pathway | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Engineered E. coli (Cad Pathway) | L-lysine | 77.62 | 0.78 | 1.85 | [3][12] |
| Engineered E. coli (5-AMV Pathway) | L-lysine & Glucose | 1.7 | - | - | [6] |
| Engineered E. coli (AMA Pathway) | Glucose | 88.4 | 0.42 | 1.8 | [1] |
Table 2: this compound Production from L-lysine using a Microbial Consortium
| Strains | Substrate | Titer (g/L) | Yield (%) | Reference |
| E. coli BL21-22AB & BL21-YDT | L-lysine (20 g/L) | 17.2 | 95.1 | [4] |
| E. coli BL21-22AB & BL21-YDT (Fed-batch) | L-lysine | 43.8 | - | [4] |
Table 3: this compound Production in Engineered Corynebacterium glutamicum
| Strain/Pathway | Substrate | Titer (g/L) | Reference |
| Engineered C. glutamicum (LdcC–PatA–PatD–GabT–GabD route) | - | ~25 | [5] |
Detailed Experimental Protocols
This section provides a generalized experimental protocol for the whole-cell bioconversion of L-lysine to this compound based on common practices in the cited literature. Specific details may vary between studies.
General Experimental Workflow
Figure 4: General experimental workflow for this compound production.
Strain and Plasmid Construction
-
Gene Amplification: The genes encoding the enzymes of the desired pathway (e.g., davA, davB, gabT, gabD for the 5-AMV pathway) are amplified from the genomic DNA of the source organism (e.g., Pseudomonas putida) using polymerase chain reaction (PCR).
-
Plasmid Assembly: The amplified genes are cloned into an appropriate expression vector (e.g., pTrc99a) under the control of an inducible promoter (e.g., lac promoter).
-
Transformation: The recombinant plasmids are transformed into a suitable host strain, such as E. coli BL21(DE3) or a lysine-overproducing strain.
Seed Culture Preparation
-
A single colony of the recombinant strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
The culture is incubated overnight at 37°C with shaking at 200 rpm.
-
The overnight culture is then used to inoculate a larger volume of fermentation medium.
Whole-Cell Bioconversion
-
Fermentation: The seed culture is inoculated into a fermenter containing a defined mineral medium supplemented with a carbon source (e.g., glucose) and the necessary nutrients. The fermentation is typically carried out at 37°C with controlled pH (e.g., 7.0) and aeration.
-
Induction: When the optical density at 600 nm (OD600) of the culture reaches a certain value (e.g., 0.6-0.8), gene expression is induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Bioconversion: After induction, the cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5) containing the substrate (e.g., L-lysine) and any necessary co-factors (e.g., α-ketoglutarate). The reaction is incubated at a specific temperature (e.g., 30°C) with shaking.
Analytical Methods
-
Cell Growth: Cell growth is monitored by measuring the OD600.
-
Substrate and Product Quantification: The concentrations of L-lysine and this compound in the supernatant are determined by high-performance liquid chromatography (HPLC) equipped with a suitable column (e.g., a C18 column) and detector (e.g., a refractive index detector or a UV detector).
Conclusion
The enzymatic synthesis of this compound represents a promising and sustainable approach for the production of this important platform chemical. Significant progress has been made in the development of engineered microbial strains and biocatalytic systems, leading to high titers and yields. Further optimization of pathways, enzyme engineering, and fermentation processes will continue to enhance the efficiency and economic viability of bio-based this compound production. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field to advance the development of these green technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering the Cad pathway in <i>Escherichia coli</i> to produce glutarate from l-lysine - ProQuest [proquest.com]
- 4. Engineering a Microbial Consortium Based Whole-Cell System for Efficient Production of Glutarate From L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate as C5 platform chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Fermentative Production of l-2-Hydroxyglutarate by Engineered Corynebacterium glutamicum via Pathway Extension of l-Lysine Biosynthesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Systems metabolic engineering of Corynebacterium glutamicum for the production of the carbon-5 platform chemicals 5-aminovalerate and glutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering the Cad pathway in Escherichia coli to produce glutarate from L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Metabolic Convergence: A Technical Guide to Pentanedioate Precursors in Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, more commonly known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the citric acid (TCA) cycle and amino acid metabolism.[1][2] Its role extends beyond bioenergetics, influencing nitrogen balance, neurotransmitter synthesis, and epigenetic regulation. The catabolism of several amino acids directly replenishes the cellular pool of α-KG, making them crucial glucogenic precursors.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways that convert key amino acids into α-KG, complete with detailed experimental protocols for their study and quantitative data to support further research and drug development endeavors.
Core Metabolic Pathways
The primary amino acid precursors that degrade to α-ketoglutarate are Glutamate (B1630785), Glutamine, Proline, Arginine, and Histidine.[3] The metabolic strategy largely involves the conversion of these amino acids into glutamate, which is then oxidatively deaminated to yield α-ketoglutarate.[3]
Glutamate and Glutamine
Glutamate is the most direct precursor to α-ketoglutarate. The conversion is a reversible oxidative deamination reaction catalyzed by Glutamate Dehydrogenase (GDH) , a key enzyme linking amino acid and carbohydrate metabolism.[1][2][4]
Glutamine, the most abundant free amino acid in human plasma, is first hydrolyzed by Glutaminase (B10826351) (GLS) to produce glutamate and ammonia.[1] This glutamate then enters the GDH-catalyzed reaction to form α-ketoglutarate.[1]
Proline
The degradation of the cyclic amino acid proline involves a two-step enzymatic process. First, Proline Dehydrogenase (PRODH) , a flavoenzyme, oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][5] P5C is then further oxidized to glutamate by P5C Dehydrogenase .[5]
Arginine
Arginine catabolism to α-ketoglutarate begins with its hydrolysis by Arginase to form ornithine and urea (B33335), a key step in the urea cycle.[1] Ornithine then undergoes transamination, catalyzed by Ornithine Aminotransferase (OAT) , to yield glutamate-γ-semialdehyde, which spontaneously cyclizes to P5C.[1][6] As in proline metabolism, P5C is converted to glutamate and subsequently to α-ketoglutarate.
Histidine
The degradation of histidine is a multi-step pathway that eventually yields glutamate. The initial step is the non-oxidative deamination of histidine by Histidase (also known as histidine ammonia-lyase) to form urocanate.[7][8][9] Subsequent enzymatic reactions involving Urocanase and other enzymes convert urocanate to N-formiminoglutamate.[7] The formimino group is then transferred to tetrahydrofolate, releasing glutamate, which is then converted to α-ketoglutarate.[7][10]
Experimental Protocols
Accurate quantification of enzyme activities and metabolite levels is crucial for studying the metabolic flux from amino acids to α-ketoglutarate. The following section details protocols for key enzymes and for the quantification of α-ketoglutarate.
Enzyme Activity Assays
This assay measures the reduction of a tetrazolium salt, which is coupled to the oxidation of NADH produced during the oxidative deamination of glutamate.
-
Principle: GDH catalyzes the conversion of glutamate to α-ketoglutarate, reducing NAD⁺ to NADH. The NADH then reduces a chromogenic reagent to a colored product, the absorbance of which is proportional to the GDH activity.[11]
-
Reagents:
-
Assay Buffer
-
Glutamate Solution (Substrate)
-
NAD⁺ Solution
-
Chromogenic Reagent (e.g., MTT)
-
Diaphorase
-
-
Procedure:
-
Prepare samples (cell lysates, tissue homogenates, or purified enzyme).
-
Add samples and a positive control to a 96-well plate.
-
Prepare a reaction mix containing assay buffer, glutamate, NAD⁺, chromogenic reagent, and diaphorase.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 565 nm for MTT).[11]
-
Calculate GDH activity based on a standard curve generated with a known amount of NADH.
-
-
Workflow:
GDH Activity Assay Workflow.
This assay is designed for the sensitive measurement of glutaminase activity in biological samples.
-
Principle: GLS hydrolyzes glutamine to glutamate. The glutamate produced is then utilized in an enzymatic reaction that converts a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the glutaminase activity.[12]
-
Reagents:
-
GLS Assay Buffer
-
Glutamine (Substrate)
-
Developer Enzyme Mix
-
Non-fluorescent Probe
-
-
Procedure:
-
Prepare cell or tissue lysates in GLS assay buffer.
-
Add samples to a 96-well plate suitable for fluorescence measurements.
-
Prepare a reaction mix containing the developer enzyme mix and the non-fluorescent probe.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding glutamine.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Determine glutaminase activity from a standard curve.
-
-
Detection Limit: Can detect as low as 2 µU of glutaminase activity.[12]
This assay quantifies arginase activity by measuring the amount of urea produced from the hydrolysis of arginine.
-
Principle: Arginase converts arginine to ornithine and urea. The urea produced reacts with a specific chromogen to form a colored complex. The absorbance of this complex is proportional to the arginase activity.[5][6]
-
Reagents:
-
Arginine Buffer (pH 9.5)
-
Mn²⁺ Solution (as a cofactor)
-
Urea Reagent (containing the chromogen)
-
Urea Standard
-
-
Procedure:
-
Prepare samples (serum, plasma, tissue homogenates, or cell lysates). Samples with high endogenous urea may require a deproteinization step using a spin column.[7]
-
Add samples to a 96-well plate. Prepare a sample blank for each sample.
-
Add the arginine buffer and Mn²⁺ solution to the sample wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).[6]
-
Stop the reaction and develop the color by adding the urea reagent to all wells.
-
Incubate at room temperature for 60 minutes.[6]
-
Read the absorbance at 430 nm.[6]
-
Calculate arginase activity based on a urea standard curve.
-
-
Detection Limit: Approximately 0.3 U/L for a 2-hour reaction.[5]
This assay measures the reduction of an artificial electron acceptor to monitor the oxidation of proline.
-
Principle: PRODH catalyzes the oxidation of L-proline to P5C, with the concomitant reduction of an electron acceptor. The rate of reduction of the acceptor, monitored spectrophotometrically, is proportional to the PRODH activity.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PRODH enzyme, and DCPIP in a cuvette.
-
Initiate the reaction by adding L-proline.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
Calculate the reaction rate using the molar extinction coefficient of DCPIP (ε₆₀₀ = 18,700 M⁻¹ cm⁻¹).[3]
-
This assay measures the formation of urocanic acid from histidine.
-
Principle: Histidase catalyzes the deamination of L-histidine to urocanic acid, which has a characteristic absorbance at 277 nm. The rate of increase in absorbance at this wavelength is directly proportional to the histidase activity.[13]
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and cofactors.
-
Add the enzyme solution (e.g., liver homogenate).
-
Initiate the reaction by adding L-histidine.
-
Immediately monitor the increase in absorbance at 277 nm.[13]
-
Calculate the rate of urocanic acid formation using its molar extinction coefficient.
-
Quantification of α-Ketoglutarate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of metabolites like α-ketoglutarate in complex biological samples.[14]
-
Principle: α-Ketoglutarate is separated from other metabolites by liquid chromatography and then detected and quantified by a mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Sample Preparation:
-
Extraction: Extract metabolites from cells, tissues, or plasma using a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water).
-
Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, α-ketoglutarate can be derivatized. A common method involves reaction with N-methyl imidazole (B134444) in the presence of trifluoroacetic anhydride.[14][15]
-
Cleanup: The derivatized or underivatized extract is purified, often using solid-phase extraction (SPE).[16]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., C8 or C18) with an appropriate mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).[14][16]
-
Mass Spectrometry: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. For derivatized α-KG, positive mode is often used, monitoring specific mass-to-charge (m/z) transitions.[14] For underivatized α-KG, negative mode is common, targeting the [M-H]⁻ ion at m/z 145.01.[4]
-
-
Quantification: Generate a standard curve using known concentrations of α-ketoglutarate. An isotope-labeled internal standard (e.g., ¹³C-α-KG) is recommended for accurate quantification.[4]
-
Workflow:
α-Ketoglutarate Quantification by LC-MS/MS Workflow.
Stable Isotope Tracing
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify flux.
-
Principle: Cells or organisms are cultured with a substrate labeled with a stable isotope (e.g., ¹³C-glutamine). The incorporation of the isotope into downstream metabolites, such as α-ketoglutarate and TCA cycle intermediates, is monitored by mass spectrometry. This allows for the determination of the relative contribution of the precursor to the product pool.
-
Procedure:
-
Culture cells in a medium containing the ¹³C-labeled amino acid for a specific duration.
-
Harvest the cells and extract the metabolites.
-
Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of α-ketoglutarate and other relevant metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional contribution of the tracer to the metabolite pool.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes and analytical methods discussed.
Table 1: Kinetic Parameters of Key Enzymes in α-Ketoglutarate Precursor Pathways
| Enzyme | Organism | Substrate | K_m | k_cat | Reference |
| Proline Dehydrogenase (PRODH) | Mycobacterium tuberculosis | L-Proline | 5.7 ± 0.8 mM | 33 ± 2 s⁻¹ | [1][3] |
| Proline Dehydrogenase (PRODH) | Mycobacterium tuberculosis | DCPIP | 3.4 ± 0.3 µM | 33 ± 2 s⁻¹ | [1][3] |
| Proline Dehydrogenase (PutA) | Escherichia coli | Proline | - | - | [17] |
Table 2: Performance Characteristics of α-Ketoglutarate Quantification Methods
| Method | Sample Type | Linearity Range | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS (derivatized) | Human Plasma | 100 - 2500 ng/mL | 100 ng/mL | [14][15] |
| LC-MS/MS | Human Urine | 1 - 1000 ng/mL | 0.8 ng/mL | [16] |
| LC-MS (Orbitrap) | General | 0.1 - 500 µM | - | [4] |
| LC/MS/MS (derivatized 2-HGA) | Serum, Plasma | 0.34 - 135.04 µM | 0.20 µM | [18] |
Conclusion
The metabolic pathways converting glutamate, glutamine, proline, arginine, and histidine to α-ketoglutarate represent a critical nexus in cellular metabolism. Understanding the regulation and kinetics of these pathways is essential for research in areas ranging from basic metabolic studies to the development of therapeutics for metabolic disorders and cancer. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals to investigate these vital metabolic routes. The application of advanced techniques such as stable isotope tracing coupled with high-resolution mass spectrometry will continue to unravel the intricate details of amino acid catabolism and its role in cellular homeostasis and disease.
References
- 1. Kinetic and isotopic characterization of L-proline dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 3. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Ketoglutaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Histidase and histidinemia. Clinical and molecular considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rroij.com [rroij.com]
- 15. rroij.com [rroij.com]
- 16. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steady-state kinetic mechanism of the proline:ubiquinone oxidoreductase activity of proline utilization A (PutA) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
theoretical models of pentanedioate interactions
An In-depth Technical Guide to Theoretical Models of Pentanedioate Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as glutarate, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of amino acids such as L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] While its role in normal physiology is transient, the accumulation of this compound and its derivatives, particularly 3-hydroxyglutaric acid, is characteristic of the neurometabolic disorder Glutaric Acidemia Type I (GA-1). This condition arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] Understanding the molecular interactions of this compound is crucial for elucidating the pathophysiology of GA-1 and for developing targeted therapeutic strategies. This guide provides a comprehensive overview of the theoretical models describing this compound's interactions with key biological molecules, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and mechanisms.
Metabolic Pathway and Enzymatic Interactions
The primary context for this compound interactions is its role in the catabolic pathway of specific amino acids. In healthy individuals, this compound is converted to glutaryl-CoA, which is then oxidatively decarboxylated by GCDH to crotonyl-CoA.[1][5] A deficiency in GCDH leads to the accumulation of glutaryl-CoA and its hydrolysis products, glutaric acid and 3-hydroxyglutaric acid.[3][4]
The Lysine Degradation Pathway
The accumulation of this compound in GA-1 is a direct consequence of a bottleneck in the degradation pathway of lysine, hydroxylysine, and tryptophan. The following diagram illustrates the simplified metabolic cascade leading to the formation and subsequent breakdown of glutaryl-CoA.
Theoretical Model of GCDH Catalysis
The interaction of glutaryl-CoA with GCDH has been modeled through detailed kinetic studies. The catalytic mechanism involves a series of steps initiated by substrate binding, followed by proton abstraction and hydride transfer.[6]
Kinetic Mechanism of GCDH:
-
Substrate Binding: Glutaryl-CoA binds to the oxidized form of the enzyme.[1]
-
Proton Abstraction: The catalytic base, Glu370, abstracts the α-proton of the substrate.[6]
-
Hydride Transfer: A hydride ion is transferred from the β-carbon of the substrate to the FAD cofactor, reducing it.[1]
-
Decarboxylation: The resulting enzyme-bound intermediate, glutaconyl-CoA, is decarboxylated.[6]
-
Protonation and Product Release: The intermediate is protonated to form crotonyl-CoA, which is then released. The major rate-determining step is the release of the crotonyl-CoA product.[7]
The following diagram outlines the workflow of the enzymatic reaction at the active site.
Neurotoxic Interactions: this compound and NMDA Receptors
In GA-1, the accumulation of this compound and 3-hydroxyglutaric acid leads to severe, age-dependent neurotoxicity, particularly affecting the striatum.[2][8] Theoretical models propose that this neurotoxicity is mediated by an "excitotoxic" mechanism, where these metabolites act as false neurotransmitters at N-methyl-D-aspartate (NMDA) receptors.[8][9]
A Model for Excitotoxic Cell Damage
Studies suggest that this compound and 3-hydroxyglutaric acid preferentially interact with NMDA receptors containing the NR2B subunit.[8][10] This interaction is maturation-dependent, correlating with the expression levels of NR2B in the developing brain, which may explain the specific window of vulnerability in infants with GA-1.[8] The binding of these metabolites leads to excessive receptor activation, calcium influx, and subsequent neuronal damage.[9]
The proposed signaling cascade is illustrated below.
References
- 1. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]
- 3. Modeling Glutaric Aciduria Type I in human neuroblastoma cells recapitulates neuronal damage that can be rescued by gene replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrastriatal administration of 3-hydroxyglutaric acid induces convulsions and striatal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Core of Pentanedioate Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of pentanedioate (glutarate) toxicity, with a focus on its molecular mechanisms, cellular effects, and the experimental models used to study them. The information is curated for researchers, scientists, and drug development professionals working in toxicology, neurobiology, and metabolic disorders.
Introduction to this compound Toxicity
This compound, also known as glutaric acid, is a five-carbon dicarboxylic acid that is an intermediate in the metabolism of lysine (B10760008) and tryptophan. Under normal physiological conditions, it is efficiently metabolized. However, in the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of this compound and its derivatives, primarily in the brain. This accumulation is associated with severe neurological damage, particularly affecting the basal ganglia. Beyond its role in GA-I, understanding the broader toxicological profile of this compound is crucial for assessing its potential risks and developing therapeutic strategies for conditions involving its accumulation.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound (glutaric acid) from in vivo and in vitro studies.
Table 1: In Vivo Acute Toxicity of Glutaric Acid
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Observed Signs of Intoxication | Reference |
| Rat (Sprague Dawley) | Oral | 2750 mg/kg body weight | Tremor, salivation, diarrhea, weakness | [1] |
| Mouse | Oral | 6000 mg/kg body weight | (RTECS) | [2] |
| Mouse | Oral | 7500 mg/kg body weight | - | [3] |
| Rabbit | Dermal | > 10000 mg/kg body weight | No signs of intoxication | [1] |
Table 2: In Vitro Cytotoxicity of Glutaric Acid
| Cell Type | Exposure Duration | Concentration Range Tested | Observed Effects | Reference |
| Primary Rat Striatal Neurons | 24 - 96 hours | 0.1 - 50 mM | Concentration- and time-dependent decrease in cell viability, induction of apoptosis. Significant reduction in viability at 10-50 mM for 24-96h, and at 1 mM for 72-96h. | [1][3] |
| Rat Cortical Astrocytes | Not specified | Not specified | Induced mitochondrial depolarization and proliferation without apparent cell toxicity. | [4] |
Key Mechanisms of this compound Toxicity
The toxicity of this compound is multifactorial, primarily impacting the central nervous system. The two major proposed mechanisms are excitotoxicity and oxidative stress, which lead to mitochondrial dysfunction and ultimately, apoptotic cell death.
Excitotoxicity
This compound is structurally similar to the excitatory neurotransmitter glutamate (B1630785). Elevated concentrations of this compound can lead to the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This excitotoxic cascade is a central mechanism of neuronal damage.
Oxidative Stress and Mitochondrial Dysfunction
This compound exposure has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This leads to damage to cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of this compound-induced toxicity, leading to impaired energy metabolism.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound toxicity.
In Vitro Neurotoxicity Assessment in Primary Neuronal Cultures
Objective: To assess the dose- and time-dependent neurotoxic effects of glutaric acid on primary neurons.
Protocol:
-
Cell Culture: Primary striatal neurons are isolated from rat embryos and cultured in a serum-free neurobasal medium supplemented with B27 and L-glutamine. The purity of the neuronal cultures is confirmed using neuron-specific markers like neuron-specific enolase (NSE).[1]
-
Treatment: After 10-14 days in vitro, cultured neurons are exposed to varying concentrations of glutaric acid (e.g., 0.1 mM to 50 mM) for different durations (e.g., 24, 48, 72, and 96 hours).[1]
-
Cell Viability Assay (MTT Assay):
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.[1]
-
-
Apoptosis Assessment (Annexin-V/Propidium (B1200493) Iodide Staining):
-
Treated cells are stained with Annexin-V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells).
-
The stained cells are analyzed by flow cytometry or fluorescence microscopy to distinguish between viable, apoptotic, and necrotic cells.[1]
-
In Vivo Neurotoxicity Assessment in Rodent Models
Objective: To study the neurotoxic effects of glutaric acid in a living organism.
Protocol:
-
Animal Model: Wistar rats (5-22 days old) are used.[5]
-
Administration: Glutaric acid, buffered in saline, is administered via subcutaneous injections (e.g., 5 µmol/g body weight) daily for a specified period to mimic the biochemical conditions of glutaric aciduria type I.[5]
-
Tissue Collection: Twelve hours after the last injection, animals are euthanized, and various tissues, including different brain regions (midbrain, cerebral cortex, cerebellum), liver, and blood, are collected for analysis.[5]
-
Oxidative Stress Parameter Analysis:
-
Lipid Peroxidation: Measured by quantifying thiobarbituric acid-reactive substances (TBA-RS) and through chemiluminescence assays in tissue homogenates.
-
Antioxidant Defenses: Assessed by measuring the total antioxidant reactivity (TAR), glutathione (B108866) (GSH) levels, and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and catalase.[5]
-
Assessment of Mitochondrial Membrane Potential
Objective: To evaluate the effect of glutaric acid on mitochondrial integrity.
Protocol:
-
Cell Culture and Treatment: Cultured cells (e.g., astrocytes or neurons) are exposed to glutaric acid.[4]
-
Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1.
-
Analysis:
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence is measured using a fluorescence microscope or a plate reader to quantify the degree of mitochondrial depolarization.
-
Signaling Pathways in this compound Toxicity
The following diagrams illustrate the key signaling pathways implicated in this compound-induced toxicity.
This compound-Induced Excitotoxicity and Apoptosis
Oxidative Stress Response to this compound
Experimental Workflow for In Vitro Neurotoxicity Assessment
Conclusion
The toxicity of this compound is a complex process with significant implications for neurological health, particularly in the context of metabolic disorders like Glutaric Aciduria Type I. The primary mechanisms of its toxicity involve excitotoxicity mediated by glutamate receptors and the induction of oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate signaling cascades involved and to identify novel therapeutic targets to mitigate the detrimental effects of this compound accumulation. The provided diagrams offer a visual framework for understanding the key pathways and experimental approaches in this critical area of research.
References
- 1. Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of energy production in vitro by glutaric acid in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaric acid-mediated apoptosis in primary striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocytic proliferation and mitochondrial dysfunction induced by accumulated glutaric acidemia I (GAI) metabolites: possible implications for GAI pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of astrocytes for in vitro neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pentanedioate (Glutaric Acid) in Urine for the Diagnosis of Glutaric Aciduria Type I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, more commonly known as glutaric acid, is a dicarboxylic acid that is an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. The quantitative analysis of glutaric acid in urine is a critical diagnostic tool for Glutaric Aciduria Type I (GA-I), a rare autosomal recessive inherited metabolic disorder.[1][2][3][4] GA-I is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][5] This enzyme deficiency disrupts the normal breakdown pathway of the aforementioned amino acids, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354) in bodily fluids, including urine.[1][5] Untreated, the accumulation of these toxic metabolites can lead to severe neurological damage, particularly in infants and young children.[3][4] Therefore, accurate and timely quantification of urinary glutaric acid is essential for the early diagnosis, monitoring, and management of GA-I.[3][5]
Clinical Significance
Elevated levels of glutaric acid in urine are the hallmark biochemical feature of Glutaric Aciduria Type I.[1][5] The quantitative analysis of urinary organic acids, specifically targeting glutaric acid and 3-hydroxyglutaric acid, is a primary method for diagnosing this condition.[1][2][5] Early detection through newborn screening programs, which often include the analysis of acylcarnitines, followed by confirmatory urine organic acid analysis, can significantly improve patient outcomes by allowing for the timely initiation of treatment.[2][3] Treatment typically involves a low-lysine diet and carnitine supplementation to reduce the production of toxic metabolites.[3]
Principle of the Method
The quantitative analysis of glutaric acid in urine is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] Both methods offer high sensitivity and specificity for the detection and quantification of organic acids in complex biological matrices like urine. GC-MS analysis typically requires a derivatization step to increase the volatility of the organic acids, while LC-MS/MS can often analyze the compounds directly.[6][7] The method involves the extraction of organic acids from the urine sample, followed by chromatographic separation and mass spectrometric detection. Quantification is achieved by comparing the response of the target analyte to that of a stable isotope-labeled internal standard.
Quantitative Data Summary
The following table provides an example of expected urinary glutaric acid concentrations in different patient populations. Values are typically normalized to urinary creatinine (B1669602) to account for variations in urine dilution.
| Analyte | Patient Population | Concentration Range (mmol/mol creatinine) |
| Glutaric Acid | Healthy Controls | < 5 |
| Glutaric Acid | Glutaric Aciduria Type I (High Excreters) | > 100 |
| Glutaric Acid | Glutaric Aciduria Type I (Low Excreters) | 5 - 100 |
| 3-Hydroxyglutaric Acid | Healthy Controls | < 2 |
| 3-Hydroxyglutaric Acid | Glutaric Aciduria Type I | > 5 |
Note: These values are for illustrative purposes only and may vary between laboratories. Each laboratory should establish its own reference ranges.
Experimental Protocols
Sample Collection and Preparation
-
Sample Type: Random or first-morning void urine sample.
-
Collection: Collect 5-10 mL of urine in a sterile container.
-
Storage: Store samples at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage to prevent degradation of organic acids.
-
Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample at 2000 x g for 10 minutes to remove any particulate matter.
-
Measure the creatinine concentration of the urine sample for normalization of results.
-
To a 1 mL aliquot of the urine supernatant, add a known amount of a stable isotope-labeled internal standard (e.g., glutaric acid-d4).
-
Organic Acid Extraction (Liquid-Liquid Extraction)
-
Acidify the urine sample (containing the internal standard) to a pH of approximately 1 by adding hydrochloric acid.
-
Add 3 mL of ethyl acetate (B1210297) to the acidified urine.
-
Vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with a fresh 3 mL of ethyl acetate and combine the extracts.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (for GC-MS analysis)
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube tightly and heat at 70°C for 30 minutes to convert the organic acids to their volatile trimethylsilyl (B98337) (TMS) esters.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for glutaric acid-TMS and its internal standard.
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate glutaric acid from other urine components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for glutaric acid and its internal standard.
Signaling Pathways and Workflows
Caption: Biochemical pathway of Glutaric Aciduria Type I.
Caption: Experimental workflow for this compound analysis.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaric aciduria type I - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 3. Diagnosis and management of glutaric aciduria type I--revised recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is glutaric aciduria type 1? [medicalnewstoday.com]
- 5. e-imd.org [e-imd.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pentanedioate (Glutaric Acid) in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of pentanedioate, commonly known as glutaric acid (GA), in biological samples such as urine and serum using Gas Chromatography-Mass Spectrometry (GC-MS). Elevated levels of glutaric acid are a primary biomarker for Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][2] The accurate measurement of this dicarboxylic acid is crucial for the diagnosis and monitoring of the disease.[2] The described method employs a stable isotope-labeled internal standard for precise quantification through isotope dilution, followed by organic solvent extraction and chemical derivatization to ensure volatility for GC-MS analysis. This protocol is intended for researchers, clinical chemists, and drug development professionals requiring a reliable method for this compound determination.
Introduction
This compound (glutaric acid) is a five-carbon dicarboxylic acid that serves as a key intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[3][4] In healthy individuals, glutaric acid is converted to glutaryl-CoA and subsequently metabolized by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] A deficiency in GCDH activity leads to the accumulation of glutaric acid and its neurotoxic metabolite, 3-hydroxyglutaric acid, in bodily fluids.[3][4][5]
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] However, due to the low volatility of dicarboxylic acids like this compound, a derivatization step is necessary to convert them into more volatile forms, typically esters or silylated derivatives, prior to GC-MS analysis.[7][8] This application note provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis for the quantitative determination of this compound.
Metabolic Pathway of this compound
The catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan converge to form glutaryl-CoA. The enzyme glutaryl-CoA dehydrogenase is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3][4] In Glutaric Aciduria Type I, a deficiency in this enzyme leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid (this compound).
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in biological fluids.
Materials and Reagents
-
This compound (Glutaric Acid) standard (≥99% purity)
-
Deuterated glutaric acid ([D4] or similar) as internal standard (IS)
-
Hydrochloric Acid (HCl), 3N
-
Sodium Chloride (NaCl)
-
Ethyl Acetate (B1210297) (GC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas, high purity
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts (250 µL)
Sample Preparation and Extraction
-
Pipette 1.0 mL of the biological sample (urine or serum) into a clean microcentrifuge tube.
-
Add a known amount of the internal standard solution (e.g., 50 µL of 5 mg/mL [D4]-glutaric acid).[9]
-
For serum samples, allow the sample to equilibrate with the internal standard for at least 30 minutes.[9]
-
Acidify the sample by adding 500 µL of 3 N HCl.[9]
-
Add 1.5 g of NaCl to saturate the aqueous phase and improve extraction efficiency.[9]
-
Vortex the mixture thoroughly for 1 minute.
-
Add 1.0 mL of ethyl acetate and vortex for an additional 2 minutes to extract the organic acids.
-
Centrifuge the sample at 14,000 RPM for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-9) with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization Protocol (Silylation)
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[10]
-
Seal the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Heat the mixture at 70°C for 60-90 minutes in a heating block or oven to form the trimethylsilyl (B98337) (TMS) derivatives.[10]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for different instruments.
| GC Parameter | Setting |
| Instrument | Agilent 6890 GC with 5973 Mass Selective Detector (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase[7][10] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 100°C for 1 min, Ramp: 10°C/min to 300°C, Hold: 4 min[11] |
| MS Transfer Line Temp | 280°C[7] |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | This compound-TMS: 261 (Quantifier), 147, 246[D4]-Pentanedioate-TMS: 265 (Quantifier) |
Note: The m/z values for the TMS derivative of this compound are based on common fragmentation patterns. The quantifier ion for the deuterated standard is shifted by the mass of the isotopes.
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Data Presentation
Quantitative performance of the method is critical for its application in clinical and research settings. The following table summarizes typical performance characteristics for a GC-MS assay for glutaric acid.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Quadrupole Mass Filter (QMF) Performance |
| Linearity Range | 0.19 - 3.8 µM[1][9] |
| Correlation Coefficient (r²) | > 0.999[1][9] |
| Precision (Run-to-run %CV) | 1.2% - 3.7%[1][9] |
| Average Recovery | 96% (Urine), 103% (Serum)[1][9] |
| Limit of Detection (LOD) | Subject to instrument sensitivity, typically low µM range |
| Limit of Quantification (LOQ) | Subject to instrument sensitivity, typically low µM range |
Data adapted from Hagen T, et al. Clin Chim Acta. 1999.[1][9]
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the quantifier ions of both the native this compound-TMS derivative (m/z 261) and the deuterated internal standard ([D4]-pentanedioate-TMS, m/z 265).
-
Response Ratio Calculation: For each standard and sample, calculate the response ratio by dividing the peak area of the native analyte by the peak area of the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the response ratio against the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Sample Quantification: Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.
Conclusion
The described GC-MS method provides a selective, precise, and accurate means for the quantification of this compound in biological matrices. The use of an isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high-quality data. The protocol is suitable for clinical diagnostic laboratories monitoring patients with Glutaric Aciduria Type I and for research applications investigating amino acid metabolism.
References
- 1. familiasga.com [familiasga.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
Application Note and Protocol for the Quantification of Pentanedioate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pentanedioate, more commonly known as glutaric acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolic pathways of lysine, hydroxylysine, and tryptophan.[1] Elevated levels of glutaric acid in biological fluids, such as plasma and urine, are a primary biomarker for Glutaric Acidemia Type I (GA-I), an autosomal recessive inborn error of metabolism.[2][3] This disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and 3-hydroxyglutaric acid.[1][3] The buildup of these metabolites can cause severe neurological damage, highlighting the critical need for accurate and reliable quantification of glutaric acid in plasma for early diagnosis, monitoring of treatment efficacy, and in research settings to understand the pathophysiology of the disease.[2][4]
This application note provides detailed protocols for the quantification of this compound in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most robust and widely used analytical techniques for this purpose.
Metabolic Pathway of this compound
This compound (glutaric acid) is formed during the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) prevents the conversion of glutaryl-CoA to crotonyl-CoA, leading to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid.
Caption: Metabolic pathway illustrating the formation of this compound.
Experimental Workflow
The general workflow for the analysis of this compound in plasma involves sample collection and preparation, followed by instrumental analysis and data processing.
Caption: General workflow for this compound analysis in plasma.
Quantitative Data Summary
The performance of the described methods for this compound quantification is summarized below.
Table 1: GC-MS Method Performance Characteristics [5]
| Parameter | Quadrupole Mass Filter (QMF) | Quadrupole Ion Trap (QIT) |
| Linearity Range | 0.19 - 3.8 µM | 0.19 - 3.8 µM |
| Correlation Coefficient (r²) | 0.9998 | 0.9993 |
| Run-to-Run Precision | 1.2 - 3.7% | 6.2 - 8.6% |
| Average Recovery (Serum) | 96% | 103% |
Table 2: LC-MS/MS Method Performance Characteristics [5]
| Parameter | Value |
| Linearity Range | Up to 1000 µM |
| Limit of Detection (LOD) | 0.2 µM |
| Precision (CV%) | 3.7 - 14.5% |
| Accuracy | 87.4 - 109.8% |
Experimental Protocols
Materials and Reagents
-
Glutaric Acid (this compound) standard
-
2,2,4,4-D4-Glutaric Acid (D4-GA) internal standard[5]
-
N,O-bis(trimethylsilyl)trifluoro-acetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5][6]
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Organic solvents (e.g., Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate)
-
Deionized water
-
Human plasma (collected in sodium heparin tubes is preferred)[7]
Protocol 1: GC-MS Quantification of this compound
This protocol is adapted for the analysis of glutaric acid in plasma and requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation [5]
- To 1.0 mL of plasma, add 50 µL of the D4-GA internal standard solution (5 mg/mL in deionized water).
- Allow the mixture to equilibrate for at least 30 minutes.
- Add 500 µL of 3 N HCl and 1.5 g of NaCl.
- Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and collecting the organic layer. Repeat the extraction.
- Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation) [6]
- To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine (B92270) as a catalyst.
- Cap the vial tightly and heat at 60°C for 30 minutes.
- After cooling to room temperature, the sample is ready for injection into the GC-MS.
3. GC-MS Analysis
- GC Column: Use a suitable capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized glutaric acid and its internal standard.[8]
Protocol 2: LC-MS/MS Quantification of this compound
This protocol offers high sensitivity and specificity and may not require derivatization.
1. Sample Preparation (Protein Precipitation) [9][10]
- To 100 µL of plasma, add a known amount of internal standard (e.g., D4-GA).
- Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis
- LC Column: A C18 reversed-phase column is commonly used.[10]
- Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is typical for good chromatographic separation.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard for optimal selectivity and sensitivity.
Conclusion
The described GC-MS and LC-MS/MS methods provide reliable and reproducible quantification of this compound in plasma samples. The choice of method may depend on the available instrumentation, required sensitivity, and sample throughput. Proper sample preparation is crucial for accurate results, and the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample recovery. These protocols are valuable tools for researchers and clinicians involved in the study and management of Glutaric Acidemia Type I and other metabolic disorders.
References
- 1. Glutaric acidemia type I | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Derivatization of Pentanedioate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Pentanedioate, also known as glutaric acid, is a dicarboxylic acid involved in key metabolic pathways. Its accurate quantification in biological matrices is crucial for clinical diagnostics, particularly for inherited metabolic disorders like Glutaric Aciduria Type 1, and for various research applications.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing such organic acids. However, due to the polar nature and low volatility of dicarboxylic acids, which contain two carboxylic acid functional groups, direct GC analysis is challenging.[3][4][5] These characteristics can lead to poor chromatographic peak shape, thermal instability, and strong adsorption to the GC column.[5][6]
Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[6][7] This process involves replacing the active hydrogen atoms in the carboxylic acid groups with non-polar functional groups.[3][8] The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification).[3][8] This document provides detailed protocols for these methods for the analysis of this compound.
Derivatization Strategies Overview
The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired sensitivity.[9] For this compound, the primary methods include:
-
Silylation: This method replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used.[10] The resulting TMS esters are more volatile and thermally stable.[8]
-
Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters.[3]
-
Methyl Esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) provides the common fatty acid methyl esters (FAMEs), which are well-characterized.[3][11]
-
Pentafluorobenzyl (PFB) Esterification: Using pentafluorobenzyl bromide (PFBBr) creates PFB esters.[12][13] These derivatives are particularly useful for high-sensitivity analysis using an electron capture detector (ECD) due to the electrophilic nature of the fluorine atoms.[12][14]
-
Ethyl Esterification: Reagents such as diethyl sulfate (B86663) can be used for aqueous-phase derivatization to form ethyl esters.[15][16]
-
Quantitative Data Summary
The selection of a derivatization method can significantly impact analytical performance. The following table summarizes key quantitative parameters from studies utilizing these techniques for dicarboxylic acids.
| Derivatization Method | Reagent(s) | Typical Conditions | Limit of Detection (LOD) | Reproducibility (RSD%) | Reference |
| Silylation | BSTFA + 1% TMCS | 50°C, 10 min (Ultrasound-assisted) | 0.04 - 0.42 µmol/L (in serum) | 0.32 - 13.76% | [17] |
| Silylation | BSTFA | Heat at 60-100°C for 30-60 min | ≤ 2 ng/m³ (in aerosols) | ≤ 10% | [4][10] |
| Esterification (Ethyl) | Diethyl Sulfate | 55°C, 30 min (aqueous phase) | 34 nM (for Glutaric Acid in urine) | Not Specified | [15] |
| Esterification (PFB) | PFBBr | 80°C, 60 min | Not specified for this compound | Not Specified | [18] |
| Esterification (Methyl) | BF₃/Methanol | Heat at 60-100°C for 5-10 min | ≤ 4 ng/m³ (in aerosols) | ≤ 15% | [10][11] |
Note: The reported LODs and RSD% may vary depending on the sample matrix, instrumentation, and specific laboratory conditions.
Experimental Workflows and Protocols
A generalized workflow for the analysis of this compound from biological samples is presented below.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Sample Preparation from Biological Fluids
This protocol is a general procedure for extracting dicarboxylic acids from matrices like plasma or urine.
-
Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 500 µL of ice-cold acetonitrile (B52724) (-20°C).[4]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 RPM for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the supernatant with a small volume of 3% phosphoric acid to a pH < 3.[4]
-
Add 500 µL of an immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[4]
-
Vortex thoroughly for 2 minutes to extract the dicarboxylic acids into the organic phase.
-
Centrifuge at 5,000 RPM for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean GC vial insert.
-
-
Evaporation:
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (30-40°C).[4] The dried extract is now ready for derivatization.
-
Protocol 2: Silylation with BSTFA
This protocol creates trimethylsilyl (TMS) esters of this compound. Silylating reagents are sensitive to moisture, so all glassware should be dry and solvents should be anhydrous.[5]
Caption: Silylation reaction of this compound with BSTFA.
Methodology:
-
To the dried sample extract from Protocol 1, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), typically containing 1% trimethylchlorosilane (TMCS) as a catalyst.[4]
-
Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile. Pyridine is often used as it can act as a catalyst and acid scavenger.[5]
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Protocol 3: Methyl Esterification with BF₃-Methanol
This protocol converts this compound into its more volatile dimethyl ester derivative.
Caption: Methyl esterification of this compound.
Methodology:
-
To the dried sample extract, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Seal the vial tightly and heat at 60°C for 5-10 minutes.[11]
-
Cool the reaction vial to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water to the vial.
-
Shake the vial vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[11]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the dimethyl this compound, to a clean GC vial.
-
The sample is ready for GC-MS analysis.
Protocol 4: Pentafluorobenzyl (PFB) Esterification with PFBBr
This method is ideal for trace analysis requiring high sensitivity with an Electron Capture Detector (ECD). PFBBr is a lachrymator and should be handled with care in a well-ventilated fume hood.[12]
Caption: PFB esterification of this compound.
Methodology:
-
To the dried sample extract, add 100 µL of acetone, 10 µL of pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone), and 5 µL of a base catalyst such as N,N-Diisopropylethylamine (DIPEA).[18]
-
Seal the vial tightly and heat at 80°C for 60 minutes.[18]
-
Cool the vial to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for injection, such as hexane or ethyl acetate.
-
The sample is ready for GC-MS or GC-ECD analysis.
Conclusion
Derivatization is an indispensable step for the reliable analysis of this compound by gas chromatography. Silylation with BSTFA is a robust and widely applicable method, offering excellent yields and reproducibility.[10] Esterification to form methyl or ethyl esters is also a reliable technique. For applications requiring the highest sensitivity, PFB esterification followed by GC-ECD analysis is the method of choice.[12][14] The specific protocol should be chosen based on the sample matrix, available instrumentation, and the analytical sensitivity required. Each method must be carefully optimized and validated to ensure accurate and precise quantification of this compound in the desired application.
References
- 1. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Separation of Dicarboxylic Acids by HPLC
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the separation and analysis of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC). The protocols outlined below cover a range of techniques, including reversed-phase, mixed-mode, and ion-exchange chromatography, to suit various analytical needs.
Introduction
Dicarboxylic acids are organic compounds containing two carboxyl groups and are important in various fields, including biochemistry, clinical diagnostics, and the chemical industry. Their analysis is crucial for understanding metabolic pathways, monitoring industrial processes, and ensuring the quality of pharmaceutical products. HPLC is a powerful and versatile technique for the separation and quantification of these compounds.
HPLC Techniques for Dicarboxylic Acid Separation
The choice of HPLC method for dicarboxylic acid analysis depends on the specific analytes, the sample matrix, and the desired sensitivity. The most common approaches include:
-
Reversed-Phase (RP) HPLC: Widely used for its simplicity and robustness. Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.[1][2][3] Ion-suppression, typically by adding an acid to the mobile phase, is often necessary to achieve good peak shape and retention for these polar compounds.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity and enhanced retention for polar and charged analytes like dicarboxylic acids.[4][5][6][7] This approach can often provide superior separation compared to traditional reversed-phase chromatography.
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for separating dicarboxylic acids, which are negatively charged at neutral or basic pH.[8][9][10]
-
Ion-Exclusion Chromatography: A subset of ion chromatography that is well-suited for the separation of weak inorganic and organic acids from strong acid anions.[9]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the separation of various dicarboxylic acids using different HPLC techniques.
Table 1: Reversed-Phase HPLC Methods
| Dicarboxylic Acid | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Terephthalic acid, Diethylmalonic acid, Sebacic acid | C18 | Acetonitrile (B52724)/Water with 0.1% TFA (gradient) | 1.0 | Ambient | UV | [11] |
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | 1.0 | Ambient | UV | [1] |
| Glutaric acid, Adipic acid, Pimelic acid, etc. (as naphthacyl esters) | C18 | Acetonitrile/Water (gradient) | Not Specified | Not Specified | UV | [12] |
| Shikimic acid, Maleic acid | RediSep C18 | Water + 0.1% TFA/Acetonitrile + 0.1% TFA (gradient) | Not Specified | Ambient | UV | [2] |
Table 2: Mixed-Mode Chromatography Methods
| Dicarboxylic Acid | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Oxalic acid, Glycolic acid, Acetic Acid, Glyoxylic acid | Newcrom BH (4.6x150 mm, 3 µm) | Water with Perchloric Acid | Not Specified | Ambient | UV at 200 nm | [4] |
| TCA cycle acids (e.g., Fumarate, Succinate, Malate) | Waters BEH C18 AX | 10 mM Ammonium Formate (pH 2.6) in Water / 10 mM Ammonium Formate (pH 9.4) in 50:50 Water/Methanol (gradient) | Not Specified | Not Specified | LC-MS/MS | [5] |
| Phthalic acid isomers | Coresep SB | Not Specified | Not Specified | Not Specified | UV, ELSD, RI, MS | [6] |
Table 3: Ion-Exchange Chromatography Methods
| Dicarboxylic Acid | Column | Eluent | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| α,ω-Alkyl dicarboxylic acids (0-6 methylene (B1212753) groups) | Anion-exchange | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| Krebs cycle acids | Anion-exchange or Ion-exclusion | Concentrated eluants | Not Specified | Not Specified | Suppressed Conductivity | [9] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Dicarboxylic Acid Screening
This protocol is a general starting point for the analysis of a mixture of dicarboxylic acids using a standard C18 column with UV detection.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
Dicarboxylic acid standards
-
Sample for analysis
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or phosphoric acid) in water
-
Mobile Phase B: 0.1% TFA (or phosphoric acid) in acetonitrile
-
Degas both mobile phases before use.
4. Standard and Sample Preparation:
-
Prepare individual stock solutions of dicarboxylic acid standards in a suitable solvent (e.g., water or methanol).
-
Prepare a mixed standard solution by diluting the stock solutions.
-
For solid samples, dissolve a known weight in the mobile phase A and filter through a 0.22 µm syringe filter. For liquid samples, dilute as necessary and filter.
5. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
6. Data Analysis:
-
Identify peaks by comparing the retention times with those of the standards.
-
Quantify the dicarboxylic acids by creating a calibration curve from the standard solutions.
Protocol 2: Mixed-Mode Chromatography for Polar Dicarboxylic Acids
This protocol is designed for the analysis of highly polar dicarboxylic acids that are poorly retained on conventional reversed-phase columns.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Perchloric acid or Ammonium formate
-
Dicarboxylic acid standards
-
Sample for analysis
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector
-
Mixed-mode column (e.g., Newcrom BH, Waters BEH C18 AX)
3. Mobile Phase Preparation:
-
Mobile Phase A: Water with a suitable buffer or acid (e.g., 10 mM Ammonium Formate, pH 2.6 or a dilute solution of perchloric acid).[4][5]
-
Mobile Phase B: Acetonitrile or a mixture of organic solvent and water with a buffer (e.g., 10 mM Ammonium Formate in 50/50 water/methanol, pH 9.4).[5]
-
Degas both mobile phases.
4. Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1.
5. HPLC Method:
-
Column: Mixed-mode column (specific dimensions as per manufacturer's recommendation)
-
Mobile Phase: A gradient tailored to the specific analytes and column. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: As recommended for the column.
-
Column Temperature: As recommended for the column.
-
Injection Volume: 5-10 µL
-
Detection: UV at 200 nm or MS detection for higher sensitivity and selectivity.[4][5]
6. Data Analysis:
-
Follow the same procedure as in Protocol 1.
Visualizations
Caption: General experimental workflow for HPLC analysis of dicarboxylic acids.
Caption: Decision tree for selecting an appropriate HPLC method for dicarboxylic acid analysis.
References
- 1. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. HPLC Column Selection Guide [scioninstruments.com]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. US9487465B2 - Process for the separation of mono- and di-carboxylic acid compounds - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pentanedioate-Based Polymers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biodegradable polyesters using pentanedioate precursors. The resulting polymers have significant potential in various drug delivery applications due to their biocompatibility and tunable degradation profiles.
Introduction
Aliphatic polyesters are a crucial class of biodegradable polymers extensively utilized in the biomedical field, particularly for controlled drug delivery systems.[1][2] Polymers derived from this compound (the conjugate base of glutaric acid) are of particular interest due to the potential for tailored degradation kinetics and physical properties. The five-carbon backbone of the this compound monomer influences the resulting polymer's crystallinity, hydrophilicity, and ultimately, its drug release profile.
This document outlines two primary synthesis methodologies: melt polycondensation and enzymatic polymerization. It also provides an overview of the application of these polymers in creating drug delivery vehicles such as nanoparticles and microparticles, complete with characterization techniques and a discussion on their degradation and biocompatibility.
Data Presentation
The following tables summarize quantitative data for polyesters synthesized using this compound (glutarate) precursors.
Table 1: Synthesis and Properties of Poly(alkylene this compound)s via Melt Polycondensation
| Diol Co-monomer | Polymer Name | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) |
| 1,4-Butanediol (B3395766) | Poly(butylene glutarate) | ~20,000 | < 2.4 | 50-60 | -60 to -50 |
| Ethylene Glycol | Poly(ethylene glutarate) | >10,000 | ~2.0 | 25-35 | -40 to -30 |
| 1,6-Hexanediol | Poly(hexamethylene glutarate) | >15,000 | ~2.2 | 40-50 | -55 to -45 |
Note: The data presented are approximate values gathered from various sources and may vary depending on the specific reaction conditions.
Table 2: Synthesis and Properties of Poly(alkylene this compound)s via Enzymatic Polymerization
| Diol Co-monomer | Polymer Name | Enzyme | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1,4-Butanediol | Poly(butylene glutarate) | Candida antarctica Lipase (B570770) B (CALB) | 5,000 - 15,000 | 1.5 - 2.5 |
| Ethylene Glycol | Poly(ethylene glutarate) | Candida antarctica Lipase B (CALB) | 3,000 - 10,000 | 1.6 - 2.8 |
| 1,6-Hexanediol | Poly(hexamethylene glutarate) | Candida antarctica Lipase B (CALB) | 8,000 - 20,000 | 1.7 - 2.6 |
Note: Enzymatic polymerization often results in lower molecular weights compared to melt polycondensation but offers milder reaction conditions and higher selectivity.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene glutarate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process for synthesizing poly(butylene glutarate).
Materials:
-
Glutaric acid
-
1,4-Butanediol (1.05 molar equivalent to glutaric acid)
-
Titanium(IV) butoxide (catalyst, ~0.1% w/w of monomers)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with glutaric acid and 1,4-butanediol.
-
Begin purging the system with a slow stream of nitrogen.
-
Start stirring and gradually heat the mixture to 150-160 °C until the reactants melt and form a homogenous solution.
-
Add the titanium(IV) butoxide catalyst to the molten mixture.
-
Increase the temperature to 180-200 °C and maintain for 2-4 hours. During this stage, water will be formed as a byproduct and collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240 °C.
-
Slowly apply a vacuum (0.1-1 mmHg) to the system to facilitate the removal of excess 1,4-butanediol and water, thereby driving the polymerization reaction forward.
-
Continue the reaction under high vacuum for 4-6 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Purification:
-
Cool the reactor to room temperature and dissolve the crude polyester (B1180765) in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Protocol 2: Enzymatic Synthesis of Poly(butylene glutarate)
This protocol outlines the synthesis of poly(butylene glutarate) using an immobilized lipase catalyst.
Materials:
-
Diethyl glutarate (or other dialkyl pentanedioates)
-
1,4-Butanediol (equimolar to diethyl glutarate)
-
Immobilized Candida antarctica Lipase B (CALB, Novozym® 435; 5-10% w/w of total monomers)
-
Diphenyl ether (solvent)
-
Chloroform
-
Methanol
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Heating plate with a temperature controller.
-
Vacuum pump.
Procedure:
-
Oligomerization Stage:
-
In the reaction flask, combine equimolar amounts of diethyl glutarate and 1,4-butanediol.
-
Add the immobilized lipase and diphenyl ether.
-
Heat the mixture to 70-90 °C under a nitrogen atmosphere with constant stirring for 2-4 hours to form oligomers.
-
-
Polycondensation Stage:
-
Apply a vacuum (1-5 mmHg) to the system to remove the ethanol (B145695) byproduct and shift the equilibrium towards polymer formation.
-
Continue the reaction under vacuum at the same temperature for an extended period (24-72 hours).
-
-
Purification:
-
Cool the reaction mixture and dissolve it in chloroform.
-
Filter the solution to remove the immobilized enzyme, which can be washed and potentially reused.
-
Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Mandatory Visualizations
Caption: Workflow for polyester synthesis.
Caption: Targeted drug delivery workflow.
Application in Drug Delivery
Polyesters derived from this compound are excellent candidates for developing controlled drug delivery systems. Their degradation via hydrolysis of ester linkages leads to the formation of glutaric acid and the respective diol, which are generally biocompatible.[1][2] The rate of degradation, and consequently the drug release profile, can be tuned by altering the diol used in the synthesis, the polymer's molecular weight, and its crystallinity.
Nanoparticle Formulation for Targeted Delivery
Drug-loaded nanoparticles can be formulated from this compound-based polyesters using techniques like nanoprecipitation or emulsion-solvent evaporation.[3][4] The general workflow involves dissolving the polymer and the therapeutic agent in a suitable organic solvent, followed by dispersion in an aqueous phase containing a surfactant. Evaporation of the organic solvent leads to the formation of solid nanoparticles.
For targeted drug delivery, the surface of these nanoparticles can be functionalized with targeting moieties such as antibodies or peptides that recognize specific receptors on cancer cells.[5][6] This approach enhances the accumulation of the drug at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity.
Degradation and Drug Release Mechanism
The degradation of this compound-based polyesters in a physiological environment is primarily driven by the hydrolysis of their ester bonds. This process can be further accelerated by the presence of enzymes, such as esterases and lipases, in the body.[7][8] The degradation of these polyesters typically follows a bulk erosion mechanism, where water penetrates the polymer matrix, leading to the cleavage of ester bonds throughout the material.[9][10] As the polymer degrades into smaller, water-soluble oligomers and monomers, the encapsulated drug is released in a sustained manner. The rate of this release can be modulated by the polymer's properties. For instance, polymers with lower crystallinity and higher hydrophilicity tend to degrade faster, resulting in a quicker drug release.[9]
The degradation of polyesters like poly(glycolic acid) (PGA), poly(lactic acid) (PLA), and poly(caprolactone) (PCL) involves the hydrolytic scission of ester bonds.[7][11] PGA degrades into glycolic acid, which can enter the citric acid cycle or be excreted. PLA degrades into lactic acid, a natural metabolite. PCL degrades to 6-hydroxycaproic acid, which can also be metabolized.[11] The degradation products of poly(alkylene this compound)s are expected to be similarly biocompatible.
Biocompatibility
Aliphatic polyesters are generally considered biocompatible, and their degradation products are often endogenous or readily metabolized.[12][13] In vitro and in vivo studies are essential to confirm the biocompatibility of any new polymer formulation.[14][15][16] Cytotoxicity assays using relevant cell lines and subcutaneous or intramuscular implantation studies in animal models are standard procedures to evaluate the inflammatory response and tissue compatibility of the material.[12][14]
Conclusion
Polymers synthesized from this compound precursors offer a versatile platform for the development of advanced drug delivery systems. By carefully selecting the synthesis method and the diol co-monomer, researchers can tailor the polymer's properties to achieve the desired drug release profile for a specific therapeutic application. The protocols and data presented in these application notes provide a solid foundation for the synthesis and utilization of these promising biomaterials in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PLGA/TPGS nanoparticles for controlled release of paclitaxel: effects of the emulsifier and drug loading ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of biomimetic nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of degradable polyesterurethanes for medical applications: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro degradation and biological toxicity studies of polyesters with varying degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentanedioate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, also known as glutarate, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of amino acids such as lysine (B10760008) and tryptophan.[1] While its close structural analog, alpha-ketoglutarate (B1197944) (α-KG), is well-recognized for its central role in the Krebs cycle and as a signaling molecule, recent studies have begun to shed light on the unique and significant applications of this compound in cell culture.[2][3] Emerging research highlights its role as an immunometabolite, an epigenetic modulator, and a potential therapeutic agent, making it a molecule of increasing interest in various fields of biological research and drug development.
These application notes provide a comprehensive overview of the known functions of this compound in cell culture, along with detailed protocols for its use.
Biological Roles and Mechanisms of Action
This compound is involved in several critical cellular processes:
-
Immunomodulation: In T cells, this compound acts as a novel immunometabolite.[4] Its cell-permeable form, diethyl-glutarate (DEG), has been shown to alter CD8+ T cell differentiation, leading to increased cytotoxicity against target cells.[4][5] This effect is partly attributed to the inhibition of α-KG-dependent dioxygenases, such as the TET enzymes involved in DNA demethylation.[4]
-
Metabolic Regulation: this compound is a product of amino acid catabolism, specifically from lysine and tryptophan.[1] Its levels are regulated by the enzyme glutaryl-CoA dehydrogenase (GCDH).[4] Dysregulation of this pathway can lead to an accumulation of glutarate, which can be cytotoxic.[4] It also influences T cell metabolism through the post-translational modification of the pyruvate (B1213749) dehydrogenase E2 subunit.[5]
-
Anti-Tumor Activity: In vivo studies have demonstrated that administration of diethyl-glutarate can reduce tumor growth, which is correlated with an increase in peripheral and intratumoral cytotoxic CD8+ T cells.[4][5]
Data Presentation
Table 1: Effects of this compound (Glutarate) on T Cell Function
| Parameter | Treatment | Cell Type | Observed Effect | Reference |
| Cytotoxicity | Diethyl-glutarate (DEG) | CD8+ T cells | Increased cytotoxicity against target cells | [4][5] |
| Differentiation | Diethyl-glutarate (DEG) | CD8+ T cells | Altered differentiation towards more effector-like cells | [4] |
| Cytokine Secretion | Diethyl-glutarate (DEG) | CD8+ T cells | Increased secretion of IFNγ | [4] |
| Protein Expression | Diethyl-glutarate (DEG) | CD8+ T cells | Increased expression of perforin (B1180081) and granzyme B | [4] |
| Enzyme Inhibition | Glutarate | Recombinant TET2 | IC50 of 2 mM in cell-free enzymatic assays | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for supplementation in cell culture media.
Materials:
-
Pentanedioic acid (Glutaric acid) powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 1 M NaOH
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Dissolving: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of pentanedioic acid powder and transfer it to the 15 mL conical tube. For a 100 mM stock solution, dissolve 1.321 g of pentanedioic acid in 80 mL of sterile water or PBS.
-
Volume Adjustment: Vortex thoroughly until the powder is completely dissolved. Adjust the final volume to 100 mL with sterile water or PBS.
-
pH Adjustment: Aseptically measure the pH of the stock solution. The initial pH will be acidic. Adjust the pH to a physiological range of 7.2-7.4 by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol provides a general guideline for supplementing cell culture media with this compound. The optimal concentration should be determined empirically for each cell type and experimental condition.
Materials:
-
Prepared sterile 100 mM this compound stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.
-
Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 50 mL of medium with a final concentration of 500 µM, add 250 µL of the 100 mM stock solution.
-
pH Verification (Recommended): After adding this compound, especially at higher concentrations, it is advisable to verify that the pH of the final culture medium is within the optimal range for your specific cell line (typically 7.2-7.4).
-
Application: The supplemented medium is now ready for use in your cell culture experiments.
Protocol 3: Assessment of T Cell Cytotoxicity
This protocol outlines a general method to assess the effect of this compound on T cell cytotoxicity using a co-culture assay.
Materials:
-
CD8+ T cells
-
Target tumor cells (e.g., expressing a specific antigen)
-
Complete cell culture medium supplemented with and without this compound (or its diethyl-glutarate form)
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well culture plates
Procedure:
-
Cell Preparation: Culture CD8+ T cells in medium supplemented with the desired concentration of diethyl-glutarate for a predetermined period (e.g., 7-10 days) to induce differentiation.[5]
-
Target Cell Seeding: Seed the target tumor cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Co-culture: After 24 hours, remove the medium from the target cells and add the pre-treated CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Controls: Include control wells with target cells only (spontaneous release) and target cells treated with a lysis buffer (maximum release).
-
Incubation: Incubate the co-culture plate for 4-6 hours at 37°C in a CO2 incubator.
-
Measurement: Following the incubation, measure cytotoxicity according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the cytotoxicity of this compound-treated T cells to the untreated controls.
Visualizations
Caption: Metabolic pathway of this compound and its effects in T cells.
Caption: Workflow for this compound supplementation in cell culture experiments.
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, also known as glutaric acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][2][3] Elevated levels of this compound and its derivatives, such as 3-hydroxyglutaric acid, in biological fluids are critical biochemical markers for the diagnosis and monitoring of the inherited metabolic disorder Glutaric Aciduria Type I (GA1).[2][4][5] GA1 is an autosomal recessive neurometabolic disorder resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2][5] Accurate and reliable quantification of this compound in biological matrices like urine, plasma, and serum is crucial for early diagnosis, monitoring disease progression, and evaluating the effectiveness of therapeutic strategies.[2]
This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both LC-MS/MS and GC-MS offer the high sensitivity and selectivity required for the accurate quantification of this compound in complex biological samples. The choice of method often depends on the available instrumentation, required sensitivity, and sample throughput needs.
-
LC-MS/MS: This technique is highly sensitive and specific, often requiring minimal sample preparation. It is suitable for the direct analysis of this compound in its native form.
-
GC-MS: A robust and reliable technique, GC-MS typically requires a derivatization step to increase the volatility and thermal stability of this compound, enabling its separation and detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated methods for the quantification of this compound in human urine and plasma/serum.
Table 1: Performance Characteristics of this compound Quantification in Human Urine
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 0.2 - 1000 µmol/L | 0.19 - 3.8 µM |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L | 0.19 µM |
| Intra-day Precision (%CV) | 3.7% - 6.8% | 1.2% - 3.7% (QMF), 6.2% - 8.6% (QIT) |
| Inter-day Precision (%CV) | 5.6% - 7.4% | Not Reported |
| Accuracy (%) | 87.4% - 109.8% | 96% (QMF), 103% (QIT) |
| Correlation Coefficient (r) | >0.999 | >0.999 |
Table 2: Performance Characteristics of this compound Quantification in Human Plasma/Serum
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 0.5 - 50.0 ng/mL (for a similar dicarboxylic acid) | 0.19 - 3.8 µM |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for a similar dicarboxylic acid) | 0.19 µM |
| Intra-day Precision (%CV) | <15% (general guidance) | 1.2% - 3.7% (QMF), 6.2% - 8.6% (QIT) |
| Inter-day Precision (%CV) | <15% (general guidance) | Not Reported |
| Accuracy (%) | 85-115% (general guidance) | 96% (QMF), 103% (QIT) |
| Correlation Coefficient (r) | >0.99 | >0.999 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol describes a method for the analysis of this compound in urine using LC-MS/MS following a simple dilution step.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., D4-glutaric acid)
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid
-
Urine samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of LC-MS grade water containing the internal standard.
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)
-
4. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the this compound analytical standard.
-
Determine the concentration of this compound in the urine samples from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by GC-MS
This protocol details a GC-MS method for this compound quantification in plasma, incorporating a derivatization step.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., D4-glutaric acid)
-
Acetonitrile (B52724) (ACN)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Plasma samples
2. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes to perform derivatization.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitor characteristic ions for the derivatized this compound and internal standard.
-
4. Data Analysis
-
Quantify the derivatized this compound using the peak area ratio to the derivatized internal standard.
-
Construct a calibration curve by derivatizing and analyzing known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the plasma samples based on the calibration curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of lysine and tryptophan.
References
- 1. register.awmf.org [register.awmf.org]
- 2. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 3. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 4. Glutaric Aciduria Type I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes and Protocols for Solid-Phase Extraction of Pentanedioate from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, more commonly known as glutaric acid, is a dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] The accurate and reliable quantification of glutaric acid in biological matrices such as urine, plasma, and tissues is of paramount importance for the diagnosis and monitoring of an inherited metabolic disorder known as Glutaric Aciduria Type I (GA1).[1]
GA1 is an autosomal recessive neurometabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase.[2][3] This enzymatic defect leads to the accumulation of glutaric acid and its neurotoxic metabolite, 3-hydroxyglutaric acid, in various body fluids and tissues.[4][5] If left untreated, the accumulation of these metabolites can cause severe neurological damage, particularly to the basal ganglia, leading to dystonia, developmental delay, and other debilitating movement disorders.[6][7] Therefore, sensitive and specific analytical methods for the determination of glutaric acid are crucial for early diagnosis through newborn screening, as well as for monitoring the effectiveness of dietary and pharmacological interventions in affected individuals.[3]
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various biological matrices, tailored for research, clinical, and drug development applications.
Data Presentation
The following tables summarize the quantitative data for the solid-phase extraction of this compound and related metabolites from biological matrices.
Table 1: Quantitative Performance Data for this compound (Glutaric Acid) and Related Analytes
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Glutaric Acid | Urine | SPE | GC-MS | 83 - 86% | 0.0019 nmol/mL | 0.057 nmol/mL | [8] |
| Glutaric Acid | Urine | LLE | GC-MS | 77.4% (mean) | - | - | [9] |
| Glutaric Acid | Urine | SPE | GC-MS | 84.1% (mean) | - | - | [9] |
| 3-Hydroxyglutaric Acid | Plasma & Urine | Protein Precipitation & Derivatization | LC-MS/MS | 66 - 115% | 0.348 ng/mL | 1.56 ng/mL | [10] |
| Glutaric Acid | Urine & Serum | LLE & Derivatization | GC-MS | 96 - 103% | 0.2 µM (GA) | - | [11] |
| 3-Hydroxyglutaric Acid | Urine & Serum | LLE & Derivatization | GC-MS | 96 - 103% | 0.4 µM (3HGA) | - | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, GC-MS: Gas Chromatography-Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, GA: Glutaric Acid, 3HGA: 3-Hydroxyglutaric Acid.
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of this compound from urine, plasma, and tissue samples.
Protocol 1: Solid-Phase Extraction of this compound from Human Urine
This protocol is designed for the selective isolation and concentration of this compound from urine samples prior to chromatographic analysis. Mixed-mode or polymeric SPE sorbents are often recommended for the extraction of acidic analytes from complex biological fluids.[12]
Materials:
-
Mixed-mode or Polymeric SPE Cartridges (e.g., Oasis MAX, Bond Elut Plexa)
-
Urine samples
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Acetic acid (or other suitable acid for pH adjustment)
-
Ammonium (B1175870) hydroxide (B78521) (for elution)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take the supernatant for the extraction procedure.
-
Adjust the pH of the urine sample to a range of 8-8.5.[9]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove any unretained matrix components.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 2 mL of a suitable elution solvent. For anion exchange mechanisms, an acidified organic solvent (e.g., 2% formic acid in methanol) or a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) can be effective.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for subsequent analysis by LC-MS/MS or GC-MS (after derivatization).
-
Protocol 2: Solid-Phase Extraction of this compound from Human Plasma
The extraction of acidic analytes from plasma can be challenging due to the high protein content.[12] This protocol incorporates a protein precipitation step prior to SPE.
Materials:
-
Polymeric SPE Cartridges (e.g., Bond Elut Plexa)
-
Plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (or a 1:1 mixture of methanol and acetonitrile) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Acidify the protein-free supernatant with formic acid (e.g., to a final concentration of 1%).
-
Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Protocol 3: Extraction of this compound from Tissue Homogenates
Extraction from tissue requires an initial homogenization step to release the intracellular analytes.
Materials:
-
Tissue samples (e.g., liver, brain)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Mixed-mode or Polymeric SPE Cartridges
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the tissue sample.
-
Add a specific volume of ice-cold PBS (e.g., 1:3 w/v) to the tissue.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
-
Sample Pre-treatment:
-
To the tissue homogenate, add a sufficient volume of cold methanol (e.g., 3 volumes) to precipitate proteins and extract metabolites.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Collect the clear supernatant.
-
-
Solid-Phase Extraction:
-
Follow the SPE procedure outlined in Protocol 1 (for urine), starting from the "SPE Cartridge Conditioning" step, using the supernatant from the tissue extract as the sample. Adjust sample loading volume as necessary.
-
-
Dry-down and Reconstitution:
-
Evaporate the final eluate to dryness.
-
Reconstitute in a suitable solvent for analysis.
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key steps in the solid-phase extraction protocols for each biological matrix.
Caption: Workflow for Solid-Phase Extraction of this compound from Urine.
Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.
Caption: Workflow for Extraction of this compound from Tissue Homogenates.
References
- 1. benchchem.com [benchchem.com]
- 2. e-imd.org [e-imd.org]
- 3. gov.uk [gov.uk]
- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]
- 7. Simplified Approach to Glutaric Acidurias: A Mini-Review [rarediseasesjournal.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Structural Elucidation of Pentanedioate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework, connectivity, and stereochemistry. For dicarboxylic acids such as pentanedioate (commonly known as glutarate), NMR is crucial for characterizing its structure, and for its quantification in various matrices, which is of significant interest in metabolic research and drug development.
These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural analysis of this compound. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to assist researchers in applying these methods.
Structural Features of this compound
This compound is a five-carbon linear dicarboxylic acid. Its simple, symmetric structure gives rise to a distinct NMR spectrum. The key to its structural elucidation lies in identifying the chemical environments of its three unique carbon atoms and their attached protons.
This compound Structure:
HOOC-CH₂-CH₂-CH₂-COOH
-
C1 & C5: Carboxylic acid carbons
-
C2 & C4: Methylene (B1212753) carbons adjacent to the carboxyl groups
-
C3: Central methylene carbon
Quantitative NMR Data
The following tables summarize the experimental chemical shift data for this compound in a common deuterated solvent, D₂O. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2, H4 (-CH₂-COOH) | 2.171 | Triplet | ~7.6 |
| H3 (-CH₂-) | 1.776 | Quintet | ~7.6 |
| -COOH | Solvent Dependent | Broad Singlet | N/A |
Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000406.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1, C5 (-COOH) | 186.016 |
| C2, C4 (-CH₂-COOH) | 40.046 |
| C3 (-CH₂-) | 25.719 |
Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000406.[1]
Experimental Protocols
Sample Preparation
A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.[2]
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For quantitative analysis (qNMR), a known amount of an internal standard (e.g., DSS for D₂O) should be added.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Centrifugation (Optional): If any particulate matter is present, centrifuge the NMR tube briefly to settle the solids at the bottom.
1D ¹H NMR Spectroscopy
This is the foundational experiment for structural elucidation, providing information on the number of different proton environments and their neighboring protons.
Typical Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, this should be at least 5 times the longest T₁ relaxation time.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
1D ¹³C NMR Spectroscopy
This experiment provides a count of the unique carbon atoms in the molecule.
Typical Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy
For unambiguous structural assignment, especially in more complex derivatives of this compound or in mixtures, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are neighbors in the molecular structure. In this compound, a cross-peak between the signals at 2.171 ppm and 1.776 ppm would confirm their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3] For this compound, this would show correlations between the proton at 2.171 ppm and the carbon at 40.046 ppm, and between the proton at 1.776 ppm and the carbon at 25.719 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the protons at 2.171 ppm would show a correlation to the carboxylic carbon at 186.016 ppm.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR-based structural elucidation of this compound.
Data Interpretation Logic
This diagram shows the logical flow of information from different NMR experiments to the final structure.
Metabolic Pathway of Glutarate
This compound (glutarate) is an intermediate in several metabolic pathways, including the degradation of lysine. The diagram below illustrates a simplified pathway for glutarate production.[2]
Applications in Drug Development and Research
-
Metabolomics: NMR is a powerful tool for identifying and quantifying metabolites like this compound in biological samples (e.g., urine, plasma, cell extracts), which can be indicative of metabolic disorders.[4]
-
Drug Metabolism: In drug development, NMR can be used to identify drug metabolites. If a drug candidate is metabolized to a this compound derivative, these techniques are essential for its structural confirmation.
-
Purity Assessment: Quantitative NMR (qNMR) can be employed for the highly accurate determination of the purity of this compound samples without the need for a specific reference standard of the analyte.[2]
Conclusion
NMR spectroscopy provides a robust and comprehensive toolkit for the structural elucidation and quantification of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine its molecular structure. The protocols and data presented herein serve as a practical guide for scientists in academic and industrial settings, facilitating the application of NMR to the study of this and other related dicarboxylic acids.
References
Application Notes: Inducing Glutaric Acidemia Type 1 Phenotype in Gcdh Knockout Mice
Introduction
Glutaric Acidemia Type 1 (GA-1) is an autosomal recessive neurometabolic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][4] This deficiency disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA), in the brain and other tissues.[1][5][6][7][8] Patients often suffer from acute encephalopathic crises, resulting in bilateral striatal injury and the development of a severe dystonic movement disorder.[4] To investigate the pathophysiology of GA-1 and evaluate potential therapeutic strategies, a robust animal model is essential.
The most widely used and accepted model is the glutaryl-CoA dehydrogenase knockout (Gcdh-/-) mouse.[1][2][5] These mice are generated by the targeted deletion of the Gcdh gene and biochemically replicate the human condition, exhibiting significant elevations of GA and 3-OHGA.[1][5][9] However, under a standard diet, Gcdh-/- mice do not typically develop the severe neurological symptoms or acute striatal degeneration seen in human patients, though they may show a mild motor deficit and spongiform myelinopathy.[1][2][5][9]
To precipitate a clinically relevant neuropathological phenotype, a metabolic stressor is required. It has been demonstrated that a high-protein or high-lysine diet can induce an acute encephalopathic crisis in Gcdh-/- mice, mimicking the human disease course.[6][8][10][11] This protocol details the methodology for inducing the GA-1 phenotype in Gcdh-/- mice through dietary stress, a critical step for studying disease mechanisms and testing therapeutic interventions.
Key Signaling Pathway
The core metabolic defect in Glutaric Acidemia Type 1 is the block in the catabolic pathway of Lysine and Tryptophan. The absence of functional GCDH leads to the accumulation of Glutaryl-CoA, which is then converted to the toxic metabolites glutaric acid and 3-hydroxyglutaric acid.
Caption: Metabolic block in Glutaric Acidemia Type 1 (GA-1).
Experimental Workflow
The overall experimental process involves breeding and genotyping the mice, applying the dietary challenge at a specific age, monitoring for clinical signs, and finally, collecting tissues for biochemical and histological analysis.
Caption: Workflow for inducing and analyzing the GA-1 phenotype.
Experimental Protocols
Protocol 1: Generation and Maintenance of Gcdh-/- Mice
Principle: To obtain homozygous knockout mice for the experiment, heterozygous (Gcdh+/-) mice are bred. Offspring must be genotyped to identify wild-type (Gcdh+/+), heterozygous (Gcdh+/-), and homozygous knockout (Gcdh-/-) individuals.
Materials:
-
Gcdh+/- breeding pairs (e.g., on a C57BL/6 background)
-
Standard mouse housing and husbandry equipment
-
Ear punch or tail biopsy tools
-
DNA extraction kit
-
PCR reagents (primers for wild-type and knockout alleles, Taq polymerase, dNTPs)
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
Set up breeding cages with one male and one or two female Gcdh+/- mice.
-
Monitor females for pregnancy and birth.
-
At approximately 10-14 days of age, obtain a small tail tip biopsy (~2 mm) from each pup for DNA extraction.
-
Extract genomic DNA from the biopsies according to the kit manufacturer's protocol.
-
Perform PCR genotyping using primers specific for both the wild-type Gcdh allele and the knockout construct.
-
Analyze PCR products via agarose (B213101) gel electrophoresis to determine the genotype of each mouse.
-
Wean the pups at 21 days of age, separating them by sex and genotype. House Gcdh-/- mice and wild-type littermate controls for the experiment.
-
Maintain all mice on a standard chow diet until the start of the dietary challenge.
Protocol 2: Induction of GA-1 Phenotype via High-Lysine Diet
Principle: Challenging Gcdh-/- mice with a diet high in lysine, a precursor to glutaryl-CoA, overwhelms the compromised metabolic pathway. This leads to a rapid and massive accumulation of GA and 3-OHGA, precipitating an acute encephalopathic crisis and striatal injury.[6][8][11] The severity and onset of symptoms are age-dependent, with younger mice being more susceptible.[6][10][11]
Materials:
-
4-week-old male and female Gcdh-/- mice and wild-type (WT) littermate controls.
-
Standard chow (Control diet).
-
High-lysine diet (e.g., a purified diet containing 4.7% L-lysine).
-
Metabolic cages for urine collection (optional).
-
Scale for daily weight measurement.
Procedure:
-
At 4 weeks of age (P28), weigh all mice (Gcdh-/- and WT controls) to establish a baseline.
-
Separate mice into experimental groups. A typical design includes:
-
Group 1: WT mice on a standard diet.
-
Group 2: WT mice on a high-lysine diet.
-
Group 3: Gcdh-/- mice on a standard diet.
-
Group 4: Gcdh-/- mice on a high-lysine diet.
-
-
Replace the standard chow with the high-lysine diet for the appropriate groups. Ensure continuous access to food and water.
-
Monitor the mice at least twice daily for clinical signs of neurotoxicity, including:
-
Weight loss
-
Lethargy, reduced activity
-
Ataxia, poor coordination
-
Paralysis (hind-limb or full)
-
Seizures
-
-
Record the body weight of each mouse daily.
-
The experimental endpoint is typically the onset of severe neurological symptoms (e.g., paralysis) or a predetermined time point (e.g., 14 days). High-protein diets can be lethal to 4-week-old Gcdh-/- mice within 2-3 days, while a high-lysine diet may induce symptoms within 3-12 days.[6][7][10][11]
-
Upon reaching the endpoint, euthanize the mice according to approved institutional guidelines and proceed immediately with tissue and fluid collection.
Protocol 3: Biochemical Analysis of Metabolites
Principle: To confirm the biochemical phenotype, levels of glutaric acid and 3-hydroxyglutaric acid are quantified in urine, plasma, and brain tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Tools for brain dissection
-
Liquid nitrogen or dry ice
-
Sample storage tubes (-80°C)
-
Internal standards (e.g., deuterated organic acids)
-
Derivatization agents (e.g., BSTFA)
-
GC-MS system
Procedure:
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture into appropriate tubes. Centrifuge to separate plasma and store at -80°C.
-
Urine: Collect urine from metabolic cages or via bladder massage post-mortem. Store at -80°C.
-
Brain: Rapidly dissect the brain, isolating specific regions like the striatum and cortex if desired. Flash-freeze in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer.
-
Perform protein precipitation (e.g., with sulfosalicylic acid).
-
Add internal standards to plasma, urine, and brain homogenate samples.
-
Perform liquid-liquid or solid-phase extraction to isolate organic acids.
-
Evaporate the solvent and perform chemical derivatization to make the organic acids volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Run a temperature gradient program to separate the compounds.
-
Quantify GA and 3-OHGA levels by comparing their peak areas to those of the known concentration of the internal standard.
-
Data Presentation
Table 1: Expected Biochemical Changes in 4-Week-Old Mice
Summarizes the anticipated changes in key metabolites following a high-lysine diet challenge. Values are illustrative and based on published findings.[7][12]
| Genotype & Diet | Plasma GA (µM) | Brain GA (nmol/g) | Urine GA (mmol/mol creatinine) |
| WT + Standard Diet | < 1 | < 5 | < 10 |
| WT + High-Lysine | < 1 | < 5 | < 15 |
| Gcdh-/- + Standard Diet | 5 - 15 | 50 - 150 | 1000 - 3000 |
| Gcdh-/- + High-Lysine (Symptomatic) | > 50 | > 500 | > 10000 |
Table 2: Expected Clinical Outcomes in 4-Week-Old Mice
Summarizes the typical clinical response to a high-lysine diet challenge.[6][7][10][11]
| Genotype & Diet | Average Onset of Symptoms (days) | Key Clinical Signs | Survival Rate (at 14 days) |
| WT + High-Lysine | N/A | None | 100% |
| Gcdh-/- + Standard Diet | N/A | None / Mild motor deficit | 100% |
| Gcdh-/- + High-Lysine | 3 - 12 | Lethargy, weight loss, paralysis, seizures | ~25% |
References
- 1. Biochemical, pathologic and behavioral analysis of a mouse model of glutaric acidemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenesis of brain damage in glutaric acidemia type I: Lessons from the genetic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. familiasga.com [familiasga.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A diet-induced mouse model for glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A diet-induced mouse model for glutaric aciduria type I. | Semantic Scholar [semanticscholar.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. familiasga.com [familiasga.com]
Application of Pentanedioate in Pharmaceutical Formulations: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate, also known as glutarate or glutaric acid, is a five-carbon dicarboxylic acid that is emerging as a versatile excipient and building block in pharmaceutical formulations. Its utility stems from its favorable physicochemical properties, including its bifunctional nature, water solubility, and biocompatibility. This document provides detailed application notes and protocols on the use of this compound in enhancing drug solubility and bioavailability through cocrystal formation, as a pH adjusting agent, in controlled-release systems, and as a linker in complex drug delivery systems.
Physicochemical Properties of this compound (Glutaric Acid)
A summary of the key physicochemical properties of glutaric acid is presented in Table 1.
Table 1: Physicochemical Properties of Glutaric Acid [1]
| Property | Value |
| Chemical Formula | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol |
| Appearance | Colorless crystals or white solid |
| Melting Point | 95-98 °C |
| Water Solubility | >50% (w/w) |
| pKa1 | ~4.34 |
| pKa2 | ~5.42 |
Application Notes
Enhancement of Solubility and Bioavailability via Cocrystal Formation
One of the most significant applications of this compound in pharmaceutical formulations is its use as a coformer in the development of cocrystals. Cocrystals are multi-component crystals in which a drug substance is co-crystallized with a pharmaceutically acceptable coformer, such as glutaric acid. This approach is particularly beneficial for poorly soluble drugs (BCS Class II and IV).
Mechanism: Glutaric acid, with its two carboxylic acid groups, can form robust hydrogen bonds with active pharmaceutical ingredients (APIs) that have suitable functional groups (e.g., amides, pyridines).[2][3] This interaction disrupts the crystal lattice of the parent drug, leading to the formation of a new crystalline solid with distinct and often improved physicochemical properties, such as increased aqueous solubility and dissolution rate.[2][3][4]
Quantitative Impact: The formation of a glutaric acid cocrystal with a poorly soluble API has been shown to dramatically improve its biopharmaceutical properties. In one study, a 1:1 molecular ratio cocrystal of an API with glutaric acid resulted in an 18-fold increase in the aqueous dissolution rate compared to the pure drug.[2][3] This enhanced dissolution translated to a significant improvement in in vivo performance, with a 3-fold increase in plasma AUC (Area Under the Curve) observed in canine studies.[2][3] Another study on posaconazole, a poorly soluble antifungal agent, demonstrated a 1.5-fold increase in solubility in 0.1 N HCl when formulated as a cocrystal with glutaric acid.
Table 2: Impact of Glutaric Acid Cocrystallization on API Performance
| Parameter | Improvement Factor | Reference |
| Aqueous Dissolution Rate | 18-fold increase | [2][3] |
| Plasma AUC | 3-fold increase | [2][3] |
| Solubility (Posaconazole) | 1.5-fold increase |
pH Adjustment and Buffering Agent
This compound can be used as a pH adjusting agent and as a buffering agent in various pharmaceutical formulations, including parenteral, ophthalmic, and oral liquids.[5] The buffering capacity of glutaric acid is centered around its two pKa values (~4.34 and ~5.42), making it suitable for formulations requiring a pH in the acidic to slightly acidic range.
Application in Ophthalmic Solutions: Maintaining the pH of ophthalmic solutions close to that of physiological tear fluid (around 7.4) is crucial for patient comfort and to minimize irritation.[6] While glutaric acid's buffer range is not centered at physiological pH, it can be used in combination with other buffering agents or for formulations that require a lower pH for drug stability. It is important to note that some common buffers, like citrate, have shown cytotoxic effects on corneal cells at higher concentrations, highlighting the need for careful selection and concentration optimization of buffering agents in ophthalmic preparations.[6]
Controlled-Release Formulations
Derivatives of glutaric acid are utilized in the fabrication of controlled-release drug delivery systems.[5] It can be incorporated into polymer matrices to modulate the release rate of the API.
Mechanism: Glutaric acid can be used to create biodegradable polymers or can be incorporated into hydrophilic matrices. The rate of drug release can be controlled by the degradation of the polymer or by the diffusion of the drug through the swollen matrix. The dicarboxylic nature of glutaric acid allows for cross-linking, which can influence the integrity of the matrix and, consequently, the drug release kinetics.
Linker in Drug Delivery Systems
Glutaric acid can serve as a flexible and biocompatible linker to connect different components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs).
Mechanism in ADCs: In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Glutarate can be used to create a stable linkage between the antibody and the drug. This linkage is designed to be stable in systemic circulation but to be cleaved once the ADC is internalized into the target cancer cell, releasing the cytotoxic payload. The cleavage can be triggered by the acidic environment of endosomes and lysosomes or by specific enzymes that are overexpressed in cancer cells.
Experimental Protocols
Protocol 1: Preparation of a this compound (Glutaric Acid) Cocrystal
This protocol is adapted from the preparation of glipizide-glutaric acid cocrystals and is applicable for screening and small-scale production.[4]
Objective: To prepare a cocrystal of a poorly soluble API with glutaric acid to enhance its dissolution properties.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glutaric Acid (Coformer)
-
Methanol (B129727) (or other suitable solvent)
-
Mortar and Pestle
-
Sieve (e.g., 100 mesh)
Methods:
1. Solvent Evaporation Method: a. Dissolve the API and glutaric acid in a 1:1 molar ratio in a minimal amount of a common solvent (e.g., methanol) with gentle heating and stirring. b. Allow the solvent to evaporate slowly at room temperature in a fume hood. c. Collect the resulting solid, gently grind it, and pass it through a sieve. d. Store the cocrystals in a desiccator for further characterization.
2. Liquid-Assisted Grinding Method: a. Place the API and glutaric acid in a 1:1 molar ratio in a mortar. b. Add a few drops of methanol to moisten the powder mixture. c. Grind the mixture with a pestle for approximately 30-60 minutes. d. Dry the resulting powder, pass it through a sieve, and store it for analysis.
3. Slurry Conversion Method: a. Suspend the API and glutaric acid in a 1:1 molar ratio in a solvent in which they are sparingly soluble. b. Stir the slurry at room temperature for an extended period (e.g., 24-48 hours) to allow for the conversion to the cocrystal form. c. Filter the solid, wash with a small amount of the solvent, and dry. d. Sieve the product and store for characterization.
Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the cocrystal, which should be different from the melting points of the individual components.
-
Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase with a unique diffraction pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in bond vibrations (e.g., carbonyl stretches) indicative of hydrogen bond formation between the API and glutaric acid.
Protocol 2: In Vitro Dissolution Testing of a this compound Cocrystal Formulation
This protocol follows the general guidelines of the USP for dissolution testing.[7][8][9]
Objective: To evaluate the dissolution rate of the prepared this compound cocrystal compared to the pure API.
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)[7]
-
Dissolution Medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8)
-
Cocrystal formulation and pure API formulation (e.g., in capsules or as compressed tablets)
-
UV-Vis Spectrophotometer or HPLC system for analysis
Procedure: a. Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C. b. Place the dosage form (containing the cocrystal or pure API) in the vessel. c. Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). e. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. f. Filter the samples through a suitable filter (e.g., 0.45 µm). g. Analyze the concentration of the API in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the API or HPLC). h. Calculate the cumulative percentage of drug released at each time point. i. Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol 3: Quantification of this compound (Glutaric Acid) in a Pharmaceutical Formulation by HPLC-UV
This protocol is adapted from a method for quantifying glutaric acid in biological fluids and can be modified for pharmaceutical dosage forms.[10][11][12]
Objective: To develop and validate an HPLC-UV method for the quantification of glutaric acid in a pharmaceutical formulation.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Glutaric acid reference standard
-
Mobile phase components (e.g., phosphate buffer, acetonitrile (B52724), methanol)
-
Solvents for sample extraction (e.g., water, methanol)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as carboxylic acids have low UV absorbance at higher wavelengths)
Procedure:
1. Standard Preparation: a. Prepare a stock solution of glutaric acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase). b. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
2. Sample Preparation (e.g., from Tablets): a. Weigh and finely powder a number of tablets (e.g., 10) to get a homogenous sample. b. Accurately weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask. c. Add a suitable extraction solvent (e.g., a mixture of water and methanol), sonicate for 15-20 minutes to dissolve the glutaric acid, and then dilute to volume. d. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Analysis: a. Inject the standard solutions to construct a calibration curve (peak area vs. concentration). b. Inject the sample solutions. c. Quantify the amount of glutaric acid in the samples by comparing their peak areas to the calibration curve.
4. Validation: a. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Signaling Pathway and Drug Delivery Concepts
The following diagrams illustrate conceptual workflows and pathways related to the application of this compound in pharmaceutical formulations.
Conclusion
This compound is a highly functional and versatile component in pharmaceutical formulations with demonstrated success in improving the biopharmaceutical properties of poorly soluble drugs. Its application in cocrystals is well-documented and offers a promising strategy for drug development. Further research into its use in controlled-release systems and as a linker in targeted drug delivery is warranted. The protocols provided herein offer a foundation for the exploration and implementation of this compound in various pharmaceutical applications. As with any excipient, thorough compatibility and stability studies with the specific API are essential during the formulation development process.
References
- 1. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Glutaric acid Dealer and Distributor | Glutaric acid Supplier | Glutaric acid Stockist | Glutaric acid Importers [multichemindia.com]
- 6. Implications for Ophthalmic Formulations: Ocular Buffers Show Varied Cytotoxic Impact on Human Corneal–Limbal and Human Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. usp.org [usp.org]
- 9. uspnf.com [uspnf.com]
- 10. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. familiasga.com [familiasga.com]
Application Notes and Protocols for Enzymatic Assays of Pentanedioate Dehydrogenase (Glutaryl-CoA Dehydrogenase) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioate dehydrogenase, more commonly known as Glutaryl-CoA dehydrogenase (GCDH), is a key mitochondrial enzyme essential for the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[1] Deficiencies in GCDH activity lead to the genetic disorder Glutaric Aciduria Type I, a severe neurometabolic disease.[1] Therefore, accurate and reliable assays for measuring GCDH activity are crucial for disease diagnosis, studying enzyme kinetics, and for the screening of potential therapeutic agents in drug development.[2]
These application notes provide detailed protocols for spectrophotometric assays of GCDH activity, guidance on data presentation, and visualization of the relevant metabolic pathway and experimental workflow.
Data Presentation: Kinetic Parameters of Glutaryl-CoA Dehydrogenase
The following tables summarize the kinetic parameters of GCDH from various species. This data is essential for designing experiments and for comparative analysis.
Table 1: Kinetic Parameters for Human Glutaryl-CoA Dehydrogenase (GCDH)
| Parameter | Value | pH | Temperature (°C) | Notes |
| Km for Glutaryl-CoA | 4.7 µM | 6.5 | Not Specified | Purified recombinant human GCDH expressed in E. coli.[3] |
| Km for Glutaryl-CoA | 5.5 µM | 7.5 | Not Specified | Purified recombinant human GCDH expressed in E. coli.[3] |
| Km for Glutaryl-CoA | 8.1 µM | 7.6 | Not Specified | Purified recombinant human GCDH expressed in E. coli.[3] |
| Km for Glutaryl-CoA | 34 µM | 8.5 | Not Specified | Purified recombinant human GCDH expressed in E. coli.[3] |
| Km for Glutaryl-CoA | 5.9 µM | Not Specified | Not Specified | In cultured normal human fibroblasts, using a tritium-release assay.[4] |
| Specific Activity | ~2200 U/mg | Not Specified | Not Specified | For wild-type GCDH with PMS as an electron acceptor. One unit is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute. |
Table 2: Kinetic Parameters for Pseudomonas sp. Glutaryl-CoA Dehydrogenase (GCDH)
| Parameter | Value | pH | Temperature (°C) | Notes |
| Molecular Mass | ~170 kDa (homotetramer) | Not Specified | Not Specified | Purified from Pseudomonas sp. strains KB 740 and K 172.[5] |
| Prosthetic Group | 1 FAD per subunit | Not Specified | Not Specified | [5] |
| Optimal pH | 6.5 - 7.0 | Not Specified | 30 | For a related acyl-CoA dehydrogenase from Pseudomonas putida KT2440.[6] |
| Substrate Specificity | Glutaryl-CoA | Not Specified | Not Specified | The enzyme also catalyzes the decarboxylation of glutaconyl-CoA.[5] |
Experimental Protocols
Two primary methods for the spectrophotometric determination of GCDH activity are presented below. The first utilizes the physiological electron acceptor, Electron Transfer Flavoprotein (ETF), while the second employs artificial electron acceptors, Phenazine Methosulfate (PMS) and 2,6-Dichlorophenolindophenol (DCPIP).
Protocol 1: ETF-Coupled Spectrophotometric Assay
This assay measures the reduction of ETF by GCDH, which is monitored by the decrease in ETF fluorescence. This method is highly sensitive and reflects the physiological activity of the enzyme.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Glutaryl-CoA solution (1 mM in water)
-
Purified Electron Transfer Flavoprotein (ETF) (concentration determined spectrophotometrically)
-
Enzyme sample (e.g., mitochondrial extract, purified GCDH)
-
Anaerobic cuvettes
-
Fluorometer with excitation at 380 nm and emission at 495 nm
Procedure:
-
Prepare the reaction mixture in an anaerobic cuvette by adding potassium phosphate buffer.
-
Add ETF to the buffer to a final concentration that gives a stable fluorescence signal.
-
Make the cuvette anaerobic by repeated cycles of vacuum and flushing with oxygen-free nitrogen.
-
Initiate the reaction by adding a known amount of the enzyme sample to the cuvette.
-
Record the baseline fluorescence for a few minutes.
-
Start the enzymatic reaction by injecting a small volume of the glutaryl-CoA solution.
-
Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the GCDH activity.
-
Calculate the enzyme activity based on a standard curve of ETF fluorescence versus concentration.
Protocol 2: PMS/DCPIP-Coupled Spectrophotometric Assay
This colorimetric assay is a robust and widely used method for measuring the activity of various dehydrogenases, including GCDH. The reaction involves the transfer of electrons from the FADH2 of GCDH to PMS, which then reduces the blue dye DCPIP to its colorless form. The rate of DCPIP reduction is monitored by the decrease in absorbance at 600 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
Glutaryl-CoA solution (10 mM in water)
-
2,6-Dichlorophenolindophenol (DCPIP) stock solution (2.5 mM in water)
-
Phenazine methosulfate (PMS) stock solution (20 mM in water, freshly prepared and protected from light)
-
Enzyme sample (e.g., cell lysate, purified GCDH)
-
Spectrophotometer and cuvettes
Procedure:
-
Set up the reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.6)
-
50 µL of 2.5 mM DCPIP solution
-
50 µL of the enzyme sample
-
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 20 mM PMS solution.
-
Immediately add 50 µL of 10 mM glutaryl-CoA solution to start the enzymatic reaction.
-
Quickly mix the contents of the cuvette and place it in the spectrophotometer.
-
Monitor the decrease in absorbance at 600 nm for 5-10 minutes, recording the reading every 30 seconds.
-
Determine the linear rate of absorbance change (ΔA600/min).
-
Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient for DCPIP at 600 nm is 21,000 M-1cm-1.
Calculation of Specific Activity:
Specific Activity (U/mg) = (ΔA600/min) / (ε * l * [Protein])
Where:
-
ΔA600/min is the rate of change in absorbance at 600 nm per minute.
-
ε is the molar extinction coefficient of DCPIP (21,000 M-1cm-1).
-
l is the path length of the cuvette (typically 1 cm).
-
[Protein] is the concentration of the protein in the assay in mg/mL.
One unit (U) of GCDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Visualizations
Lysine (B10760008) and Tryptophan Degradation Pathway
The following diagram illustrates the central role of Glutaryl-CoA dehydrogenase (GCDH) in the catabolism of the amino acids lysine and tryptophan.
Caption: Metabolic pathway of lysine and tryptophan degradation.
Experimental Workflow for GCDH Spectrophotometric Assay
This diagram outlines the key steps involved in the PMS/DCPIP-coupled spectrophotometric assay for measuring GCDH activity.
Caption: Workflow for the GCDH spectrophotometric assay.
References
- 1. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. glutaryl-CoA dehydrogenase (ETF) - Creative Biogene [microbialtec.com]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Purification of glutaryl-CoA dehydrogenase from Pseudomonas sp., an enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of an acyl-CoA dehydrogenase from Pseudomonas putida KT2440 that shows preference towards medium to long chain length fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pentanedioate (Glutaric Acid) in Tissue Homogenates by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentanedioate, more commonly known as glutaric acid (GA), is a five-carbon dicarboxylic acid. In clinical research, the accurate quantification of glutaric acid in tissues is crucial for studying metabolic disorders such as Glutaric Aciduria Type I (GA-I).[1][2][3] GA-I is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and its derivatives in various body tissues and fluids.[1][2][3][4] This accumulation can cause severe neurological damage.[2] Therefore, robust and reliable analytical methods for determining glutaric acid concentrations in tissue samples are essential for both basic research and the development of therapeutic strategies.
This application note provides detailed protocols for the sample preparation and analysis of glutaric acid in tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of glutaric acid in complex biological matrices like tissue homogenates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for the analysis of volatile and thermally stable compounds. For non-volatile analytes like glutaric acid, a derivatization step is required to increase their volatility.[5] Silylation is a common derivatization technique for organic acids.[6][7][8] Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, provides high accuracy and precision.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation.[11] While direct analysis of glutaric acid is possible, derivatization can be employed to enhance chromatographic retention and detection sensitivity.[12] LC-MS/MS is particularly useful for high-throughput analysis.
Experimental Protocols
Tissue Homogenization
This protocol describes the initial step of preparing a tissue homogenate.
Materials:
-
Tissue sample (e.g., liver, brain, kidney)
-
Phosphate-buffered saline (PBS), ice-cold (0.01M, pH 7.4)
-
Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[13]
-
Protease inhibitor cocktail (optional, but recommended for long-term storage)[14]
-
Homogenizer (e.g., Potter-Elvehjem homogenizer, bead beater, or polytron)[13][15]
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Excise the tissue of interest and place it in a pre-weighed microcentrifuge tube on ice.
-
Wash the tissue with ice-cold PBS to remove any blood or external contaminants.[14]
-
Add a specific volume of ice-cold lysis buffer. A common ratio is 100 mg of tissue per 900 µL of lysis buffer.[13] If using a different buffer system, a general starting point is a 1:9 tissue-to-buffer ratio (w/v).[14]
-
If required, add a protease inhibitor cocktail to the lysis buffer immediately before use.[14]
-
Homogenize the tissue on ice until no visible tissue fragments remain. The duration and intensity of homogenization will depend on the tissue type and the homogenizer used.[16][17]
-
Centrifuge the homogenate at approximately 13,000 x g for 10 minutes at 4°C.[13]
-
Carefully collect the supernatant, which is the tissue homogenate, and transfer it to a new, clean tube. Avoid disturbing the pellet.
-
The homogenate can be used immediately for protein precipitation or stored at -80°C for later analysis.[13][14]
Protein Precipitation
This step is crucial for removing proteins that can interfere with the analysis and damage the analytical column.
Materials:
-
Tissue homogenate
-
Precipitating solvent (e.g., ice-cold acetone, methanol, or a solution of trichloroacetic acid (TCA))[18][19][20]
-
Vortex mixer
-
Centrifuge
Procedure (using Acetone):
-
To 100 µL of tissue homogenate, add 400 µL of ice-cold acetone.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the deproteinized extract, to a new tube.
-
The supernatant is now ready for the derivatization step (for GC-MS) or direct analysis (for LC-MS/MS).
Derivatization for GC-MS Analysis (Silylation)
This protocol is for the derivatization of glutaric acid to its more volatile trimethylsilyl (B98337) (TMS) ester.
Materials:
-
Deproteinized tissue extract
-
Internal standard (e.g., deuterated glutaric acid)
-
Nitrogen evaporator or vacuum concentrator
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS))[7]
-
Heating block or oven
Procedure:
-
Add a known amount of the internal standard to the deproteinized tissue extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator at a controlled temperature (e.g., 40°C).[7]
-
To the dried residue, add 50 µL of the derivatization reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6][7]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Data Presentation
The following tables summarize typical quantitative data for the analysis of glutaric acid using mass spectrometry-based methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and protocol used.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.19 - 3.8 µM | [9] |
| Limit of Detection (LOD) | 34 nM (in urine) | [21] |
| Recovery | 96-103% (in serum/urine) | [9] |
| Run-to-run Precision | 1.2 - 8.6% |[9] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.025 - 20 µM (for a derivative) | [4][22] |
| Limit of Quantification (LOQ) | 0.025 µM (for a derivative) | [4][22] |
| Recovery | >95% | [11] |
| Linearity (r²) | >0.9998 |[11] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of tissue homogenates for this compound analysis.
Caption: Workflow for this compound analysis in tissue.
Logical Relationship of Methods
The diagram below shows the logical relationship between the sample preparation steps and the analytical techniques.
Caption: Overview of sample preparation and analysis methods.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical, biochemical, neuroradiological and molecular characterization of Egyptian patients with glutaric acidemia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. familiasga.com [familiasga.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rbm.iqvia.com [rbm.iqvia.com]
- 14. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 19. Protein Precipitation Methods for Proteomics [biosyn.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pentanedioate Solubility in Aqueous Solutions
Welcome to the technical support center for improving the aqueous solubility of pentanedioate-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might its solubility be a concern?
A1: this compound, also known as glutarate, is the conjugate base of glutaric acid, a five-carbon dicarboxylic acid. While glutaric acid itself is highly soluble in water, a drug substance may be a this compound salt or contain a this compound moiety as part of a larger, more complex molecule, which can lead to poor aqueous solubility.[1][2] Low solubility can hinder drug absorption and bioavailability, making it a critical parameter to optimize during pharmaceutical development.[3]
Q2: What are the primary strategies for improving the aqueous solubility of a this compound compound?
A2: The most common and effective methods for enhancing the solubility of ionizable compounds like pentanedioates include:
-
pH Adjustment: Increasing the pH of the solution deprotonates the carboxylic acid groups, forming a more soluble salt.[4]
-
Salt Formation: Creating a salt of the this compound compound with a suitable counter-ion can significantly improve its solubility compared to the free acid form.[5][6]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound by reducing the polarity of the aqueous medium.[]
-
Cocrystal Formation: Co-crystallizing the this compound compound with a pharmaceutically acceptable coformer can enhance its dissolution rate and apparent solubility.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the less soluble parts of the molecule, increasing its overall solubility in water.[10]
Q3: How does pH specifically affect the solubility of this compound?
A3: As a dicarboxylic acid, the solubility of a this compound-containing compound is highly pH-dependent. At a low pH (acidic conditions), the carboxyl groups are protonated, rendering the molecule less polar and thus less soluble in water. As the pH increases (more basic conditions), the carboxyl groups deprotonate to form the more polar and significantly more soluble this compound anion.[1][11] Therefore, adjusting the pH to a value above the pKa of the carboxylic acid groups is a primary strategy for solubilization.
Q4: What is salt disproportionation and why is it a concern for this compound salts?
A4: Salt disproportionation is a phenomenon where a more soluble salt of a drug converts into its less soluble free acid or base form in solution.[12] For a this compound salt (a salt of a weak acid), this can occur if the pH of the solution drops, causing the this compound anion to be protonated back to the less soluble free acid form, leading to precipitation. This is a critical consideration during formulation and storage, as it can negatively impact the stability and performance of the drug product.[12]
Troubleshooting Guides
Issue 1: Precipitation of this compound Compound in Aqueous Buffer
This is a common issue when working with dicarboxylic acids and their salts. The following guide provides a systematic approach to diagnose and resolve the problem.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Characterize the Precipitate: Before taking action, note the appearance of the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, after pH adjustment).[13]
-
Measure Supernatant pH: This is a critical first step. If the pH is below the pKa of the this compound's carboxylic acid groups, protonation is the likely cause of precipitation.[13]
-
Review Solution Composition: Check for the presence of divalent cations like Ca²⁺ or Mg²⁺, which can form insoluble salts with dicarboxylates.[13][14]
-
Check Temperature and Volume: A decrease in temperature can lower solubility. Also, solvent evaporation can lead to a concentration that exceeds the solubility limit.[13][15]
Data Presentation: Solubility Enhancement of a Hypothetical this compound Drug (Drug-PD)
The following tables provide illustrative quantitative data on how different methods can improve the solubility of a poorly soluble hypothetical drug, "Drug-PD".
Table 1: pH-Dependent Solubility of Drug-PD at 25°C
| pH | Solubility (mg/mL) | Predominant Species |
| 2.0 | 0.05 | Fully Protonated (Acid) |
| 4.0 | 0.50 | Partially Ionized |
| 6.0 | 5.0 | Mostly Ionized (Salt) |
| 7.4 | 12.0 | Fully Ionized (Salt) |
| 8.0 | 15.0 | Fully Ionized (Salt) |
Table 2: Effect of Co-solvents on Drug-PD Solubility at pH 7.4 and 25°C
| Co-solvent System (v/v) | Co-solvent | Solubility (mg/mL) | Fold Increase |
| 100% Water | None | 12.0 | 1.0 |
| 80:20 Water:Ethanol | Ethanol | 25.0 | 2.1 |
| 60:40 Water:Ethanol | Ethanol | 55.0 | 4.6 |
| 80:20 Water:PEG 400 | Polyethylene Glycol 400 | 38.0 | 3.2 |
| 60:40 Water:PEG 400 | Polyethylene Glycol 400 | 80.0 | 6.7 |
Table 3: Comparative Solubility of Different Solid Forms of the Drug at pH 7.4 and 25°C
| Solid Form | Solubility (mg/mL) | Fold Increase (vs. Free Acid) |
| Drug (Free Acid Form) | 0.08 | 1.0 |
| Drug-PD (Sodium Salt) | 12.0 | 150 |
| Drug-PD (Potassium Salt) | 14.5 | 181 |
| Drug-PD with Glutaric Acid Cocrystal | 1.44 (dissolution rate) | 18 (dissolution rate)[8][9] |
Note: Cocrystal data reflects an 18-fold increase in dissolution rate as reported in a study for a different API with glutaric acid, which often correlates with enhanced apparent solubility.[8][9]
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
This protocol details how to determine the pH-dependent solubility profile of a this compound compound.
Experimental Workflow for pH Adjustment
Caption: Workflow for determining pH-dependent solubility.
Methodology:
-
Prepare Buffers: Prepare a series of aqueous buffer solutions covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, 10).[16]
-
Add Excess Compound: To a known volume of each buffer solution in a sealed vial, add an excess amount of the this compound compound to create a slurry.
-
Equilibrate: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.
-
Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Plot Data: Plot the measured solubility (in mg/mL or mol/L) as a function of pH.
Protocol 2: Co-solvent Screening
This protocol outlines a method for screening different co-solvents to enhance the solubility of a this compound compound.
Experimental Workflow for Co-solvent Screening
Caption: Workflow for co-solvent screening.
Methodology:
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400).[]
-
Prepare Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40% v/v).
-
Determine Solubility: For each co-solvent mixture, determine the equilibrium solubility of the this compound compound using the shake-flask method described in Protocol 1 (steps 2-5).
-
Analyze and Compare: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will help identify the most effective co-solvent and the optimal concentration range for achieving the desired solubility.
Protocol 3: Salt Formation and Solubility Assessment
This protocol provides a general method for forming different salts of a this compound compound and evaluating their solubility.
Methodology:
-
Select Counter-ions: Choose a range of pharmaceutically acceptable counter-ions (bases) to form salts with the acidic this compound compound. Common choices include sodium, potassium, calcium, and various amines.[5][17]
-
Salt Synthesis: In a suitable solvent, react the this compound compound with an equimolar amount of the selected base. The salt can then be isolated by precipitation or evaporation of the solvent.
-
Characterize the Salt: Confirm the formation of the new salt form using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods.
-
Solubility Determination: Measure the aqueous solubility of each newly formed salt using the shake-flask method (Protocol 1) in a relevant aqueous medium (e.g., purified water or a buffer at a specific pH).
-
Compare Solubilities: Compare the solubility of the different salt forms to that of the original free acid to identify the salt that provides the most significant solubility enhancement.[18] The choice of counter-ion can have a substantial impact on the resulting salt's solubility.[5][19]
Protocol 4: Cocrystal Screening and Dissolution Testing
This protocol describes a screening method to identify coformers that can form cocrystals with a this compound compound to improve its dissolution rate.
Methodology:
-
Select Coformers: Choose a library of pharmaceutically acceptable coformers with functional groups that can form hydrogen bonds with the carboxylic acid groups of the this compound compound (e.g., other carboxylic acids, amides).[8][20]
-
Cocrystal Screening: A common screening method is liquid-assisted grinding. Mix the this compound compound and a coformer in a specific molar ratio (e.g., 1:1) and add a small amount of a suitable solvent. Grind the mixture using a mortar and pestle or a ball mill.
-
Characterize the Product: Analyze the resulting solid by PXRD to identify new crystalline phases, which may indicate cocrystal formation. DSC can also be used to detect new thermal events.
-
Intrinsic Dissolution Rate (IDR) Testing: For promising cocrystal candidates, prepare a compact of the material with a known surface area. Measure the rate at which the compound dissolves from this compact into a dissolution medium under controlled conditions (constant temperature, stirring speed, and pH).
-
Compare Dissolution Rates: Compare the IDR of the cocrystal to that of the original this compound compound. A significant increase in the dissolution rate suggests a potential for improved bioavailability.[8][9]
References
- 1. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutaric acid - Wikipedia [en.wikipedia.org]
- 3. almacgroup.com [almacgroup.com]
- 4. longdom.org [longdom.org]
- 5. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. who.int [who.int]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. discovery.researcher.life [discovery.researcher.life]
troubleshooting low yield in pentanedioate synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of pentanedioates (glutarates), addressing challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significantly Low Yield of Pentanedioate Ester
Q: My esterification reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in esterification, particularly Fisher esterification, are often due to the reversible nature of the reaction or incomplete conversion. Here are key areas to troubleshoot:
-
Incomplete Reaction: The reaction may not have reached completion. Esterification is an equilibrium process. To drive it towards the product side, you can either use an excess of one reactant (usually the less expensive alcohol) or remove a product as it forms, typically water.[1]
-
Catalyst Issues: An inadequate amount or inactive catalyst (commonly a strong acid like H₂SO₄) will slow the reaction rate. Ensure the catalyst is fresh and used in appropriate catalytic amounts.
-
Reaction Temperature: The reaction may require heat to reach an adequate rate. Many esterifications are performed under reflux to maintain a consistent reaction temperature without losing volatile reactants or products.[1]
-
Water Contamination: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield. Use anhydrous reagents and solvents where possible.
-
Loss During Workup: Significant product can be lost during the isolation and purification steps.[2] Ensure efficient extraction and careful handling during transfers. The use of a separating funnel is common for isolating the ester from the reaction mixture.[1]
Issue 2: Presence of Multiple Products or Impurities
Q: My final product is a complex mixture, making purification difficult. What are the likely side reactions or sources of contamination?
A: A complex product mixture can stem from side reactions or impurities in the starting materials.
-
Unreacted Starting Materials: The most common impurities are the unreacted carboxylic acid (glutaric acid) and the alcohol.[3]
-
Side Reactions: Depending on the specific this compound derivative being synthesized, various side reactions can occur. For instance, in alkylation reactions to produce substituted pentanedioates, using a base that is too strong can promote unwanted side reactions.[4]
-
Decomposition: If the reaction is heated too high or for too long, the starting materials or the product may decompose.[2]
-
Contamination from Solvents/Reagents: Ensure the purity of all starting materials, solvents, and reagents. Low-grade starting materials can introduce impurities that carry through the synthesis.[2]
Issue 3: Difficulty in Product Purification
Q: I'm struggling to purify my this compound ester from the crude reaction mixture. What are the best practices?
A: Purification aims to remove unreacted starting materials, catalyst, and byproducts. A typical purification workflow involves several steps:
-
Neutralization: After the reaction, the mixture is often treated with a weak base, such as aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and any remaining carboxylic acid.[1][3]
-
Extraction: The ester is typically extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate.[4] This is usually performed multiple times to maximize recovery.
-
Washing: The combined organic layers are washed with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[4]
-
Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water.[3][4]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The final purification of the crude ester is often achieved by distillation (if the ester is volatile and thermally stable) or flash column chromatography if the product has a polarity distinct from the remaining impurities.[1][4] The polarity of the product may be similar to that of the starting material, which can complicate purification.[4]
Quantitative Data Summary
The yield of this compound synthesis can vary significantly based on the chosen method and reaction conditions.
Table 1: Reported Yields for Dimethyl this compound (Dimethyl Glutarate) Synthesis
| Starting Material | Reagents | Solvent | Yield | Reference |
| Glutaric Acid | Methanol (B129727), Phosphorus trichloride (B1173362) (PCl₃) | Methanol | 92% | [5] |
| Glutaric Anhydride (B1165640) | Methanol, Sulfuric Acid (H₂SO₄) | Methanol | 96% | [5] |
Table 2: Optimization of Dimethyl 2-benzoylthis compound Synthesis
| Solvent | Acid/Base | Yield | Reference |
| Dichloromethane (B109758) (DCM) | None | 54% | [6] |
| Acetonitrile | None | 42% | [6] |
| Dichloromethane (DCM) | Trifluoroacetic acid (TFA) | 92% | [6] |
| Dichloromethane (DCM) | Triethylamine (NEt₃) | Poor | [6] |
| Acetonitrile | Triflic acid (TfOH) | Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl this compound from Glutaric Anhydride
This protocol is adapted from a high-yield synthesis method.[5]
-
Dissolution: Dissolve glutaric anhydride (3.35 g, 29.4 mmol) in 100 mL of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.31 mL, 5.9 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Concentration: Reduce the volume of the mixture by half using a rotary evaporator.
-
Quenching: Quench the reaction by adding 40 mL of water.
-
Extraction: Transfer the mixture to a separating funnel and extract the aqueous phase three times with 50 mL portions of dichloromethane (CH₂Cl₂).
-
Washing & Drying: Combine the organic extracts and wash them with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, dimethyl glutarate.
Protocol 2: General Purification of a Liquid this compound Ester
This protocol outlines a standard procedure for purifying a water-insoluble liquid ester.[3]
-
Acid Removal: Transfer the crude ester to a separating funnel. Add an equal volume of 2N sodium carbonate solution to neutralize and remove acidic impurities. Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.
-
Alcohol Removal: If a low molecular weight alcohol like methanol or ethanol (B145695) was used, shake the organic layer with a calcium chloride solution to remove it.
-
Washing: Wash the organic layer with water, followed by brine.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent like potassium carbonate or magnesium sulfate. Swirl the flask and let it stand until the liquid is clear.
-
Filtration: Filter the solution to remove the drying agent.
-
Distillation: Purify the final product by fractional distillation under reduced pressure to remove any remaining impurities.[3][7]
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of low yield in synthesis.
Caption: A standard experimental workflow for the purification of a this compound ester.
Caption: Key experimental parameters influencing the final yield of this compound synthesis.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ajsonline.org [ajsonline.org]
Technical Support Center: Optimizing GC-MS Parameters for Pentanedioate Analysis
Welcome to the technical support center for the GC-MS analysis of pentanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, a dicarboxylic acid, is a polar and non-volatile compound. Direct injection into a gas chromatography (GC) system would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal decomposition in the hot injector.[1] Derivatization chemically modifies the carboxylic acid groups, making the analyte less polar, more volatile, and more thermally stable, thus suitable for GC-MS analysis.[1][2]
Q2: What are the most common derivatization methods for this compound and other dicarboxylic acids?
A2: The two most widely used derivatization methods for dicarboxylic acids for GC-MS analysis are silylation and esterification.[3][4]
-
Silylation: This method replaces the active hydrogen atoms in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3][5] Silylation is known for producing thermally stable derivatives.[3]
-
Esterification: This process converts carboxylic acids into esters, such as methyl or butyl esters. A common reagent for this is boron trifluoride (BF₃) in an alcohol solvent like methanol.[3]
Q3: How do I choose between silylation and esterification for my analysis?
A3: The choice of derivatization method depends on the specific requirements of your analysis. Silylation with BSTFA is often preferred for its ability to create thermally stable derivatives, which can enhance both GC separation and mass spectrometric performance.[3] Esterification is also a robust method. The choice can be influenced by the sample matrix and potential interferences.
Q4: What type of GC column is best suited for analyzing derivatized this compound?
A4: A non-polar or mid-polarity capillary column is typically used for the analysis of derivatized dicarboxylic acids. Columns with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) are a common choice.[4][6] The selection of column dimensions (length, internal diameter, and film thickness) will depend on the desired resolution and analysis time. A 30-meter column with a 0.25 mm internal diameter is often a good starting point, providing a balance of resolution and analysis speed.[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC-MS analysis of this compound in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My derivatized this compound peak is tailing. What are the potential causes and solutions?
A: Peak tailing for derivatized acids is a common issue and can lead to inaccurate quantification.[3]
-
Cause: Active sites in the GC system, such as in the injector liner, at the head of the column, or on the glass wool packing, can interact with the analyte.[6][9]
-
Solution:
-
Use a fresh, deactivated (silanized) inlet liner.[9]
-
Regularly replace the septum with a high-quality, low-bleed option.[3]
-
Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[9][10]
-
Ensure your GC column is properly conditioned according to the manufacturer's instructions.
-
-
Cause: Incomplete derivatization, leaving polar carboxyl groups unreacted.
-
Solution: Optimize the derivatization reaction conditions, including reagent volume, temperature, and time.[1]
-
Cause: Column overload due to injecting too much sample.[9]
-
Solution: Dilute your sample or reduce the injection volume.[1][9]
Q: I am observing peak fronting. What is the likely cause?
A: Peak fronting is most commonly a result of column overloading.[9] This occurs when the amount of analyte introduced onto the column is too high. To resolve this, you should either dilute your sample or decrease the injection volume.[9]
Problem 2: Inconsistent or No Analyte Peak
Q: I am not seeing a peak for my derivatized this compound, or the peak area is very inconsistent. What should I check?
A: The absence or inconsistency of an analyte peak can stem from several factors throughout the analytical process.
-
Cause: Incomplete derivatization.
-
Solution:
-
Ensure your derivatization reagents are fresh and not degraded.
-
Verify that your sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.
-
Optimize reaction time and temperature. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[1][3]
-
-
Cause: Adsorption in the GC system.
-
Solution:
-
Check for active sites in the injector liner and column as described for peak tailing. Use deactivated liners and columns.[1]
-
Ensure there are no leaks in the system.
-
-
Cause: Incorrect GC-MS parameters.
-
Solution: Optimize the injector temperature, oven temperature program, and mass spectrometer settings for your specific derivative.[1] A typical starting injector temperature is 250°C.[4]
Problem 3: Extraneous or "Ghost" Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram that are not present in my standards. What could be the source?
A: These "ghost peaks" are a common sign of contamination.
-
Cause: Contaminated solvents or reagents.
-
Solution: Analyze a "blank" sample containing only the solvents and reagents used in your sample preparation. If the ghost peaks are present, this confirms a contaminated reagent. Use high-purity, chromatography-grade solvents and fresh reagents.[11]
-
Cause: System contamination from the injection port liner, septum bleed, or column.[11]
-
Solution:
-
Cause: Sample carryover from a previous injection of a high-concentration sample.
-
Solution: Thoroughly clean the injection port and bake out the column at a high temperature between runs.[3]
Experimental Protocols
Protocol 1: Derivatization of this compound by Silylation
-
Sample Preparation: Place a known amount of the dried this compound sample (typically 1-5 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.[3]
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[3]
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[3]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[3]
Protocol 2: General GC-MS Parameters for Derivatized this compound Analysis
The following are typical starting parameters. Optimization will be required based on your specific instrument and analytes.
| Parameter | Recommended Value |
| GC Column | Non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless or split, depending on analyte concentration |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C[4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.7 mL/min)[4] |
| Oven Temperature Program | Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min |
| MS Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 200°C[4] |
| Interface Temperature | 280°C[4] |
Data Summary
Table 1: Comparison of Derivatization Reaction Conditions
| Derivatization Method | Reagent | Typical Temperature | Typical Time |
| Silylation | BSTFA + 1% TMCS | 60-70°C | 30-60 minutes[1][3] |
| Esterification | BF₃-Methanol | 60-100°C | 15-30 minutes[3] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Pentanedioate in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of pentanedioate (glutaric acid) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
This compound, a dicarboxylic acid, presents several analytical challenges due to its high polarity and low volatility, making it difficult to analyze directly using standard chromatography techniques.[1] Key challenges include:
-
Matrix Effects: Complex biological samples such as plasma, urine, and tissue homogenates contain numerous endogenous and exogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[1]
-
Co-elution of Isomers: this compound and its metabolites, such as 3-hydroxyglutaric acid, can have similar chemical properties, leading to co-elution in chromatographic separations, which can complicate accurate quantification.[2]
-
Analyte Stability: The stability of this compound and its derivatives can be affected by sample storage and preparation conditions.[3]
-
Low Concentrations in "Low Excretors": In certain metabolic disorders like Glutaric Aciduria Type I (GA-I), some individuals, known as "low excretors," may have only slightly elevated levels of this compound, requiring highly sensitive analytical methods for detection.[4][5]
Q2: Which analytical techniques are most suitable for this compound quantification?
The most common and reliable methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
-
GC-MS is a robust technique that often requires derivatization to make this compound more volatile and thermally stable.[1][7] Trimethylsilyl (TMS) derivatization is a common approach.[7]
-
LC-MS/MS offers high sensitivity and specificity and can often analyze this compound with less extensive sample preparation compared to GC-MS.[6] Derivatization may still be employed to improve chromatographic retention and detection.[8]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
Derivatization is crucial for GC-MS analysis of polar compounds like this compound for two main reasons:
-
To Increase Volatility: this compound is a non-volatile compound, and GC analysis requires analytes to be in a gaseous state. Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl (B83357) esters.[9]
-
To Improve Thermal Stability: The high temperatures used in the GC inlet and column can cause degradation of underivatized dicarboxylic acids. Derivatization creates more thermally stable compounds, preventing on-column degradation and improving peak shape.[9]
Q4: Can diet or bacterial contamination affect this compound levels in urine?
Yes, both diet and bacterial contamination can influence urinary this compound levels. A diet rich in protein, particularly the amino acids lysine (B10760008) and tryptophan, can lead to higher excretion of this compound.[10] Additionally, some species of gut bacteria can produce glutaric acid, so bacterial contamination of a urine sample could potentially lead to falsely elevated results. Proper sample collection and storage are essential to minimize bacterial growth.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
LC-MS/MS Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Column contamination. | Wash the column with a strong solvent or replace it if necessary. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Low Signal Intensity/Poor Sensitivity | Ion suppression from matrix components. | Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] Optimize MS source parameters. |
| Inefficient ionization. | For negative ion mode ESI, ensure the mobile phase is slightly basic to deprotonate the carboxylic acid groups. For positive ion mode, derivatization may be necessary. | |
| Corona discharge in the ESI source. | Lower the needle voltage until the discharge (visible as a blue glow in a dark lab) disappears to reduce signal noise.[11] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[12] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank injection after a high-concentration sample. Clean the injection port and autosampler needle.[9] |
| Contaminated mobile phase or reagents. | Use high-purity, LC-MS grade solvents and reagents.[13] |
GC-MS Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Multiple Peaks for this compound | Incomplete derivatization. | Optimize derivatization conditions (reagent volume, temperature, and time). For silylation with BSTFA, a common starting point is heating at 60-70°C for 30-60 minutes.[9] |
| Degradation of the analyte in the injector. | Use a deactivated inlet liner and optimize the injector temperature. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | Use a deactivated GC column and inlet liner. |
| Underivatized this compound. | Ensure the derivatization reaction has gone to completion.[9] | |
| Low Recovery | Loss of analyte during sample preparation. | Optimize extraction and solvent evaporation steps. Avoid overly harsh conditions. |
| Inefficient derivatization. | Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. | |
| Baseline Noise or Ghost Peaks | Contaminated derivatization reagents or solvents. | Use high-purity reagents and run a reagent blank to check for contamination.[9] |
| Septum bleed from the injection port. | Use high-quality, low-bleed septa and replace them regularly.[9] |
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound (glutaric acid) and related metabolites from various studies.
| Analyte | Method | Sample Matrix | Linearity Range | LOQ | Recovery | Reference |
| 3-Hydroxyglutaric Acid | LC-MS/MS | Plasma | 6.20–319 ng/mL | 1.56 ng/mL | 66–115% | [14] |
| Glutaric Acid | GC-MS | Urine | 0.19–3.8 mM | Not Reported | Not Reported | [15] |
| Glutaric Acid | HPLC-Fluorescence | Urine | 0.2–500 µmol/L | 0.2 µmol/L | 87.4–109.8% | [16] |
| 3-Hydroxyglutaric Acid | HPLC-Fluorescence | Urine | 0.4–100 µmol/L | 0.4 µmol/L | 87.4–109.8% | [16] |
| Glutarylcarnitine (C5DC) | LC-MS/MS | Plasma | 0.025–20 µM | 0.025 µM | Not Reported | [17] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for GC-MS Analysis
This protocol is a general guideline for the extraction and derivatization of organic acids from urine.
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Internal Standard: Add an appropriate stable isotope-labeled internal standard (e.g., D4-glutaric acid) to a 1 mL aliquot of urine.
-
Acidification: Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction: Cap the vial tightly and heat at 75°C for 30 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Sample Preparation of Plasma for LC-MS/MS Analysis
This protocol outlines a common protein precipitation method for plasma samples.
-
Sample Collection: Collect blood in an appropriate anticoagulant tube and centrifuge to obtain plasma.
-
Internal Standard: Add a stable isotope-labeled internal standard to a 100 µL aliquot of plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.
Visualizations
This compound (Glutarate) Metabolic Pathway
The following diagram illustrates the catabolic pathway of lysine and tryptophan, which leads to the formation of glutaryl-CoA (the activated form of this compound). A deficiency in the enzyme Glutaryl-CoA Dehydrogenase (GCDH) is the cause of Glutaric Aciduria Type I.[18][19]
Caption: Metabolic pathway leading to this compound accumulation in Glutaric Aciduria Type I.
General Workflow for this compound Quantification
This diagram outlines the typical experimental workflow for quantifying this compound in a complex biological sample.
Caption: A typical workflow for the quantification of this compound from biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapd.org [aapd.org]
- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. research.regionh.dk [research.regionh.dk]
- 9. benchchem.com [benchchem.com]
- 10. Glutaric acid - Wikipedia [en.wikipedia.org]
- 11. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
- 14. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. familiasga.com [familiasga.com]
- 16. familiasga.com [familiasga.com]
- 17. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in Pentanedioate Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the mass spectrometric analysis of pentanedioate and related dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry and why are they a concern for this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5] this compound, being a small dicarboxylic acid, can be particularly susceptible to these effects, especially in complex biological matrices like plasma or urine.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-column infusion technique.[6][7][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank sample extract. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[7] Another quantitative approach is to compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[5] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[9]
Q3: What are the primary causes of matrix effects in LC-MS analysis of this compound?
A3: Matrix effects in electrospray ionization (ESI), a common ionization technique for analytes like this compound, are primarily caused by competition between the analyte and co-eluting matrix components for access to the droplet surface for subsequent gas-phase emission.[3] Components of the sample matrix can also alter the physical properties of the mobile phase, such as surface tension and viscosity, which affects the ionization process.[3] In biological samples, major sources of matrix effects include phospholipids (B1166683) and proteins.[9][10]
Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound in biological fluids?
A4: The choice of sample preparation is critical for reducing matrix effects. While simple methods like protein precipitation (PPT) are fast, they often fail to remove many interfering components.[9][11] Liquid-liquid extraction (LLE) can provide a cleaner sample than PPT.[9][12] However, Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects as it can selectively isolate this compound while removing a larger portion of the interfering matrix components.[2][9]
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound mass spectrometry analysis.
Issue 1: Poor reproducibility of this compound quantification.
-
Potential Cause: Variable matrix effects between individual samples.
-
Recommended Solutions:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for reliable correction and improved reproducibility.[2][13][14][15]
-
Optimize Sample Preparation: If not already in use, switch to a more rigorous sample cleanup method like SPE to ensure more consistent removal of matrix components across samples.[9]
-
Improve Chromatographic Separation: Modify the LC method to better separate this compound from regions of significant ion suppression.[7][11]
-
Issue 2: Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ).
-
Potential Cause: Significant ion suppression.
-
Recommended Solutions:
-
Enhance Sample Cleanup: Employ a robust SPE protocol to remove interfering phospholipids and other endogenous components that are known to cause ion suppression.[9]
-
Chromatographic Optimization: Adjust the mobile phase composition or gradient to shift the retention time of this compound away from areas of high matrix interference.[7]
-
Optimize MS Source Parameters: Fine-tune parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound.
-
Consider a Metal-Free LC System: For chelating compounds, interactions with metal surfaces in the column can cause signal suppression. Using a metal-free column might improve the signal.[16]
-
Issue 3: Inconsistent peak areas for the Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Potential Cause: The SIL-IS may not be perfectly co-eluting with this compound, leading to differential matrix effects.
-
Recommended Solutions:
-
Verify Co-elution: Ensure that the chromatographic conditions provide identical retention times for both this compound and its SIL-IS.
-
Evaluate Different SIL-IS: If possible, test different isotopically labeled standards to find one with chromatographic behavior that is a closer match to the native analyte.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general methodology for extracting this compound from plasma using a mixed-mode anion exchange SPE cartridge, which is effective at minimizing matrix effects.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of a SIL-IS working solution (e.g., ¹³C₅-pentanedioate in methanol).
-
Add 200 µL of 2% formic acid in water to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Procedure (using a mixed-mode anion exchange cartridge):
-
Conditioning: Pass 1 mL of methanol (B129727) through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.
Protocol 2: Preparation of Matrix-Matched Calibrators
This protocol describes the preparation of calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.[17][18][19][20][21]
-
Obtain Blank Matrix: Collect a pool of the same biological matrix (e.g., human plasma) that is free of the analyte.
-
Prepare Stock Solutions: Create a series of standard stock solutions of this compound at known concentrations in a suitable solvent.
-
Spike the Matrix: Prepare a series of calibration standards by spiking the blank matrix with the this compound stock solutions to achieve the desired concentration range.
-
Process Calibrators and Samples: Process the matrix-matched calibrators using the exact same extraction procedure as the unknown samples.
-
Construct Calibration Curve: Generate the calibration curve by plotting the peak area ratio (analyte/IS) of the matrix-matched calibrators against their corresponding concentrations.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 65-120 | 80-95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 85-110 | 70-90 | < 10 |
| Solid-Phase Extraction (SPE) | 95-105 | 85-100 | < 5 |
Note: These are representative values and can vary depending on the specific matrix and analytical conditions.
Visualizations
Caption: Workflow for this compound Sample Preparation using SPE.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. gtfch.org [gtfch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lctsbible.com [lctsbible.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 18. lcms.cz [lcms.cz]
- 19. youtube.com [youtube.com]
- 20. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 21. Matrix-matched calibrators are necessary for robust and high-quality dried blood spots lead screening assays by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of pentanedioate under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pentanedioate (also known as glutarate) under various storage conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
Issue 1: Unexpected Decrease in this compound Concentration Over Time
-
Question: My analytical results show a decrease in the concentration of my aqueous this compound solution stored at room temperature. What could be the cause?
-
Answer: this compound, the salt of glutaric acid, is generally stable in solid form under normal conditions.[1][2] However, in aqueous solutions, its stability can be influenced by several factors. Elevated temperatures can accelerate degradation reactions. Additionally, the presence of oxidizing agents can lead to degradation.[3][4] Under aerobic conditions, glutaric acid can be metabolized, ultimately to carbon dioxide, indicating it is biodegradable.[5]
Issue 2: Change in pH of the Solution
-
Question: The pH of my buffered this compound solution has shifted outside the desired range after a period of storage. Why is this happening?
-
Answer: Changes in pH can occur due to several reasons. If the solution is not adequately protected from the atmosphere, absorption of carbon dioxide can lower the pH. Conversely, if degradation of this compound is occurring, the formation of acidic or basic byproducts could alter the pH. For instance, studies on the related compound glutaraldehyde (B144438) have shown that its solutions tend to drift towards a lower pH over time when stored at room temperature.[6] The solubility and ionization state of glutaric acid are pH-dependent, which can also influence the overall buffering capacity of the solution.[1]
Issue 3: Precipitation or Cloudiness in the Solution
-
Question: I have observed a precipitate forming in my concentrated this compound solution upon refrigeration. What is the cause and how can I resolve it?
-
Answer: this compound has high solubility in water.[1][7] However, like many solutes, its solubility is temperature-dependent. A decrease in temperature, such as moving the solution to refrigerated storage, can reduce its solubility and lead to precipitation if the concentration is near its saturation point at that lower temperature. To resolve this, you can try gently warming the solution and agitating it to redissolve the precipitate. To prevent this, consider storing highly concentrated solutions at a controlled room temperature or preparing them at a concentration known to be stable at the intended storage temperature.
Issue 4: Inconsistent Analytical Results
-
Question: I am getting variable results when analyzing my this compound samples. Could storage be a factor?
-
Answer: Yes, inconsistent analytical results can be a symptom of sample instability. Degradation of this compound during storage can lead to a decrease in the parent compound and the appearance of new peaks corresponding to degradation products. It is crucial to use a validated stability-indicating analytical method to accurately quantify this compound in the presence of its potential degradants.[8][9] Ensure that your storage conditions are consistent and that samples are brought to the appropriate temperature and properly mixed before analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound (glutaric acid)?
A1: Solid glutaric acid is stable under normal conditions and can be stored without special precautions in a tightly closed container in a dry and well-ventilated place.[1][2][5] For long-term storage, temperatures below +30°C are recommended.[3] It should be stored away from incompatible materials such as bases, oxidizing agents, and reducing agents.[3][4]
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A2: For aqueous solutions, storage at refrigerated temperatures (2-8°C) is generally recommended to minimize potential degradation.[10] Solutions should be stored in well-sealed containers to prevent evaporation and changes in pH due to gas exchange with the atmosphere. The pH of the solution can also affect stability; therefore, using a buffered solution may be beneficial.[4]
Q3: Is this compound sensitive to light?
A3: While specific studies on the photostability of this compound were not found, as a general good laboratory practice, it is advisable to protect solutions from light, especially for long-term storage, by using amber glass containers or storing them in the dark.[4]
Q4: What are the known degradation products of this compound?
A4: In biological systems, glutaric acid can be metabolized to 3-hydroxyglutaric acid.[8][11] Under aerobic conditions in a river water-sediment system, glutaraldehyde is first biotransformed into glutaric acid, which then undergoes further metabolism to carbon dioxide.[5]
Q5: How long can I store this compound solutions?
A5: The shelf life of a this compound solution depends on the concentration, storage temperature, pH, and the presence of other substances. For critical applications, it is recommended to perform a stability study under your specific storage conditions. A study on a related compound, glutaraldehyde, showed that at 4°C, aqueous solutions were stable for at least three days.[12] For long-term storage, periodic re-analysis of the solution's concentration is advised.
Data on this compound Stability
While extensive quantitative data on the degradation rates of this compound under various storage conditions is limited in the public domain, the following table summarizes the key factors influencing its stability.
| Parameter | Condition | Effect on Stability | Reference(s) |
| Temperature | Elevated Temperature | Can accelerate degradation. | |
| Refrigerated (2-8°C) | Generally recommended for solutions to slow degradation. | [10] | |
| Solid (below +30°C) | Stable. | [3] | |
| pH | pH Dependent | The rate of degradation can be influenced by pH. | [1][5] |
| Presence of... | Oxidizing Agents | Can cause degradation. | [3][4] |
| Bases | Incompatible, can lead to reactions. | [3][4] | |
| Reducing Agents | Incompatible, can lead to reactions. | [3][4] | |
| Form | Solid | Generally stable under normal conditions. | [1][2] |
| Aqueous Solution | Stability is dependent on storage conditions. | [10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is suitable for determining the concentration of this compound in aqueous solutions and assessing its stability over time.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2-3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 70:30 (v/v) ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 209 nm.[13]
-
Procedure:
-
Prepare a series of standard solutions of glutaric acid of known concentrations.
-
Inject a fixed volume (e.g., 10 µL) of each standard and the samples to be analyzed.[13]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Stability Assessment: Analyze samples stored under different conditions at various time points and compare the concentration to the initial value.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Degradation Products
This method is highly sensitive and specific for the quantification of this compound and its potential degradation products, such as 3-hydroxyglutaric acid.
-
Instrumentation: GC-MS system.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample.
-
Evaporate the solvent and derivatize the residue. A common derivatization agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). The mixture is typically heated (e.g., at 70°C for 60 minutes) to ensure complete derivatization.[11]
-
-
GC Conditions:
-
Injection: 1 µL of the derivatized sample is injected.[11]
-
Column: A suitable capillary column for organic acid analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature hold followed by a ramp to a final temperature. A modified temperature gradient with an isothermal hold can be used to improve the separation of isomers like 2- and 3-hydroxyglutaric acid.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. For this compound (as a di-TMS derivative), characteristic ions would be monitored.[11]
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., deuterated glutaric acid) for accurate quantification.[11]
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting logic for common issues with this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Aerobic and anaerobic metabolism of glutaraldehyde in a river water-sediment system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaric acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reaction mechanism of the green synthesis of glutaric acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08650B [pubs.rsc.org]
- 12. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pentanedioate Derivatization
Welcome to the technical support center for the optimization of derivatization reactions for pentanedioate (glutarate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful derivatization of this compound for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.
Q1: My derivatization of this compound is incomplete, leading to low product yield and poor peak shape. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge when working with dicarboxylic acids like this compound.[1] This can be attributed to several factors:
-
Insufficient Reagent: An inadequate amount of the derivatizing agent will lead to an incomplete reaction, especially since this compound has two carboxylic acid groups that need to be derivatized.[2]
-
Solution: Use a sufficient molar excess of the derivatization reagent. For silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a general guideline is at least a 2:1 molar ratio of the reagent to each active hydrogen.[2][3] For dicarboxylic acids, a higher excess may be necessary.[2]
-
-
Suboptimal Reaction Time and Temperature: The derivatization reaction may not have reached completion due to insufficient time or temperature.[4][5]
-
Solution: Optimize the reaction conditions. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is a common starting point.[2][4] For esterification with BF₃-methanol, heating at around 60°C for an hour is often effective.[2] It is recommended to analyze aliquots at different time points to determine when the product peak reaches its maximum.[4]
-
-
Presence of Moisture: Silylating agents are highly sensitive to moisture, which can consume the reagent and lead to the formation of siloxane byproducts.[6] Water in the sample will react with silylating agents and inhibit the derivatization of the target analyte.[4]
-
Reagent Degradation: Derivatization reagents can degrade over time, particularly if exposed to moisture.[1]
Q2: I am observing multiple peaks in my chromatogram for this compound after derivatization. What could be the cause?
A2: The presence of multiple peaks for a single analyte is often due to incomplete derivatization, where you see peaks for the partially and fully derivatized this compound.[7] It can also be caused by the formation of artifacts or byproducts.
-
Solution: To address incomplete derivatization, refer to the solutions in Q1. To minimize artifact formation, ensure high-purity reagents are used.[7] A post-derivatization cleanup step, such as a solvent extraction, can sometimes help remove reagent-related byproducts.[5]
Q3: I am seeing unexpected "ghost" peaks in my chromatogram that are not present in my standards. What is the source of these peaks?
A3: Ghost peaks are a common issue and can originate from several sources of contamination.[7]
-
Contaminated Solvents or Reagents: Impurities in solvents or derivatizing agents can introduce extraneous peaks.[7]
-
Solution: Use high-purity, chromatography-grade solvents and fresh reagents. It is also good practice to analyze a "blank" sample containing only the solvents and reagents to identify any contaminants.[7]
-
-
System Contamination: The GC-MS system itself can be a source of contamination, particularly the injection port liner and septum.[7]
-
Solution: Regularly replace the injection port liner and septum. Using a deactivated liner can also help minimize interactions with analytes.[7]
-
Q4: How do I choose between silylation and esterification for the derivatization of this compound?
A4: The choice between silylation and esterification depends on your specific analytical needs.[2]
-
Silylation (e.g., with BSTFA or MSTFA): This is a versatile method that reacts with various active hydrogen-containing groups, not just carboxylic acids.[2] The derivatives are thermally stable, but can be sensitive to hydrolysis.[3] Silylation is generally a rapid and efficient method.[8]
-
Esterification (e.g., with BF₃/methanol): This method is more specific to carboxylic acids.[2] The resulting ester derivatives are stable.[1] However, the procedure can be more time-consuming.[8]
Data Presentation: Derivatization Parameters
The following tables summarize common starting conditions for the derivatization of this compound. Optimization may be required for your specific sample matrix and instrumentation.
Table 1: Silylation of this compound with BSTFA (+1% TMCS)
| Parameter | Recommended Range | Notes |
| Reagent | BSTFA + 1% TMCS | TMCS acts as a catalyst, increasing the reactivity of BSTFA.[9] |
| Reagent Volume | 50 - 100 µL | A significant molar excess is recommended.[5] |
| Solvent | Anhydrous Pyridine (B92270), Acetonitrile | Pyridine can act as a catalyst.[1] |
| Solvent Volume | 10 - 100 µL | Ensure the sample is fully dissolved. |
| Temperature | 60 - 80 °C | Higher temperatures may be needed for complete derivatization.[4] |
| Time | 30 - 60 minutes | Monitor reaction progress to determine the optimal time.[4] |
Table 2: Esterification of this compound with BF₃/Methanol (B129727)
| Parameter | Recommended Range | Notes |
| Reagent | 14% BF₃ in Methanol | A common and effective reagent for methylation.[10] |
| Reagent Volume | 50 - 200 µL | Ensure a molar excess relative to the carboxylic acid groups. |
| Temperature | 60 - 100 °C | Heating is required to drive the reaction to completion.[2] |
| Time | 15 - 60 minutes | Longer times may be necessary depending on the sample.[1] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
This protocol provides a general guideline for the preparation of trimethylsilyl (B98337) (TMS) derivatives of this compound for GC-MS analysis.
-
Sample Preparation:
-
Dissolution:
-
Add 50-100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample.[1]
-
-
Reagent Addition:
-
Add 50 µL of BSTFA (+1% TMCS) and 10 µL of anhydrous pyridine to the vial.[1]
-
-
Reaction:
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]
-
-
Analysis:
-
After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary and is then ready for injection into the GC-MS.[5]
-
Protocol 2: Esterification of this compound using BF₃/Methanol
This protocol is a general guideline for preparing methyl esters of this compound for GC-MS analysis.
-
Sample Preparation:
-
Ensure the sample is completely dry. Place the dried sample in a reaction vial.[2]
-
-
Reagent Addition:
-
Add 100 µL of 14% BF₃ in methanol to the vial.[10]
-
-
Reaction:
-
Extraction:
-
After cooling, add 0.5 mL of a saturated NaCl water solution.[10]
-
Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[10]
-
Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.[10]
-
-
Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS.[2]
-
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting logic for incomplete this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
overcoming co-elution issues in pentanedioate chromatography
Welcome to the technical support center for pentanedioate (glutaric acid) chromatography. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly co-elution, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how can I identify it in my this compound analysis?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This makes accurate quantification and identification difficult. You can diagnose co-elution by observing:
-
Peak Shape: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting, which can indicate the presence of unresolved components.
-
Detector-Assisted Purity Analysis:
-
Diode Array Detector (DAD): If you are using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.
-
Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak. A shift in the mass spectral profile is a strong indicator of co-elution.
-
Q2: What are the most common compounds that co-elute with this compound (glutaric acid)?
A2: this compound is a dicarboxylic acid, and its analysis is often challenged by the presence of structurally similar compounds. Common co-eluents include:
-
Other Dicarboxylic Acids: Succinic acid (C4) and adipic acid (C6) are frequent interferences due to their similar chemical properties.
-
Isomers of this compound Derivatives: In clinical diagnostics, a major challenge is the co-elution of 2-hydroxyglutaric acid (2-OHGA) and 3-hydroxyglutaric acid (3-OHGA), which are critical biomarkers for certain metabolic disorders.
Q3: My this compound peak is showing poor shape (fronting/tailing). What are the likely causes and solutions?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Secondary Interactions: For GC analysis, incomplete derivatization can lead to multiple peaks for a single analyte. In HPLC, interactions with the stationary phase can cause tailing.
-
Contamination: A buildup of contaminants on the column or in the inlet liner (for GC) can lead to poor peak shape. Regular system maintenance, including baking out the GC system or flushing the HPLC column, can help.
Q4: How does mobile phase pH affect the separation of this compound and other dicarboxylic acids in HPLC?
A4: Mobile phase pH is a critical parameter for separating ionizable compounds like dicarboxylic acids in reversed-phase HPLC.
-
Retention: At a low pH (e.g., below the pKa of the acids), the carboxylic acid groups are protonated (non-ionized), making the molecules less polar and increasing their retention on a non-polar stationary phase like C18.
-
Selectivity: Adjusting the pH can alter the relative retention times of different dicarboxylic acids, thereby improving selectivity and resolution. A pH between 2 and 4 is often a good starting point for method development for weak acids.
Troubleshooting Guides
General Troubleshooting Workflow for Co-elution
This workflow provides a systematic approach to diagnosing and resolving co-elution issues.
Caption: A step-by-step guide to troubleshooting co-elution.
Data Presentation: Impact of Method Modifications
The following tables summarize how different chromatographic parameters can affect the separation of this compound and related compounds.
Table 1: GC-MS Method Modification for Hydroxyglutaric Acid Isomers
| Compound | Initial Method Mean Conc. | Reinjection Method Mean Conc. | Mean Difference (%) |
| 2-Hydroxyglutaric Acid (2-OHGA) | Varies | Varies | -8.5% |
| 3-Hydroxyglutaric Acid (3-OHGA) | Varies | Varies | -61.1% |
| Data adapted from a study on separating 2- and 3-hydroxyglutaric acid by modifying the GC temperature gradient. The significant decrease in 3-OHGA concentration with the modified method was due to the separation from an unknown interference. |
Table 2: HPLC Retention Times of Dicarboxylic Acids with Different Columns
| Compound | Column 1: Newcrom B (Mixed-Mode) | Column 2: Acclaim OA |
| Mobile Phase | MeCN/H₂O (5/95) with 0.02% H₂SO₄ | Varies (Gradient) |
| Succinic Acid | ~3.5 min | ~1.8 min |
| Pentanedioic (Glutaric) Acid | ~4.5 min | ~2.5 min |
| Adipic Acid | ~6.0 min | ~4.5 min |
| This table provides an example of retention times for common dicarboxylic acids on different HPLC columns, demonstrating the impact of stationary phase chemistry on separation. |
Experimental Protocols
Protocol 1: GC-MS Method for Improved Separation of 2- and 3-Hydroxyglutaric Acid
This protocol describes a second-tier reinjection method to enhance the chromatographic separation of co-eluting hydroxyglutaric acid isomers.
1. Sample Preparation (Urine):
-
Organic acids are typically extracted from acidified urine using a solvent like ethyl acetate.
-
The extract is then dried and derivatized to increase volatility for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization.
2. Initial GC-MS Analysis:
-
A standard temperature gradient is used for the initial screening of organic acids.
3. Second-Tier Reinjection Method (for samples with suspected co-elution):
-
Objective: To improve separation between 2-OHGA and 3-OHGA.
-
Procedure: Re-inject the flagged sample onto the same GC column using a modified temperature program.
-
Modified Temperature Gradient: The key modification is the introduction of an isothermal hold at a specific temperature to enhance the separation of the target isomers. The exact temperature and duration of the hold should be optimized for the specific GC system and column.
Protocol 2: HPLC-MS Method for Dicarboxylic Acids in Industrial Samples
This protocol is for the determination of succinic, glutaric, and adipic acids in by-products of cyclohexanone (B45756) production.
1. Sample Preparation:
-
Prepare stock standard solutions of succinic, glutaric, and adipic acids (e.g., 1000 mg/L) in deionized water.
-
Dilute industrial samples as needed with deionized water.
2. HPLC Conditions:
-
Column: Acclaim™ Organic Acid (OA) column.
-
Mobile Phase: A gradient elution is typically used. The exact gradient will depend on the specific instrument and sample matrix.
-
Detection: Mass spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.
3. MS Detection:
-
Full Scan: Initially, use a full scan to identify the deprotonated molecular ions:
-
Succinic acid: m/z 116.9
-
Glutaric acid: m/z 130.9
-
Adipic acid: m/z 144.9
-
-
Selected Ion Monitoring (SIM): For quantification, use SIM mode with the following ions:
-
Succinic acid: m/z 117
-
Glutaric acid: m/z 131
-
Adipic acid: m/z 145
-
Protocol 3: Solid-Phase Extraction (SPE) of Dicarboxylic Acids from Serum
This protocol details the extraction of dicarboxylic acids from serum prior to LC-MS analysis.
1. Sample Pre-treatment:
-
Precipitate proteins from the serum sample.
-
Adjust the pH to ensure the dicarboxylic acids are in their anionic form.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
2. SPE Procedure (using a weak anion exchange cartridge):
-
Conditioning: Pass methanol (B129727) through the SPE cartridge.
-
Equilibration: Pass deionized water through the cartridge.
-
Sample Loading: Load the pre-treated serum supernatant onto the cartridge at a slow, dropwise rate.
-
Washing:
-
Wash with an acidic solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash with methanol to remove non-polar interferences.
-
-
Elution: Elute the dicarboxylic acids by changing the pH to neutralize them, disrupting the ionic interaction with the sorbent.
-
Final Steps: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Technical Support Center: Pentanedioate and Isomer Analysis
Welcome to the technical support center for the analysis of pentanedioate (glutarate) and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good peak resolution for this compound and its isomers?
Positional and structural isomers of this compound, such as methylsuccinate and ethylmalonate, often possess very similar physicochemical properties like polarity and hydrophobicity.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in chromatography, frequently resulting in poor separation or complete co-elution.[1] Achieving baseline resolution (a resolution value, Rs, of ≥ 1.5) requires a highly optimized method that can exploit subtle differences in their molecular structure and functionality.[1]
Q2: What are the key factors I can manipulate to improve the resolution of co-eluting isomer peaks?
Chromatographic resolution is primarily governed by three factors: column efficiency (N), stationary phase selectivity (α), and the retention factor (k).[1][2][3] To improve resolution, you can adjust various experimental parameters that influence these factors.[4][5][6] These include:
-
Mobile Phase Composition: Altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and ionic strength.[4][6][7]
-
Stationary Phase Chemistry: Selecting a column with a different stationary phase (e.g., C18, phenyl, cyano).[4][6]
-
Column Parameters: Using a longer column, or a column with a smaller particle size.[3][4]
Q3: My peak shape is poor (tailing or fronting), which is affecting my resolution. What should I do?
Poor peak shape is a common issue that directly impacts resolution.[1]
-
Peak Tailing: This is often caused by unwanted interactions between acidic analytes like this compound and residual silanol (B1196071) groups on the silica-based column.[1] Using a mobile phase with a low pH (e.g., 0.1% formic acid) can help suppress this interaction.[1]
-
Peak Fronting or Splitting: This can be a sign of column overload.[1] Try reducing the injection volume or diluting the sample. Another common cause is a solvent mismatch, where the sample is dissolved in a solvent that is much stronger than the initial mobile phase.[1] It is always best to dissolve your sample in the mobile phase itself or a weaker solvent.[1]
Q4: When should I consider using a different chromatographic technique, like Gas Chromatography (GC)?
Gas chromatography, particularly coupled with mass spectrometry (GC-MS), can be a powerful technique for the separation of volatile isomers. For dicarboxylic acids like this compound, derivatization is typically required to increase their volatility. GC-MS can provide excellent separation and structural information for isomers.[8][9] If you are struggling to achieve adequate separation with HPLC, especially for more volatile isomers or when complex matrices are involved, exploring GC-MS is a worthwhile consideration.
Troubleshooting Guides
Issue: Poor Peak Resolution in Reversed-Phase HPLC
If your isomer peaks are co-eluting (Rs < 1.5), follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following table summarizes how changing key chromatographic parameters typically affects the three factors of resolution: efficiency (N), selectivity (α), and retention factor (k).
| Parameter | Change | Effect on Efficiency (N) | Effect on Selectivity (α) | Effect on Retention (k') | Overall Impact on Resolution (Rs) |
| Mobile Phase | Decrease % Organic | No significant change | May change | Increase | Generally improves |
| Change Organic Solvent | No significant change | Significant Change | May change | Can significantly improve or worsen | |
| Adjust pH | May change | Significant Change | Significant Change | Can significantly improve or worsen | |
| Stationary Phase | Change Column Chemistry | May change | Significant Change | May change | Can significantly improve or worsen |
| Column | Increase Length | Increase | No change | No change | Improves |
| Decrease Particle Size | Increase | No change | No change | Improves | |
| Temperature | Increase | Increase | May change | Decrease | Variable effect, often improves |
| Flow Rate | Decrease | Increase | No change | Increase | Generally improves (at the cost of time) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound and Isomers
This protocol provides a starting point for the separation of this compound and its isomers using a standard C18 column.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (MS). For MS-compatible methods, ensure volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used.[10][11][12][13]
Protocol 2: Chiral Separation of this compound Isomers
For enantiomeric separation, a chiral stationary phase is required.
-
Column: Chiral stationary phase (e.g., cellulose (B213188) or cyclodextrin-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point for normal-phase chiral chromatography. The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can be a critical parameter for chiral separations).[14]
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength.
Note: Chiral separations often require extensive method development, including screening of different chiral columns and mobile phases.[15][16]
Logical Relationship for Method Optimization
The following diagram illustrates the logical relationship between the key factors influencing chromatographic resolution.
Caption: Relationship between experimental parameters and fundamental chromatographic factors affecting peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. quora.com [quora.com]
- 8. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Separation of Pentanedioic acid, 3-oxo-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Organic Acids | SIELC Technologies [sielc.com]
- 12. Separation of Pentanedioic acid, bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Pentanedioic acid, 2-mercaptoethyl methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 16. researchgate.net [researchgate.net]
minimizing degradation of pentanedioate during sample prep
Welcome to the Technical Support Center for Pentanedioate Sample Preparation. This resource provides researchers, scientists, and drug development professionals with detailed guidance to minimize the degradation of this compound (glutarate) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern during sample preparation?
A1: this compound, also known as glutarate, is a five-carbon dicarboxylic acid.[1] It is a key intermediate in the metabolism of amino acids such as lysine.[2][3] Its stability is a critical concern because, like many biological metabolites, it is susceptible to degradation from various environmental factors. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Common factors that affect the stability of analytes in biological samples include temperature, light, pH, oxidation, and enzymatic activity.[4]
Q2: What are the primary factors that can cause this compound degradation?
A2: The degradation of this compound during sample preparation is primarily influenced by five key factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic degradation reactions.[4][5]
-
pH: this compound stability is pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[4][5][6]
-
Oxidation: As a carboxylic acid, this compound can be degraded by strong oxidizing agents and radical species.[1][6] Exposure to atmospheric oxygen can contribute to this process.
-
Light Exposure: Photodegradation can occur when samples are exposed to light, particularly UV radiation.[5][6]
-
Enzymatic Degradation: Biological samples contain various enzymes that can metabolize or alter this compound.[4][7]
Q3: How does the biological matrix (e.g., plasma, urine, tissue) impact this compound stability?
A3: The biological matrix is a major source of instability for this compound. Tissues and biofluids contain endogenous enzymes that can actively degrade the analyte.[4] The complexity of the matrix can also introduce interfering substances or catalysts for degradation. Therefore, samples should be processed as rapidly as possible after collection, or enzymatic activity should be halted through immediate freezing or the use of specific inhibitors.
Q4: What are the ideal storage conditions for samples and extracts containing this compound?
A4: To ensure long-term stability, samples and extracts containing this compound should be stored under controlled conditions. For short-term storage (a few days), refrigeration at 2-8°C is recommended.[5] For long-term storage, freezing at -20°C or, ideally, -80°C is essential to minimize chemical and enzymatic degradation.[5][7] All samples should be stored in the dark, in tightly sealed containers, to protect them from light and oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
This is the most common issue, often pointing to degradation during one or more steps of the sample preparation workflow.
| Potential Cause | Recommended Solution |
| Thermal Degradation | Maintain samples on ice or in a cold block throughout the entire process. Use refrigerated centrifuges and temperature-controlled evaporators. Minimize freeze-thaw cycles by aliquoting samples upon first collection.[5][8] |
| pH-Induced Degradation | Immediately after collection, check and adjust the sample pH to a neutral or slightly acidic range (pH 4-7), where many organic acids are more stable.[5] Use appropriate buffers in all subsequent steps. |
| Oxidation | Minimize exposure to air by keeping tubes capped. Process samples quickly. For highly sensitive analyses, consider purging sample vials with an inert gas (e.g., nitrogen or argon) before sealing and storage. |
| Enzymatic Degradation | Process samples immediately after collection. If immediate processing is not possible, flash-freeze the sample in liquid nitrogen and store it at -80°C.[7] The addition of broad-spectrum enzyme inhibitors may be considered if compatible with downstream analysis. |
| Photodegradation | Use amber glass or opaque plasticware for sample collection, processing, and storage. If using clear containers, wrap them in aluminum foil to protect from light.[5][8] |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram
Extra peaks can interfere with quantification and indicate sample degradation.
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | The appearance of new peaks may signal the breakdown of this compound into smaller molecules. Review the entire sample preparation workflow against the recommendations in Issue 1 to identify and rectify potential causes of degradation. |
| Confirmation of Degradation | Prepare a fresh sample under strictly controlled, optimal conditions (low temperature, neutral pH, protected from light) and re-analyze. If the extraneous peaks are reduced or absent, degradation was the likely cause. Use a mass spectrometer (e.g., LC-MS) to identify the chemical structure of the unknown peaks and confirm if they are related to this compound. |
Visualized Guides and Protocols
Factors Leading to this compound Degradation
The following diagram illustrates the logical relationship between environmental factors and the resulting degradation pathways.
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamic acid - Wikipedia [en.wikipedia.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Extraction, Storage Duration, and Storage Temperature Affect the Activity of Ascorbate Peroxidase, Glutathione Reductase, and Superoxide Dismutase in Rice Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pentanedioate Assays
Welcome to the technical support center for pentanedioate (glutarate) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound.
General Troubleshooting
This section addresses common problems that can occur with any type of this compound assay, including sample preparation and handling issues.
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent between replicates. What are the common causes?
Inconsistent results between replicates often stem from variations in sample handling and preparation. Key areas to investigate include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a frequent source of variability. Ensure your pipettes are properly calibrated and use the correct technique for the liquid being dispensed.
-
Inadequate Mixing: All solutions, including standards, samples, and reagents, must be thoroughly mixed before use.
-
Temperature Fluctuations: Enzymatic reactions and binding kinetics are sensitive to temperature changes. Ensure all components are at the recommended temperature before starting and maintain a consistent temperature during incubations.[1]
-
Sample Degradation: this compound in biological samples can be susceptible to degradation. Ensure proper sample storage (frozen at -80°C for long-term) and minimize freeze-thaw cycles.
Q2: My standard curve is non-linear or has a low R-squared value. How can I fix this?
A reliable standard curve is crucial for accurate quantification.[2] Problems with the standard curve often indicate issues with its preparation or the assay conditions.
-
Improper Standard Preparation: Errors in the initial dilution of the stock standard will propagate through the entire curve.[2] Carefully prepare fresh standards for each assay.
-
Pipetting Inaccuracy: Small errors in pipetting the standards can lead to significant deviations in the curve. Use calibrated pipettes and be meticulous.[2]
-
Assay Range: Ensure the concentration range of your standards is appropriate for the expected concentration of this compound in your samples.
-
Curve Fitting Model: Use the appropriate curve fitting model for your assay (e.g., linear regression for simple colorimetric assays, or 4- or 5-parameter logistic fits for more complex assays).[3][4]
HPLC Assays for this compound
High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of this compound. This section provides a sample protocol and troubleshooting advice for HPLC-based assays.
Experimental Protocol: Reverse-Phase HPLC for this compound
This protocol describes a general method for the analysis of this compound using a reverse-phase HPLC system with UV detection.
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine, tissue homogenates), perform a protein precipitation step by adding a 3:1 ratio of ice-cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
-
For aqueous samples, filtration may be sufficient.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient: A gradient may be necessary to separate this compound from other components in complex samples. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Create a standard curve by injecting known concentrations of this compound.
-
Quantify this compound in samples by comparing the peak area to the standard curve.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
| Table 1: Example HPLC Gradient Program. |
Troubleshooting HPLC Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Shifting Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate measurements. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. A 1°C change can alter retention time by ~2%. | |
| Column not properly equilibrated. | Equilibrate the column with the initial mobile phase conditions for at least 15-30 minutes before the first injection. | |
| Peak Tailing or Broadening | Column degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Column overloading. | Inject a smaller volume or dilute the sample. | |
| Inconsistent Peak Areas (%RSD > 2%) | Inconsistent injection volume. | Check the autosampler for air bubbles and ensure proper calibration. |
| Leaks in the system. | Inspect fittings and connections for any signs of leakage. | |
| Sample instability. | Analyze samples promptly after preparation and keep them in a cooled autosampler if possible. | |
| Table 2: Troubleshooting Guide for HPLC-based this compound Assays. The acceptable Relative Standard Deviation (%RSD) for replicate injections is generally <2.0%.[7][8] |
Logical Troubleshooting Workflow for HPLC
Enzymatic Assays for this compound
Enzymatic assays for this compound often rely on coupled reactions that produce a detectable colorimetric or fluorometric signal. These assays are suitable for high-throughput screening.
Experimental Protocol: Fluorometric Assay
This protocol is a representative example based on assay kits for related dicarboxylic acids.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.2-7.4).[9]
-
Reconstitute enzyme mix, probe, and standard according to the manufacturer's instructions. Keep enzymes on ice.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the this compound standard in the assay buffer to create a standard curve (e.g., 0, 10, 20, 30, 40, 50 µM).
-
-
Sample Preparation:
-
Prepare samples as described in the General Troubleshooting section. Ensure samples are deproteinized, as proteins can interfere with the assay. A 10 kDa molecular weight cut-off spin filter can be used.[10]
-
-
Assay Procedure:
-
Add 50 µL of standards and samples to a 96-well black plate with a clear bottom.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM standard) from all readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Troubleshooting Enzymatic Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Contaminated reagents or buffer. | Use fresh, high-purity reagents and water. |
| Autofluorescence from the microplate. | Use black-walled plates designed for fluorescence assays.[5] | |
| Autofluorescence from the sample. | Include a "sample only" control (without reaction mix) and subtract its signal. | |
| Low or No Signal | Inactive or degraded enzyme. | Ensure proper storage of enzymes (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Incorrect pH of the assay buffer. | Verify the pH of the buffer; most dehydrogenase enzymes have an optimal pH between 7.0 and 8.0. | |
| Presence of enzyme inhibitors in the sample. | Deproteinize and clean up the sample. Test for inhibition by spiking a known amount of standard into a sample replicate. | |
| Non-linear Standard Curve | Incorrect standard dilutions. | Prepare fresh standards and ensure accurate pipetting.[2][11] |
| Substrate depletion at high standard concentrations. | Reduce the incubation time or dilute the standards further. | |
| Signal saturation at high concentrations. | If using a fluorometric assay, check if the signal is saturating the detector. Reduce the gain or dilute the standards.[5] | |
| Table 3: Troubleshooting Guide for Enzymatic this compound Assays. |
Principle of a Coupled Enzymatic Assay
References
- 1. biotium.com [biotium.com]
- 2. arp1.com [arp1.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. What is the RSD Limit for Replicate Standards in HPLC Analysis? [m-pharmaguide.com]
- 8. quora.com [quora.com]
- 9. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 11. How to Identify Abnormal Standard Curves in ELISA and How to Respond?-Reed Biotech Ltd [reedbiotech.com]
Technical Support Center: Managing Pentanedioate Contamination in Laboratory Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving issues arising from pentanedioate (also known as glutarate) contamination in laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in laboratory settings?
Q2: What are the likely sources of this compound contamination in the lab?
A2: this compound contamination can originate from several sources:
-
Leaching from Plasticware: Glutaric acid and its derivatives are used in the manufacturing of plastics as plasticizers to enhance flexibility.[1][2] Trace amounts can leach from plastic labware, such as tubes, pipette tips, and storage containers, into aqueous solutions, especially upon heating or prolonged storage.[3][4]
-
Degradation of Glutaraldehyde (B144438): Glutaraldehyde is a common cross-linking agent and cold sterilant used in laboratories.[5][6] Under certain conditions, such as in aqueous solutions, glutaraldehyde can oxidize to form glutaric acid.[7][8] Therefore, residues from glutaraldehyde-based disinfectants can be a source of this compound contamination.
-
Industrial Residues: Glutaric acid is used in various industrial processes, including the production of polymers, adhesives, and corrosion inhibitors.[1][9] Inadequate purification of reagents or solvents during their manufacturing can lead to trace amounts of this compound contamination.
Q3: What are the general signs that my experiment might be affected by this compound contamination?
A3: The signs of this compound contamination can be subtle and vary depending on the experiment. Some general indicators include:
-
Unexpected inhibition or alteration of enzyme kinetics, particularly those involved in energy metabolism.
-
Reduced cell viability, proliferation, or altered morphology in cell culture experiments.[10]
-
Artifacts or unexpected peaks in analytical techniques like mass spectrometry.
-
Inconsistent or irreproducible results between experiments or different batches of reagents.
Troubleshooting Guides
Issue 1: Suspected Interference in a Biochemical Assay
Symptoms:
-
You observe lower-than-expected enzyme activity, particularly in assays involving cellular respiration or the tricarboxylic acid (TCA) cycle.
-
Kinetic analysis reveals competitive inhibition, especially when using substrates structurally similar to this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected biochemical assay interference.
Explanation: this compound is structurally similar to succinate (B1194679), a key intermediate in the TCA cycle. As such, it can act as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11] This inhibition can lead to a decrease in cellular respiration and ATP production.[12][13]
Data on Succinate Dehydrogenase Inhibition:
| Inhibitor | Target Enzyme | Inhibition Type | Ki (approx.) | IC50 (approx.) | Reference |
| Glutarate | Succinate Dehydrogenase (SDH) | Competitive | Varies | ~35 mM | [14] |
| Malonate | Succinate Dehydrogenase (SDH) | Competitive | Varies | Varies | [11] |
Note: The inhibitory constants can vary depending on the experimental conditions (pH, temperature, substrate concentration).
Issue 2: Reduced Cell Viability or Proliferation in Cell Culture
Symptoms:
-
You observe a decrease in cell growth rate, increased cell death, or changes in cell morphology.
-
The effects are more pronounced in cell lines that are highly dependent on oxidative phosphorylation for energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced cell viability in culture.
Explanation: Dicarboxylic acids can be cytotoxic, and their primary target appears to be the mitochondria.[10] By inhibiting succinate dehydrogenase, this compound disrupts the TCA cycle, leading to a decrease in cellular respiration and ATP production.[12][15][16] This can trigger cellular stress and, in some cases, apoptosis. Cells with high metabolic rates are particularly sensitive to such disruptions.
Signaling Pathway: this compound Interference with Cellular Respiration
Caption: this compound competitively inhibits succinate dehydrogenase, disrupting the TCA cycle and electron transport chain, leading to reduced ATP production and cellular stress.
Experimental Protocols
Protocol 1: Detection and Quantification of this compound by LC-MS/MS
This protocol provides a general method for the detection and quantification of this compound in aqueous laboratory reagents.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase analytical column
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., D6-pentanedioate)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.
-
-
Quantification:
-
Generate a calibration curve using the analytical standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[19]
Protocol 2: Decontamination of Aqueous Reagents using Activated Carbon
This protocol describes a method for removing trace organic contaminants like this compound from aqueous solutions such as buffers and cell culture media.
Materials:
-
Powdered activated carbon (PAC), preferably acid-washed and of high purity.[9][20]
-
Stir plate and stir bar
-
Sterile filters (0.22 µm)
-
Beakers or flasks
Procedure:
-
Determine the Amount of Activated Carbon:
-
Start with a concentration of 1-2 g/L of activated carbon. The optimal amount may need to be determined empirically.[20]
-
-
Treatment:
-
Add the powdered activated carbon to the contaminated reagent in a suitable container.
-
Stir the mixture gently at room temperature for 1-2 hours. For cell culture media, it is advisable to perform this step before adding sensitive components like serum and growth factors.
-
-
Removal of Activated Carbon:
-
Allow the activated carbon to settle.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining fine particles of activated carbon. For larger volumes, a series of filters with decreasing pore size may be beneficial.
-
-
Validation:
-
Analyze a sample of the treated reagent using the LC-MS/MS protocol (Protocol 1) to confirm the removal of this compound to an acceptable level.
-
Perform a functional test with the treated reagent (e.g., run the affected assay or a cell viability test) to ensure that the purification process has not introduced any new inhibitory substances and has restored normal function.
-
Important Considerations:
-
Always run a small-scale pilot experiment to optimize the decontamination protocol for your specific reagent and contaminant level.
-
Be aware that activated carbon can also adsorb essential components from complex mixtures like cell culture media. Therefore, it is crucial to validate the performance of the treated media.[10]
-
Consider using glassware instead of plasticware for preparing and storing critical reagents to minimize the risk of leaching. If plasticware must be used, pre-rinsing with high-purity water or a suitable solvent may help reduce leachable contaminants.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 5. Glutaraldehyde | C5H8O2 | CID 3485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2018043645A1 - Protein purification method using activated carbon - Google Patents [patents.google.com]
- 9. Glutaric aciduria type I and kynurenine pathway metabolites: a modified hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Succinate inhibition of alpha-ketoglutarate-dependent enzymes in a yeast model of paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on dicarboxylic acids in aerosol samples with capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sisu.ut.ee [sisu.ut.ee]
- 20. researchgate.net [researchgate.net]
- 21. coleparmer.com [coleparmer.com]
Technical Support Center: Optimizing Pentanedioate Extraction from Soil
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of pentanedioate (glutaric acid) from soil samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recovery is consistently low. What are the most likely causes?
A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. The most common issues include:
-
Suboptimal Solvent Choice: The polarity and type of extraction solvent significantly impact efficiency. This compound, a dicarboxylic acid, has moderate polarity.
-
Incorrect Soil pH: The pH of the soil and the extraction solution is critical. This compound extraction is highly pH-dependent.[1][2][3]
-
Inadequate Sample Preparation: Proper drying, grinding, and sieving of the soil sample are crucial for consistent and efficient extraction.
-
Insufficient Extraction Time or Agitation: The contact time and mixing intensity between the soil and the solvent may not be adequate for complete extraction.
-
Matrix Effects: Co-extracted substances from the soil matrix can interfere with the analytical measurement, leading to artificially low readings.[4]
-
Analyte Loss During Sample Processing: this compound can be lost during solvent evaporation, derivatization, or sample transfer steps.
Q2: How do I choose the right extraction solvent for this compound?
A2: The choice of solvent is a critical step. Here are some options to consider:
-
Polar Protic Solvents: Solvents like n-butanol have shown high extraction yields for glutaric acid from aqueous solutions and are a good starting point for soil extractions.[5]
-
Reactive Extraction: This involves using an extractant in an organic solvent that chemically complexes with the this compound. Trioctylamine (TOA) or Aliquat 336 in diluents such as kerosene (B1165875) or 2,6-dimethyl-4-heptanone (B141440) have been reported to be effective for glutaric acid.[1][6][7] This method can significantly improve the distribution coefficient.
-
Solvent Combinations: A mixture of polar and non-polar solvents can sometimes enhance extraction efficiency by improving the wetting of soil particles and the solvation of the target analyte.
Q3: What is the optimal pH for extracting this compound from soil?
A3: The pH of the extraction solution should be adjusted to ensure the this compound is in its most extractable form. For solvent extraction, a pH below the first pKa of this compound (around 4.34) is generally recommended. This ensures the diacid is in its neutral, undissociated form, which is more soluble in organic solvents.[2][3] For anion exchange solid-phase extraction, a higher pH is needed to ensure the this compound is ionized.
Q4: I'm observing interfering peaks in my chromatogram. How can I clean up my soil extract?
A4: Soil extracts are complex and often contain co-extractives that can interfere with analysis. Here are two common cleanup strategies:
-
Liquid-Liquid Partitioning: After the initial extraction, a liquid-liquid partitioning step can be used to move the this compound into a cleaner solvent phase, leaving many interferences behind.
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup method. For dicarboxylic acids like this compound, Weak Anion Exchange (WAX) cartridges are recommended.[8][9] The ionized this compound is retained on the sorbent while neutral and cationic interferences are washed away. The this compound is then eluted with a change in pH.
Q5: Is derivatization necessary for this compound analysis, and what are the common pitfalls?
A5: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the non-volatile this compound amenable to GC analysis.[10]
-
Common Derivatization Reagent: A common and effective reagent is Boron Trifluoride in Methanol (B129727) (BF3-MeOH), which converts the carboxylic acid groups to their methyl esters.[11][12]
-
Potential Issues:
-
Incomplete Derivatization: This can be caused by the presence of water in the sample or reagents, or by using incorrect reaction times and temperatures. Ensure all glassware is dry and use anhydrous solvents.
-
Degradation of Derivatives: The resulting esters can be susceptible to hydrolysis. Analyze the derivatized samples as soon as possible.
-
Q6: My results have high variability between replicate samples. What could be the cause?
A6: High variability in replicate soil samples is a common challenge.[13][14][15] Potential sources include:
-
Soil Heterogeneity: The distribution of this compound in the soil may not be uniform. Proper homogenization of the bulk soil sample before taking analytical subsamples is critical.
-
Inconsistent Sample Preparation: Variations in drying, grinding, or sieving can lead to differences in the extracted amount.[14]
-
Inconsistent Extraction Procedure: Ensure that the soil-to-solvent ratio, extraction time, agitation speed, and temperature are kept constant for all samples.
-
Analytical Variability: Inconsistent injection volumes or matrix effects can contribute to variability in the final results.
Data Presentation: Comparison of Extraction Parameters
The following tables summarize key quantitative data for optimizing this compound extraction.
Table 1: Comparison of Solvents for Glutaric Acid Extraction
| Solvent System | Distribution Coefficient (K D ) | Extraction Efficiency (%) | Reference |
| n-Butanol | Not specified, but high yield | Up to 98.4% with repetitive extraction | [5] |
| Aliquat 336 in 2,6-Dimethyl-4-heptanone | 8.51 | Not specified | [1] |
| Trioctylamine (TOA) in Kerosene | 7.88 | Not specified | [6] |
| Trioctylamine (TOA) in Sunflower Biodiesel | 9.38 - 25.37 | Not specified | [7] |
| Trioctylamine (TOA) in Sesame Biodiesel | 9.61 - 30.88 | Not specified | [7] |
| Trioctylamine (TOA) in Rice Bran Biodiesel | 10.62 - 29.92 | Not specified | [7] |
Table 2: Expected Recovery Rates for Dicarboxylic Acids using Solid-Phase Extraction
| Dicarboxylic Acid | SPE Sorbent | Expected Recovery (%) | Reference |
| General Dicarboxylic Acids | Weak Anion Exchange (WAX) | >85% (typical) | [8] |
| Perfluorinated Carboxylic Acids | Oasis WAX | >60% | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Soil
This protocol describes a general method for the solvent extraction of this compound from soil samples.
-
Sample Preparation:
-
Air-dry the soil sample at room temperature or in a forced-air oven at <40°C until a constant weight is achieved.
-
Grind the dried soil using a mortar and pestle or a mechanical grinder.
-
Sieve the ground soil through a 2 mm mesh sieve to remove large debris and ensure homogeneity.
-
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of the chosen extraction solvent (e.g., n-butanol or a solution of 0.1 M Trioctylamine in kerosene).
-
Adjust the pH of the slurry to approximately 3.0 using a dilute acid (e.g., 1 M HCl).
-
Cap the tube and shake vigorously on a mechanical shaker for 1 hour at room temperature.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the organic extract) into a clean collection vial.
-
-
Extract Cleanup (if necessary):
-
Proceed with Solid-Phase Extraction (Protocol 2) for extract cleanup before analysis.
-
-
Analysis:
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extract
This protocol details the cleanup of the soil extract from Protocol 1 using a Weak Anion Exchange (WAX) SPE cartridge.[8]
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the WAX SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Take the supernatant from Protocol 1 and evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a weak buffer at a pH of approximately 7 (e.g., 25 mM ammonium (B1175870) acetate).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar, non-retained compounds.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a 5% formic acid solution in methanol. This will neutralize the charge on the this compound, releasing it from the sorbent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., the initial mobile phase for LC-MS or a derivatization solvent for GC-MS).
-
Protocol 3: Derivatization for GC-MS Analysis
This protocol describes the methylation of this compound for analysis by GC-MS.[11][12]
-
Reaction Setup:
-
To the dried, cleaned extract from Protocol 2, add 200 µL of 12.5% (w/v) Boron Trifluoride in Methanol (BF3-MeOH).
-
Add 50 µL of methanol.
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
-
Extraction of Derivatives:
-
Cool the vial to room temperature.
-
Add 200 µL of dichloromethane (B109758) (DCM) and 100 µL of pure water.
-
Vortex vigorously for 30 seconds to extract the derivatized this compound (now dimethyl this compound) into the DCM layer.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the lower DCM layer to an autosampler vial.
-
Inject 1 µL of the DCM extract into the GC-MS.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization and experimental design by response surface method for reactive extraction of glutaric acid [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recovery of Glutaric acid by Reactive Extraction using Tri-n-Octylamine in Different Biodiesels – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simple Derivatization-Gas Chromatography-Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. health.hawaii.gov [health.hawaii.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alice: Multiresidue method for analysis of 240 pesticides in tomato planting soils by ultra performance liquid chromatography coupled to mass spectrometry. [alice.cnptia.embrapa.br]
Validation & Comparative
Pentanedioate (Glutaric Acid) as a Biomarker for Glutaric Aciduria Type I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pentanedioate (glutaric acid) and other key biomarkers for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I). We present supporting experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows to aid in research and development efforts.
Introduction to Glutaric Aciduria Type I and its Biomarkers
Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. Its deficiency leads to the accumulation of several metabolites, which serve as biomarkers for the disease. The primary biomarkers include:
-
This compound (Glutaric Acid, GA): A dicarboxylic acid that accumulates due to the metabolic block.
-
3-Hydroxyglutaric Acid (3-OH-GA): A derivative of glutaric acid, also found in elevated concentrations.
-
Glutarylcarnitine (C5DC): An acylcarnitine that is the primary marker used in newborn screening programs.
This guide will compare the diagnostic utility of these biomarkers, with a particular focus on the challenges presented by different patient phenotypes.
Comparative Analysis of Biomarker Performance
The diagnostic accuracy of GA, 3-OH-GA, and C5DC can vary, particularly between "high excretor" and "low excretor" phenotypes of GA-I. Low excretors present a diagnostic challenge as their biomarker levels may be only mildly elevated or fall within the normal range, leading to false-negative newborn screening results.[1][2][3][4]
A study evaluating the sensitivity and specificity of urinary glutaric acid and 3-hydroxyglutaric acid demonstrated that while there can be an overlap in glutaric acid levels between GA-I patients and controls, the quantitative analysis of 3-hydroxyglutaric acid achieved 100% diagnostic sensitivity and specificity .[1] This makes 3-OH-GA a highly reliable biomarker for all forms of GA-I, including low excretors.[1] In contrast, a study on newborn screening using tandem mass spectrometry reported a sensitivity of 93.33% and a specificity of 99.42% for the detection of GA-I based on C5DC and C5DC/C16 ratios.
Quantitative Data Summary
The following tables summarize the concentrations of key biomarkers in control individuals and GA-I patients.
Table 1: Urinary Biomarker Concentrations (mmol/mol creatinine)
| Biomarker | Control Range | GA-I High Excretors | GA-I Low Excretors |
| Glutaric Acid (GA) | 1.1 - 9.7[1] | > 100[1] | < 100 (may be in normal range)[1] |
| 3-Hydroxyglutaric Acid (3-OH-GA) | 1.4 - 8.0[1] | Significantly Elevated | Consistently Elevated[1] |
Table 2: Plasma/Blood Spot Biomarker Concentrations (µmol/L)
| Biomarker | Control Range | GA-I Patients | Notes |
| Glutaric Acid (Plasma) | 0.55 - 2.9[1] | Elevated | |
| 3-Hydroxyglutaric Acid (Plasma) | 0.2 - 1.36[1] | Significantly Elevated | |
| Glutarylcarnitine (C5DC) (DBS) | < 0.17 (example cut-off)[2] | > 0.15 - 0.26 (varies by lab)[2][5] | May be normal or borderline in low excretors.[2] |
DBS: Dried Blood Spot
Experimental Protocols
Accurate quantification of these biomarkers is essential for diagnosis and monitoring. The following are detailed methodologies for the key analytical techniques employed.
Protocol 1: Quantitative Analysis of Urinary Glutaric Acid and 3-Hydroxyglutaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is considered a gold standard for the confirmatory diagnosis of GA-I.
1. Sample Preparation and Extraction:
- To a 1.0 mL aliquot of urine, add a known amount of a stable isotope-labeled internal standard (e.g., [D3]-glutaric acid, [D5]-3-hydroxyglutaric acid).[6]
- Acidify the sample to a pH below 2 using hydrochloric acid.[6]
- Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[6][7]
- Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.[6]
- Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[6]
2. Derivatization:
- To the dried extract, add a derivatizing agent to increase the volatility of the organic acids. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
- Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
- Gas Chromatograph (GC) System: Agilent 7890 or equivalent.[6]
- Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm, 0.25µm).[7]
- Oven Program: Start at a low temperature (e.g., 60°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.[7]
- Mass Spectrometer (MS) System: Agilent 5975 MSD or equivalent.[6]
- Ionization Mode: Electron Impact (EI).[8]
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes and their internal standards, or full scan for qualitative analysis.[6]
Protocol 2: Analysis of Glutarylcarnitine (C5DC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This is the primary method used for newborn screening for GA-I.
1. Sample Preparation:
- Punch a small disc (e.g., 3 mm) from the dried blood spot (DBS) card.[9]
- Place the disc into a well of a microtiter plate.
2. Extraction and Derivatization:
- Add a methanol (B129727) solution containing stable isotope-labeled internal standards for a panel of acylcarnitines, including C5DC.
- Agitate the plate to extract the acylcarnitines from the blood spot.
- Evaporate the methanol extract to dryness.
- Perform butylation by adding a solution of butanolic-HCl and incubating at an elevated temperature (e.g., 65°C). This converts the acylcarnitines to their butyl esters.[9]
- Evaporate the butanolic-HCl to dryness.
3. MS/MS Analysis:
- Analytical System: A tandem mass spectrometer (e.g., Sciex 3200) with a flow injection analysis front end.[5][9]
- Reconstitution: Reconstitute the dried residue in the mobile phase.[9]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Precursor ion scan of m/z 85 is commonly used to detect all butyl-esterified acylcarnitines. Multiple Reaction Monitoring (MRM) can be used for more specific quantification of C5DC (e.g., m/z 388 -> m/z 85 for butylated C5DC).[10]
Visualizations
Metabolic Pathway in Glutaric Aciduria Type I
The following diagram illustrates the catabolic pathways of L-lysine and L-tryptophan and the metabolic block in GA-I.
Caption: Simplified metabolic pathway in Glutaric Aciduria Type I (GA-I).
Experimental Workflow for GC-MS Analysis of Urinary Organic Acids
This diagram outlines the key steps in the analysis of urinary glutaric acid and 3-hydroxyglutaric acid.
Caption: Experimental workflow for GC-MS analysis of urinary organic acids.
Conclusion
While this compound (glutaric acid) is a key diagnostic marker for Glutaric Aciduria Type I, its utility can be limited, especially in low excretor phenotypes. For a definitive diagnosis, particularly in cases with ambiguous newborn screening results, the quantitative analysis of 3-hydroxyglutaric acid in urine by GC-MS is recommended due to its superior diagnostic sensitivity and specificity. Glutarylcarnitine (C5DC) remains a crucial biomarker for high-throughput newborn screening but requires confirmation with more specific second-tier tests. The experimental protocols and comparative data provided in this guide are intended to support the research and development of improved diagnostic and therapeutic strategies for GA-I.
References
- 1. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. research.unipd.it [research.unipd.it]
- 4. The low excretor phenotype of glutaric acidemia type I is a source of false negative newborn screening results and challenging diagnoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of glutaric acidemia type 1 in infants through tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jeol.com [jeol.com]
- 8. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Pentanedioate vs. Succinate in Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pentanedioate (glutarate) and succinate (B1194679) as substrates and modulators of mitochondrial respiration. While succinate is a well-established primary fuel for the electron transport chain, glutarate is primarily understood in the context of its inhibitory effects, particularly in the pathophysiology of glutaric aciduria. This document synthesizes available experimental data to illuminate the distinct roles of these dicarboxylates in mitochondrial function.
At a Glance: Key Differences
| Feature | This compound (Glutarate) | Succinate |
| Primary Role | Metabolic modulator, often inhibitory | Primary respiratory substrate (Complex II) |
| Entry into ETC | Indirectly via conversion to α-ketoglutarate | Directly at Complex II (Succinate Dehydrogenase) |
| Effect on OCR | Generally leads to reduced OCR due to inhibition of key enzymes | Directly drives high rates of oxygen consumption |
| Pathological Relevance | Elevated levels in Glutaric Aciduria Type 1 lead to mitochondrial dysfunction | Accumulation can also have pathological effects, but it is a central metabolite |
Quantitative Data on Mitochondrial Respiration
Direct quantitative data for this compound as a primary respiratory substrate is limited due to its inhibitory nature. Therefore, data for glutamate (B1630785)/malate-driven respiration is presented as a proxy for Complex I-mediated respiration, which is the pathway glutarate metabolism would influence. This is contrasted with succinate-driven respiration, which fuels Complex II.
Table 1: Oxygen Consumption Rates (OCR) with Different Substrates in Isolated Rat Liver Mitochondria
| Substrate(s) | State 2 Respiration (pmol O₂/min/mg protein) | State 3 Respiration (pmol O₂/min/mg protein) |
| Glutamate + Malate (B86768) | ~20-35 | ~496 |
| Succinate (+ Rotenone) | ~100-150 | ~395 |
Data synthesized from multiple sources. Actual values can vary based on experimental conditions.[1]
Table 2: Respiratory Control Ratio (RCR) and P/O Ratio
| Substrate(s) | Respiratory Control Ratio (RCR) (State 3/State 4) | P/O Ratio (ATP produced per oxygen atom consumed) |
| Glutamate + Malate | ~6-19 | ~2.73 |
| Succinate (+ Rotenone) | ~3-4 | ~1.64 |
RCR is a measure of mitochondrial coupling. A higher RCR indicates healthier, more efficient mitochondria. The P/O ratio reflects the efficiency of ATP synthesis.[1][2]
Metabolic Pathways and Points of Action
The distinct roles of this compound and succinate in mitochondrial respiration are rooted in their different points of entry and influence on the Krebs cycle and the electron transport chain.
Succinate Metabolism
Succinate is a central intermediate of the Krebs cycle. It is oxidized by succinate dehydrogenase (Complex II of the electron transport chain) to fumarate. This reaction directly donates electrons to the electron transport chain, bypassing Complex I.
This compound (Glutarate) Metabolism and Inhibition
This compound is not a direct substrate for the electron transport chain. It is structurally similar to α-ketoglutarate and can be converted to α-ketoglutarate, which then enters the Krebs cycle. However, elevated levels of glutarate are known to be inhibitory to several key mitochondrial enzymes.
Experimental Protocols
The following are generalized protocols for the experiments cited in this guide. Specific details may vary between laboratories and experimental systems.
Isolation of Mitochondria from Rat Liver
Objective: To obtain a purified and functional mitochondrial fraction from fresh rat liver tissue.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the rat according to approved animal care protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.
-
Mince the liver into small pieces and add BSA to a final concentration of 0.5% (w/v).
-
Homogenize the minced liver in Isolation Buffer I using a Dounce homogenizer with 5-7 gentle strokes.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). Keep the mitochondrial preparation on ice and use within 4-6 hours.[3]
Measurement of Oxygen Consumption Rate (OCR)
Objective: To measure the rate of oxygen consumption in isolated mitochondria in response to different substrates using high-resolution respirometry (e.g., Oroboros O2k) or a Seahorse XF Analyzer.
Materials:
-
Respiration Buffer (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1.
-
Substrate stock solutions (pH 7.2-7.4):
-
Glutamate (0.5 M) and Malate (0.5 M)
-
Succinate (1 M)
-
ADP (100 mM)
-
-
Inhibitor stock solutions:
-
Rotenone (B1679576) (Complex I inhibitor)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Antimycin A (Complex III inhibitor)
-
Procedure (High-Resolution Respirometry):
-
Calibrate the oxygen electrodes in the respirometer with air-saturated Respiration Buffer at 37°C.
-
Add 2 mL of Respiration Buffer to each chamber.
-
Add the isolated mitochondria to the chamber (e.g., 0.1-0.5 mg/mL final concentration).
-
For Glutamate/Malate-driven respiration (Complex I):
-
Add glutamate (e.g., 10 mM) and malate (e.g., 5 mM) to the chamber to measure State 2 respiration (substrate-dependent, ADP-limited).
-
Add a saturating concentration of ADP (e.g., 2.5 mM) to induce State 3 respiration (active phosphorylation).
-
The transition back to a slower respiration rate after ADP is consumed is State 4 respiration (resting state).
-
-
For Succinate-driven respiration (Complex II):
-
Add rotenone (e.g., 0.5 µM) to inhibit Complex I.
-
Add succinate (e.g., 10 mM) to measure State 2 respiration.
-
Add ADP (e.g., 2.5 mM) to induce State 3 respiration.
-
-
Subsequent additions of inhibitors like oligomycin and FCCP can be used to further dissect the components of respiration (e.g., proton leak, maximal respiratory capacity).
-
Record the oxygen concentration over time and calculate the oxygen consumption rate (slope of the line) for each respiratory state, normalized to the mitochondrial protein concentration.[4][5][6]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for comparing the effects of different substrates on mitochondrial respiration.
Discussion and Conclusion
The available evidence clearly positions succinate as a potent and direct fuel for mitochondrial respiration, driving high rates of oxygen consumption by directly feeding electrons into Complex II of the electron transport chain. Its use in experimental settings is crucial for assessing the function of the downstream components of the ETC, independent of Complex I.
In contrast, This compound (glutarate) does not serve as a primary respiratory substrate. Instead, at pathological concentrations, it acts as a mitochondrial toxin. Its inhibitory effects on pyruvate dehydrogenase and succinate transport disrupt normal mitochondrial metabolism. While it can be metabolized to α-ketoglutarate, this potential entry into the Krebs cycle is overshadowed by its detrimental effects on other key enzymatic steps.
For drug development and research professionals, understanding these differences is critical. When studying mitochondrial dysfunction, succinate can be used to bypass defects in Complex I and probe the integrity of the rest of the electron transport chain. Conversely, glutarate can be a tool to model certain aspects of mitochondrial disease, particularly those involving organic acidurias and the inhibition of key metabolic enzymes. The choice of substrate is therefore a critical determinant in the design and interpretation of experiments aimed at understanding mitochondrial bioenergetics.
References
- 1. The effect of respiration buffer composition on mitochondrial metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial function in lungs of rats with different susceptibilities to hyperoxia-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pentanedioate levels in healthy vs diseased states
For Immediate Release
This guide provides a comprehensive comparative analysis of pentanedioate (glutaric acid) levels in healthy versus diseased states, with a primary focus on Glutaric Aciduria Type I (GA-I), a rare inherited metabolic disorder. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further investigation and therapeutic development.
This compound, a five-carbon dicarboxylic acid, is a normal intermediate in the metabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1] However, its accumulation in biological fluids is a key biomarker for GA-I.[1][2] This condition is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), leading to a buildup of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic.[1][3]
Quantitative Data Summary
The following tables summarize the typical concentrations of this compound and related metabolites in urine and plasma/serum for healthy individuals and patients with GA-I. It is important to note that values can vary between laboratories and with the age of the patient.[1]
Table 1: Urinary this compound (Glutaric Acid) and 3-Hydroxyglutaric Acid Concentrations
| Analyte | Condition | Concentration Range (mmol/mol creatinine) |
| This compound (Glutaric Acid) | Healthy Control | < 8[1] |
| GA-I (High Excretor) | > 100 (often >1000)[1][4] | |
| GA-I (Low Excretor) | Normal to slightly elevated[1][4] | |
| 3-Hydroxyglutaric Acid | Healthy Control | < 5[1] |
| GA-I (High Excretor) | Significantly elevated[1] | |
| GA-I (Low Excretor) | Consistently elevated[1] |
Note: In some GA-I patients, particularly "low excretors," urinary this compound can be within the normal range, making 3-hydroxyglutaric acid a more reliable diagnostic marker.[1][4]
Table 2: Plasma/Serum this compound (Glutaric Acid) and Glutarylcarnitine (C5DC) Concentrations
| Analyte | Condition | Concentration Range |
| This compound (Glutaric Acid) | Healthy Control | Undetectable to low µmol/L[5] |
| GA-I | 2.5 mg/dl (elevated)[5] | |
| Glutarylcarnitine (C5DC) | Healthy Control | Low levels[1] |
| GA-I | Significantly elevated[1][6] |
Note: Glutarylcarnitine (C5DC) analysis in dried blood spots is a primary tool for newborn screening for GA-I.[1][3]
Metabolic Pathway and Disease Pathogenesis
A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) disrupts the normal catabolic pathway of lysine and tryptophan. This leads to an accumulation of glutaryl-CoA, which is subsequently hydrolyzed to this compound (glutaric acid). The buildup of this compound and its derivative, 3-hydroxyglutaric acid, is neurotoxic and can cause severe neurological damage, particularly to the basal ganglia.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. gov.uk [gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. L-Glutaric acidemia: investigation of a patient and his family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis, treatment and outcome of glutaric aciduria type I in Zhejiang Province, China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Pentanedioate
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of dicarboxylic acids like pentanedioate (glutarate) is crucial for metabolic research, disease diagnostics, and quality control in various industries. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the analysis of organic acids. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by established methodologies and expected performance characteristics based on the scientific literature. Cross-validation of results from these two orthogonal techniques is a robust approach to ensure data accuracy and reliability.
Data Presentation: A Comparative Summary
While a direct head-to-head comparative study providing quantitative cross-validation data for this compound was not identified in the public literature, the following table summarizes the expected performance characteristics for the analysis of this compound and similar organic acids using HPLC and GC-MS.[1][2][3][4] This comparison is based on typical method performance and published data for structurally related compounds.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection. |
| Sample Preparation | Often minimal; direct injection of aqueous samples is possible. Derivatization is generally not required.[1] | Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[2][4] |
| Analysis Time | Typically 10-30 minutes per sample. | Can be longer due to the derivatization step, but the chromatographic run itself is often faster (5-15 minutes). |
| Sensitivity | Generally in the low µg/mL to ng/mL range with UV detection. Higher sensitivity can be achieved with mass spectrometry detection (LC-MS). | High sensitivity, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[5] |
| Selectivity | Good selectivity with appropriate column and mobile phase selection. Can be limited by co-eluting compounds with similar UV absorbance. | Excellent selectivity and specificity due to mass spectrometric detection, allowing for confident peak identification.[1][2] |
| Matrix Effects | Can be significant in complex matrices, potentially affecting quantification. | Can be minimized with appropriate sample cleanup and the use of isotopically labeled internal standards. |
| Cost & Complexity | Lower initial instrument cost and complexity compared to GC-MS. | Higher initial instrument cost and requires more specialized operator expertise. |
| Compound Scope | Well-suited for a wide range of non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds, or those that can be made so through derivatization. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization.[1] A reversed-phase or ion-exchange method is typically employed.
1. Sample Preparation:
-
For aqueous samples (e.g., urine, cell culture media), centrifuge to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
2. HPLC Conditions:
-
Instrument: HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for reversed-phase separation.[6] An ion-exchange column can also be used for enhanced separation of organic acids.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.[6][7][8][9]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization is a critical step to improve its volatility and thermal stability.[5]
1. Sample Preparation and Derivatization:
-
Accurately measure the sample volume and add an internal standard (e.g., a stable isotope-labeled this compound).
-
Lyophilize or evaporate the sample to dryness.
-
Perform a derivatization step to convert the carboxylic acid groups to a less polar and more volatile functional group. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilocane (TMCS).[2] Alternatively, esterification can be performed.[1]
-
Heat the mixture to ensure complete reaction.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[5]
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the compound using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. scielo.br [scielo.br]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Pentanedioic acid, hexafluoro-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Pentanedioic acid, bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Pentanedioic acid, 3-oxo-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the In Vitro Effects of Pentanedioate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of various pentanedioate esters, also known as glutarate esters. By summarizing key experimental findings and detailing methodologies, this document serves as a resource for professionals engaged in cellular research and therapeutic development. The focus is on cell-permeable ester forms of glutarate and related molecules, which have shown potential in modulating critical cellular processes.
Comparative Analysis of this compound Esters
Recent in vitro studies have highlighted the diverse biological activities of this compound esters, ranging from immunomodulation to neuroprotection and inhibition of cellular fibrosis. These activities are largely attributed to their role as cell-permeable precursors of glutarate or its analogs, which can influence metabolic and signaling pathways.
-
Diethyl Glutarate (DEG): As a cell-permeable form of glutarate, DEG has demonstrated significant immunomodulatory effects. In studies involving CD8+ T cells, DEG treatment was found to alter T cell differentiation and enhance cytotoxicity against target cells.[1] The underlying mechanism involves the inhibition of α-ketoglutarate-dependent dioxygenases and the post-translational modification of key metabolic enzymes through glutarylation.[1] This suggests a potential role for DEG in the development of T cell-based immunotherapies.[1] DEG is also noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2]
-
Dimethyl α-Ketoglutarate (DMKG): This membrane-permeable ester of α-ketoglutarate (AKG), an intermediate in the Krebs cycle, has been investigated for its therapeutic potential. Studies have shown that DMKG can inhibit the activation of hepatic stellate cells (HSCs), a key event in the development of liver fibrosis, by reducing the production of collagen I.[3] This effect is linked to its ability to increase cytoplasmic AKG levels, which can suppress autophagy.[3] Furthermore, in models of glucose hypometabolism, a feature of Alzheimer's disease, DMKG has shown neuroprotective effects by preventing neural cell death in SH-SY5Y neuroblastoma cells.[4][5]
-
Lutein Diglutaric Acid (Lut-DG): This compound is an ester prodrug of Lutein, a naturally occurring carotenoid, conjugated with diglutaric acid. This modification is designed to improve the bioavailability and biological activity of Lutein.[6][7] In vitro studies on human retinal pigment epithelial (ARPE-19) cells demonstrated that Lut-DG offers protection against hydrogen peroxide (H₂O₂)-induced oxidative stress.[6] Its mechanism of action involves the modulation of apoptotic signaling pathways and the enhancement of cellular antioxidant systems.[7]
-
Other Glutarate Esters: Information regarding the specific in vitro biological effects of other esters like Dibutyl Glutarate and Monoethyl Glutarate is less detailed in the current literature. Dibutyl glutarate is primarily documented as a plasticizer and solvent, with some data on its potential for skin and eye irritation.[8][9] Monoethyl glutarate is described as having low toxicity and is used in the cosmetic and pharmaceutical industries.[10]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on different this compound esters.
| Ester Compound | Cell Line(s) | Concentration | Key In Vitro Effect(s) | Mechanism of Action |
| Diethyl Glutarate (DEG) | Primary human CD8+ T cells | Not specified | Alters T cell differentiation, increases cytotoxicity, and promotes central memory T cell (TCM) populations.[1] | Inhibits α-ketoglutarate-dependent dioxygenases (IC50 of 2 mM for HIF-P4H-1); induces glutarylation of the pyruvate (B1213749) dehydrogenase E2 subunit.[1] |
| Dimethyl α-Ketoglutarate (DMKG) | HSC-T6 (Hepatic Stellate Cells) | 1 mM - 4 mM | Significantly decreased protein levels of α-SMA and collagen I, inhibiting HSC activation.[3] | Increases cytoplasmic α-ketoglutarate (AKG), which can suppress autophagy.[3] |
| SH-SY5Y (Human Neuroblastoma) | 5 mM | Prevents neural cell death induced by glucose hypometabolism.[4][5] | Serves as an alternative fuel source to mitigate mitochondrial impairment.[4][5] | |
| Lutein Diglutaric Acid (Lut-DG) | ARPE-19 (Human Retinal Pigment Epithelial) | Not specified | Protects against H₂O₂-induced oxidative stress and apoptosis.[6] | Modulates p38, ERK1/2, and SAPK/JNK signaling pathways; increases levels of antioxidant enzymes (CAT, GPx) and glutathione (B108866) (GSH).[7] |
| Dibutyl Phthalate (B1215562) (DBP)* | Mouse Ovarian Antral Follicles | ≥10 µg/ml | Inhibits follicle growth, leading to cytotoxicity at higher concentrations (≥500 µg/ml).[11] | Induces cell cycle arrest prior to cell death.[11] |
*Note: Dibutyl phthalate is not a this compound ester but is included for comparative toxicological context.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key pathways and experimental processes relevant to the study of this compound esters in vitro.
Caption: Mechanism of Diethyl Glutarate in CD8+ T-Cells.
Caption: DMKG's inhibitory effect on Hepatic Stellate Cells.
Caption: Experimental workflow for cell viability assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of this compound esters.
Cell Culture and Treatment
-
Cell Lines: Specific cell lines such as primary human CD8+ T cells, HSC-T6 (rat hepatic stellate cells), SH-SY5Y (human neuroblastoma), and ARPE-19 (human retinal pigment epithelial cells) are used.[1][3][4][6]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., MEM, DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12] Cultures are kept in a humidified incubator at 37°C with 5% CO₂.[12]
-
Treatment: this compound esters are dissolved in a suitable solvent, such as DMSO, to create stock solutions. These are then diluted in culture media to the final desired concentrations for treating the cells. A vehicle control (medium with DMSO) is always included.[12]
Cell Viability Assays (MTT/MTS)
Cell viability assays are fundamental for assessing the cytotoxic effects of compounds. The MTT and MTS assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[14]
-
Procedure (General):
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.[12]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the MTT or MTS reagent is added to each well.[13][14]
-
The plate is incubated for 1-4 hours at 37°C to allow formazan formation.[13]
-
For MTT assays, a solubilizing agent (like DMSO or SDS) is added to dissolve the insoluble purple formazan crystals.[14] This step is not needed for MTS, as its formazan product is water-soluble.[14]
-
The absorbance is measured using a microplate spectrophotometer at a wavelength of ~570 nm for MTT or ~490 nm for MTS.[13][14]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, providing insights into how a compound affects cellular signaling pathways or protein expression.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
-
Procedure (General):
-
Following treatment with the this compound ester, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., α-SMA, collagen I).[3]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity corresponds to the amount of protein.
-
References
- 1. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]
- 3. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dibutyl glutarate | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 6624-57-3,dibutyl glutarate | lookchem [lookchem.com]
- 10. CAS 1070-62-8: Monoethyl glutarate | CymitQuimica [cymitquimica.com]
- 11. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. broadpharm.com [broadpharm.com]
A Comparative Guide to the Validation of a Novel Analytical Method for Pentanedioate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of pentanedioate (glutaric acid) against established Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The validation of analytical methods is a critical step in drug development and clinical research to ensure reliable and accurate data.[1] this compound is a key biomarker for inherited metabolic disorders such as Glutaric Aciduria Type I.[2][3] Accurate quantification in biological matrices like urine and plasma is essential for diagnosis and therapeutic monitoring.[3]
Comparative Analysis of Analytical Method Performance
The performance of the new method is compared against traditional GC-MS and LC-MS/MS methods based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The use of a stable isotope-labeled internal standard is a crucial element for ensuring the robustness of these analytical methods.[1]
| Validation Parameter | GC-MS Method | LC-MS/MS Method | New Method (Hypothetical) |
| Linearity Range | 0.19 - 3.8 µM | Up to 1000 µM | 0.1 - 1500 µM |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.9995 |
| Limit of Detection (LOD) | - | 0.2 µM | 0.05 µM |
| Limit of Quantification (LOQ) | 0.19 µM | 0.5 µM | 0.1 µM |
| Precision (%CV) | 1.2 - 8.6% | 3.7 - 14.5% | < 5% |
| Accuracy (% Recovery) | 96 - 103% | 87.4 - 109.8% | 98 - 102% |
Experimental Protocols
Detailed methodologies for the established and the new hypothetical method are provided below.
Established Method 1: GC-MS Quantification of this compound
This method is a widely used approach for the quantification of glutaric acid in biological fluids.[4][5]
1. Sample Preparation:
-
To 1.0 mL of urine or serum, add a known concentration of a stable isotope-labeled internal standard (e.g., D4-glutaric acid).[5]
-
Acidify the sample with hydrochloric acid and saturate with sodium chloride.[5]
-
Extract the this compound with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve volatility for GC analysis.[5]
2. GC-MS Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: A polar capillary column such as a DB-WAX.[1]
-
Injector: Splitless injection of the derivatized sample.
-
Oven Program: A temperature gradient is used to separate the analytes.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for this compound and the internal standard.[4]
Established Method 2: LC-MS/MS Quantification of this compound
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices.[2][3]
1. Sample Preparation:
-
To a small volume of the biological sample (e.g., 10 µL of urine), add the internal standard.[3]
-
For some applications, a derivatization step using a reagent like 1-Pyrenebutyric Hydrazide (PBH) may be employed to enhance chromatographic retention and detection sensitivity.[3]
-
The sample is then diluted with a suitable solvent and injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.[3]
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with a modifier like formic acid.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
New Method: Rapid UPLC-MS/MS with Simplified Sample Preparation (Hypothetical)
This hypothetical new method aims to improve upon existing methods by reducing sample preparation time and increasing throughput.
1. Sample Preparation (Simplified "Dilute-and-Shoot"):
-
To 20 µL of the biological sample, add 180 µL of a precipitation/internal standard solution (e.g., methanol (B129727) containing D4-glutaric acid).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-sensitivity tandem mass spectrometer.
-
Column: A sub-2 µm particle size C18 column for rapid and high-resolution separations.
-
Mobile Phase: An optimized ballistic gradient for a very short run time.
-
MS/MS Detection: High-speed MRM detection to accommodate the narrow peaks from the UPLC separation.
Methodology and Workflow Visualization
The following diagrams illustrate the experimental workflows for the validation of the new analytical method for this compound.
Caption: Workflow for the validation of the new UPLC-MS/MS method.
Caption: Comparison of analytical methods based on validation parameters.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of pentanedioate (glutarate) and other key dicarboxylic acids. It is designed to offer insights into their roles in metabolic pathways and provide supporting experimental data for researchers in metabolic disorders and drug development.
Introduction to Dicarboxylic Acids in Metabolism
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are intermediates in several metabolic pathways and their levels in biological fluids can be indicative of metabolic health and disease. This compound (glutarate), a five-carbon dicarboxylic acid, is a key metabolite in the degradation pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. Aberrant accumulation of glutarate and other dicarboxylic acids is a hallmark of several inherited metabolic disorders, most notably glutaric aciduria type I. This guide focuses on the comparative analysis of this compound and other physiologically relevant dicarboxylic acids, such as adipate (B1204190) (C6), suberate (B1241622) (C8), and sebacate (B1225510) (C10).
Data Presentation: Comparative Quantitative Analysis
The following table summarizes typical quantitative data for urinary dicarboxylic acid concentrations in individuals with glutaric aciduria type I (GA-I) compared to healthy controls. These values are indicative and can vary based on the specific analytical method, age, and metabolic state of the individual. Data is presented as a range of reported concentrations in mmol/mol creatinine (B1669602).
| Dicarboxylic Acid | Common Abbreviation | Chemical Formula | Normal Range (mmol/mol creatinine) | Glutaric Aciduria Type I (mmol/mol creatinine) |
| This compound (Glutarate) | C5-DC | HOOC(CH₂)₃COOH | < 8 | > 100 (often much higher) [1] |
| Adipate | C6-DC | HOOC(CH₂)₄COOH | < 20 | Often elevated |
| Suberate | C8-DC | HOOC(CH₂)₆COOH | < 15 | May be elevated |
| Sebacate | C10-DC | HOOC(CH₂)₈COOH | < 10 | May be elevated |
| 3-Hydroxyglutarate | 3-OH-GA | C₅H₈O₅ | Not typically detected | Significantly elevated |
Metabolic Pathways of this compound and Related Dicarboxylic Acids
The metabolism of this compound is intrinsically linked to amino acid catabolism and fatty acid oxidation. In healthy individuals, glutaryl-CoA, derived from lysine and tryptophan, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH). In glutaric aciduria type I, a deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid and its derivative, 3-hydroxyglutaric acid.
When the primary pathway of fatty acid β-oxidation is overwhelmed or impaired, an alternative pathway, ω-oxidation, becomes more active. This pathway leads to the synthesis of dicarboxylic acids from fatty acids, which can then be further metabolized by β-oxidation from both ends. This process can lead to increased levels of adipic, suberic, and sebacic acids, a condition known as dicarboxylic aciduria.
Caption: Metabolic pathways of this compound and other dicarboxylic acids.
Experimental Protocols
The quantitative analysis of this compound and other dicarboxylic acids in biological samples, typically urine, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Comparative Metabolomics
A typical workflow for the comparative metabolomics of dicarboxylic acids involves several key steps, from sample collection to data analysis.
Caption: A generalized experimental workflow for comparative metabolomics.
Detailed Methodology: Urinary Organic Acid Analysis by GC-MS
This protocol provides a detailed method for the analysis of urinary organic acids, including this compound and other dicarboxylic acids, by GC-MS.[2][3][4][5]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 2000 x g for 5 minutes to remove any particulate matter.
-
Transfer a specific volume of the supernatant (often normalized to creatinine concentration) to a clean glass tube.
2. Internal Standard Addition:
-
Add a known amount of an internal standard (e.g., a stable isotope-labeled version of a dicarboxylic acid or a structurally similar compound not present in the sample) to each sample, blank, and quality control sample. This is crucial for accurate quantification.
3. Extraction:
-
Acidify the urine samples with hydrochloric acid to a pH of approximately 1.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate) and vortexing thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.
4. Derivatization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to convert the non-volatile dicarboxylic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
5. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC): The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) using a temperature gradient to elute the compounds at different times.
-
Mass Spectrometry (MS): As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
6. Data Analysis:
-
Identify the dicarboxylic acids by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the amount of each dicarboxylic acid by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard.
-
Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The comparative metabolomic analysis of this compound and related dicarboxylic acids is a powerful tool for the diagnosis and understanding of various metabolic disorders. The distinct patterns of dicarboxylic acid excretion, particularly the significant elevation of glutarate in glutaric aciduria type I, provide critical diagnostic markers. The methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, offer the sensitivity and specificity required for accurate quantification of these important metabolites. For researchers and drug development professionals, understanding these metabolic signatures and the analytical techniques used to measure them is essential for advancing the diagnosis, monitoring, and treatment of these complex diseases.
References
- 1. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. erndim.org [erndim.org]
- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Confirming Pentanedioate Peaks: A Comparative Guide to Chromatographic Identification Techniques
Comparison of Peak Identification Methods
The selection of an appropriate method for peak confirmation depends on several factors, including the required level of confidence, sample complexity, available instrumentation, and analytical throughput. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Sensitivity | Selectivity | Throughput | Cost (Instrument) | Confidence Level |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and polarity, followed by mass-based identification. | High (pg-ng) | Very High | Medium |
| Very High |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity, followed by mass-based identification. | Very High (fg-pg)[1] | Highest | High |
| Highest |
| Co-elution (Spiking) | Comparison of retention time with a known standard added to the sample. | Dependent on detector | Good | High | $ -
| High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei for structural elucidation. | Low | Highest | Low |
| Absolute |
Key Considerations:
-
GC-MS is a robust and widely used technique, particularly for volatile and thermally stable compounds. For polar molecules like pentanedioate, derivatization is necessary to increase volatility.[2]
-
LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it suitable for a broader range of compounds, including polar and non-polar substances.[3][4] It is often the preferred method for complex biological matrices.[5]
-
Co-elution , or spiking, is a straightforward and cost-effective method to confirm peak identity when an authentic standard is available.[6] It involves adding a small amount of the standard to the sample and observing an increase in the peak height or area at the expected retention time.[6]
-
NMR spectroscopy provides unambiguous structural information, making it the gold standard for structural elucidation.[7] However, its lower sensitivity and throughput make it less practical for routine peak confirmation in chromatography, often being used as a hyphenated technique (e.g., HPLC-NMR) for complex mixture analysis.[8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for each identification method.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To confirm the identity of a this compound peak by converting it to a volatile ester derivative for GC-MS analysis.
1. Sample Preparation and Derivatization:
- Extraction: Extract the acidic components from the sample. For biological fluids, a liquid-liquid extraction with a solvent like methyl-tert-butyl ether can be used.[10]
- Drying: Evaporate the solvent under a stream of nitrogen. It is critical to ensure the sample is anhydrous as derivatization reagents are moisture-sensitive.[2]
- Derivatization: Add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to convert the carboxylic acid groups of this compound to their trimethylsilyl (B98337) (TMS) esters. Alternatively, esterification can be performed using butanolic HCl to form dibutyl esters.[10] The reaction is typically carried out at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 45 minutes) to ensure complete derivatization.
2. GC-MS Analysis:
- Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
- Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample.
- Mass Spectrometry: As the derivatized this compound elutes from the column, it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragments, serves as a chemical fingerprint.
- Peak Identification: Compare the obtained mass spectrum with a reference spectrum from a known standard or a spectral library (e.g., NIST/Wiley).[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity of a this compound peak with high sensitivity and selectivity without derivatization.
1. Sample Preparation:
- Extraction: For complex matrices like plasma or tissue, protein precipitation or solid-phase extraction (SPE) can be used to clean up the sample.[11]
- Dilution: Dilute the extracted sample in a solvent compatible with the initial mobile phase conditions.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a reversed-phase or HILIC column to separate this compound from other sample components. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
- Ionization: Employ a soft ionization technique like electrospray ionization (ESI) in negative ion mode, which is suitable for carboxylic acids.[12]
- Tandem Mass Spectrometry (MS/MS): In the first mass analyzer, select the deprotonated molecular ion of this compound ([M-H]⁻). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides very high selectivity.[10]
- Peak Identification: The presence of the specific precursor-to-product ion transition at the expected retention time confirms the identity of this compound.
Co-elution (Spiking)
Objective: To confirm the identity of a suspected this compound peak by observing the effect of adding a known standard.
1. Initial Analysis:
- Analyze the sample using an appropriate chromatographic method (e.g., HPLC-UV, GC-FID, or LC-MS) to obtain the initial chromatogram with the suspected this compound peak.
2. Sample Spiking:
- Prepare a solution of a known this compound standard.
- Add a small, known amount of the this compound standard to an aliquot of the original sample.[6]
3. Re-analysis and Comparison:
- Analyze the spiked sample under the exact same chromatographic conditions as the original sample.
- Confirmation: If the height or area of the suspected this compound peak increases without a significant change in retention time or peak shape, the identity of the peak is confirmed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain unambiguous structural confirmation of a chromatographic peak.
1. Peak Isolation:
- Isolate the compound corresponding to the chromatographic peak of interest. This can be done using preparative chromatography or by collecting the effluent from an analytical column at the retention time of the peak.
2. Sample Preparation for NMR:
- Dissolve the isolated compound in a suitable deuterated solvent.
3. NMR Analysis:
- Acquire one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
- Structural Elucidation: The chemical shifts, coupling constants, and correlation signals in the NMR spectra provide detailed information about the molecular structure, allowing for definitive identification of this compound.[9]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each peak identification method.
Caption: Workflow for this compound Peak Confirmation by GC-MS.
Caption: Workflow for this compound Peak Confirmation by LC-MS/MS.
Caption: Workflow for Co-elution (Spiking) Confirmation.
Caption: Workflow for Structural Confirmation by NMR Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. sorbtech.com [sorbtech.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
inter-laboratory comparison of pentanedioate measurements
A Guide to Inter-Laboratory Comparison of Pentanedioate Measurements
For researchers, scientists, and drug development professionals, the accuracy and consistency of analytical measurements are paramount. This compound, also known as glutarate, is a key biomarker in various metabolic pathways and its precise quantification is crucial for clinical diagnostics and research. Inter-laboratory comparison studies, also known as proficiency testing, are essential for ensuring that different laboratories produce comparable results. This guide provides an overview of the methodologies for this compound measurement and a framework for conducting inter-laboratory comparisons.
The Importance of Inter-Laboratory Comparisons
Inter-laboratory comparisons are a vital component of external quality assurance for laboratories.[1] They allow a laboratory to assess its performance by comparing its results with those of other laboratories.[1] This process is crucial for identifying potential analytical errors, improving measurement accuracy, and ensuring the overall reliability of laboratory data.[1] For organic acid analysis, which includes this compound, proficiency testing programs are offered in clinical diagnostic settings to monitor inborn errors of metabolism.[1]
Analytical Methodologies for this compound Measurement
The two most common analytical techniques for the quantification of organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer high sensitivity and specificity, which are critical for accurate measurement in complex biological matrices such as urine and plasma.
Table 1: Key Performance Characteristics for this compound Measurement Methods in an Inter-Laboratory Comparison.
| Performance Characteristic | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of a measured value to a standard or known value. | Recovery of 80-120% for spiked samples. |
| Precision (Repeatability & Reproducibility) | The degree to which repeated measurements under unchanged conditions show the same results. | Coefficient of Variation (CV) ≤ 15%. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | The lowest quantity of a substance that can be distinguished from the absence of that substance. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. Below is a representative protocol for the analysis of this compound in serum using GC-MS.
Sample Preparation
-
Sample Collection : Collect whole blood in a red or gold top tube.
-
Serum Separation : Centrifuge the blood sample to separate the serum.
-
Aliquoting : Transfer 1.0 mL of serum to a clean plastic aliquot tube.
-
Storage : Freeze the serum sample at -20°C until analysis. For off-site collection, spin, aliquot, and freeze within one hour of collection.
Analytical Procedure: Stable Isotope Dilution GC-MS
This method involves the use of a stable isotope-labeled internal standard to improve accuracy and precision.
-
Internal Standard Spiking : Add a known amount of a stable isotope-labeled this compound (e.g., d4-pentanedioate) to the serum sample.
-
Deproteinization : Precipitate proteins in the sample by adding a solvent like acetonitrile. Centrifuge to pellet the protein.
-
Extraction : The supernatant containing the this compound is transferred to a new tube.
-
Derivatization : The extracted organic acids are chemically modified (derivatized) to make them volatile for GC-MS analysis. This is often done using a silylating agent.
-
GC-MS Analysis :
-
Inject the derivatized sample into the gas chromatograph.
-
The different components of the sample are separated based on their boiling points and interaction with the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the specific ions of this compound and its internal standard.
-
-
Quantification : The concentration of this compound in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.
Inter-Laboratory Comparison Workflow
A well-structured workflow is essential for a successful inter-laboratory comparison study. The following diagram illustrates the key steps involved.
References
comparative study of pentanedioate metabolism in different species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, enzymatic processes, and regulatory mechanisms of pentanedioate (glutarate) across mammals, bacteria, archaea, and plants.
This compound, more commonly known as glutarate, is a five-carbon dicarboxylic acid that plays a crucial role in the central metabolism of various organisms. It serves as an intermediate in the degradation of amino acids, particularly lysine (B10760008) and tryptophan. Aberrations in its metabolic pathways are linked to serious genetic disorders in humans, making it a significant area of study for drug development. This guide provides a comparative overview of this compound metabolism, presenting key data in a structured format, detailing experimental methodologies, and visualizing the intricate pathways involved.
Mammalian this compound Metabolism
In mammals, the primary pathway for glutarate metabolism is intrinsically linked to the catabolism of the essential amino acids L-lysine and L-tryptophan. The final steps of these catabolic pathways converge on the formation of glutaryl-CoA.[1][2]
The key enzyme in the degradation of glutaryl-CoA is glutaryl-CoA dehydrogenase (GCDH) , a mitochondrial flavoprotein.[1][2] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[1] A deficiency in GCDH activity leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in the autosomal recessive neurometabolic disorder known as Glutaric Aciduria Type 1 (GA1).[1][3]
The overall reaction catalyzed by GCDH is as follows:
Glutaryl-CoA + FAD ⇌ Crotonyl-CoA + CO₂ + FADH₂
The reduced flavin adenine (B156593) dinucleotide (FADH₂) is subsequently reoxidized by the electron transport chain, contributing to cellular energy production.
Bacterial this compound Metabolism
Bacteria exhibit diverse strategies for glutarate metabolism. A widespread pathway for lysine degradation in bacteria, including Escherichia coli, proceeds through glutarate as a key intermediate. This pathway involves a distinct enzymatic step not observed in mammals.
The enzyme CsiD , an α-ketoglutarate-dependent dioxygenase, catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate. Subsequently, L-2-hydroxyglutarate is oxidized to α-ketoglutarate by the membrane-bound, ubiquinone-linked dehydrogenase, LhgO . This effectively channels glutarate into the central carbon metabolism via the Krebs cycle.
In some anaerobic bacteria, glutamate (B1630785) fermentation occurs via two distinct pathways: the methylaspartate pathway and the hydroxyglutarate pathway . The latter involves the conversion of glutamate to (R)-2-hydroxyglutarate, which is then further metabolized.
Archaeal this compound Metabolism
Information on glutarate metabolism in archaea is less extensive. However, some anaerobic archaea are known to utilize the hydroxyglutarate pathway for the fermentation of glutamate. This pathway involves the enzyme 2-hydroxyglutarate dehydrogenase . Additionally, genomic analyses of some haloarchaea suggest the presence of genes involved in amino acid degradation pathways that could potentially involve glutarate, though detailed experimental evidence is often lacking.[4]
Plant this compound Metabolism
In plants, this compound metabolism is primarily associated with the catabolism of lysine. The main route for lysine degradation in plants is the saccharopine pathway , which is initiated by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH).[5][6][7][8][9] This pathway leads to the formation of α-aminoadipic acid, which is a precursor to glutaryl-CoA. However, the direct downstream catabolic pathway for glutarate itself in plants is not as clearly defined as in mammals and bacteria. It is presumed that, similar to mammals, glutaryl-CoA is further metabolized, though specific enzymes and their regulation in plants are still under investigation.
Comparative Data on this compound Metabolism
To facilitate a direct comparison of this compound metabolism across different species, the following tables summarize key quantitative data.
| Parameter | Human (Mammal) | Escherichia coli (Bacterium) | Information Source |
| Key Enzyme | Glutaryl-CoA Dehydrogenase (GCDH) | Glutarate Hydroxylase (CsiD) | [1][2] |
| Substrate | Glutaryl-CoA | Glutarate | [1] |
| Product | Crotonyl-CoA + CO₂ | L-2-Hydroxyglutarate | |
| Kₘ for Glutaryl-CoA | 4.7 µM (pH 6.5), 5.5 µM (pH 7.5), 8.1 µM (pH 7.6), 34 µM (pH 8.5) | Not applicable | [10] |
| Intracellular Glutamate Concentration | ~2-5 mM (astrocytes), ~5 mM (neurons) | 96 mM (glucose-fed, exponential growth) | [11][12] |
Note: Data for Archaea and Plants are not sufficiently available for a direct quantitative comparison in this format.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.
Protocol 1: Spectrophotometric Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity
This protocol is adapted from established methods for assaying acyl-CoA dehydrogenases and can be used to measure GCDH activity in mitochondrial extracts or purified enzyme preparations.
Principle: The activity of GCDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of glutaryl-CoA. The rate of DCPIP reduction is measured spectrophotometrically at 600 nm.
Reagents:
-
1 M Potassium Phosphate buffer, pH 7.6
-
10 mM Glutaryl-CoA
-
2 mM DCPIP
-
10 mM Phenazine methosulfate (PMS)
-
Mitochondrial extract or purified GCDH
-
Distilled water
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL of 1 M Potassium Phosphate buffer, pH 7.6
-
50 µL of 2 mM DCPIP
-
x µL of mitochondrial extract or purified GCDH (the amount should be determined empirically to give a linear reaction rate)
-
Distilled water to a final volume of 980 µL.
-
-
Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of 10 mM Glutaryl-CoA and 10 µL of 10 mM PMS.
-
Immediately monitor the decrease in absorbance at 600 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm). One unit of activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.
Protocol 2: Assay for L-2-Hydroxyglutarate Dehydrogenase (L-2-HGDH) Activity
This protocol is designed to measure the activity of L-2-hydroxyglutarate dehydrogenase, a key enzyme in the bacterial glutarate degradation pathway.
Principle: The activity of L-2-HGDH is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. The increase in NADH concentration is measured spectrophotometrically at 340 nm.
Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM L-2-hydroxyglutarate
-
20 mM NAD⁺
-
Cell lysate or purified L-2-HGDH
-
Distilled water
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 µL of 1 M Tris-HCl buffer, pH 8.0
-
50 µL of 20 mM NAD⁺
-
x µL of cell lysate or purified L-2-HGDH (the amount should be determined empirically to give a linear reaction rate)
-
Distilled water to a final volume of 950 µL.
-
-
Incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 100 mM L-2-hydroxyglutarate.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.
Visualizing Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key this compound metabolic pathways in different species.
Conclusion
The metabolism of this compound, while centered around the degradation of key amino acids, exhibits significant diversity across different domains of life. Mammals primarily utilize a mitochondrial pathway involving glutaryl-CoA dehydrogenase, and defects in this pathway have severe clinical implications. Bacteria have evolved alternative pathways, including a notable hydroxylation step, to channel glutarate into central metabolism. While our understanding of these pathways in plants and archaea is still developing, it is clear that this compound metabolism is a fundamental process with intricate regulatory mechanisms. Further research, particularly in plants and archaea, is necessary to fully elucidate the comparative biochemistry of this important metabolite. This guide provides a foundational resource for researchers to navigate the current knowledge and to design future investigations into this fascinating area of metabolic science.
References
- 1. jci.org [jci.org]
- 2. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating metabolic pathways through genomic analysis in highly heavy metal-resistant Halobacterium salinarum strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of lysine catabolism through lysine-ketoglutarate reductase and saccharopine dehydrogenase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. uniprot.org [uniprot.org]
- 11. Glutamatergic Signaling Along The Microbiota-Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Glutamate concentration in gluc - Bacteria Escherichia coli - BNID 104691 [bionumbers.hms.harvard.edu]
Unraveling the Link: A Comparative Guide to Pentanedioate Accumulation and Neurotoxicity
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of neurotoxicity in organic acidemias is paramount for developing effective therapeutic strategies. This guide provides a comprehensive comparison of the prevailing evidence and alternative hypotheses surrounding the neurotoxic effects of pentanedioate (glutarate) and its derivatives, with a focus on Glutaric Aciduria Type I (GA-I).
Glutaric Aciduria Type I is an inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1] This enzymatic block leads to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA) in the brain and other tissues.[2] Clinically, GA-I is characterized by a high risk of acute encephalopathic crises, often triggered by metabolic stress, leading to irreversible striatal degeneration and severe dystonia.[1] The prevailing hypothesis has long implicated the direct neurotoxicity of these accumulating organic acids as the primary driver of neuronal damage. However, the precise mechanisms are still under intense investigation, with emerging evidence suggesting a more complex interplay of factors.
The Excitotoxicity Hypothesis: A Long-Standing but Debated Mechanism
The structural similarity of glutarate and 3-OHGA to the excitatory neurotransmitter glutamate (B1630785) has led to the hypothesis that these metabolites mediate neurotoxicity by over-activating N-methyl-D-aspartate (NMDA) receptors, a process known as excitotoxicity.[3][4] This overstimulation is thought to trigger a cascade of events, including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal apoptosis.
Several in vitro studies have provided evidence supporting this hypothesis. For instance, exposure of primary neuronal cultures to GA and 3-OHGA has been shown to decrease cell viability in a concentration- and time-dependent manner.[5] This effect can be partially mitigated by the application of NMDA receptor antagonists like MK-801, suggesting an NMDA receptor-mediated mechanism.[6][7]
dot
Beyond Excitotoxicity: Alternative and Synergistic Mechanisms
Despite evidence for excitotoxicity, some studies have found that GA and 3-OHGA are only weak neurotoxins on their own, suggesting that other mechanisms may contribute to the severe neuropathology seen in GA-I.[2] Research is increasingly pointing towards a multifactorial process involving mitochondrial dysfunction, oxidative stress, and neuroinflammation.
Mitochondrial Dysfunction: Both GA and 3-OHGA have been shown to induce mitochondrial depolarization in cultured astrocytes.[8] This disruption of mitochondrial function can impair energy metabolism and increase the production of reactive oxygen species (ROS).[4] Studies in Gcdh-/- mice, an animal model of GA-I, have revealed reduced activities of mitochondrial complex IV and creatine (B1669601) kinase in the striatum, further supporting a role for impaired bioenergetics in the disease's pathophysiology.[9]
Oxidative Stress: The accumulation of GA and 3-OHGA is associated with increased markers of oxidative stress, including lipid peroxidation and protein damage, in both in vitro and in vivo models.[10][11] Gcdh-/- mice exhibit increased ROS production and alterations in antioxidant enzyme activities.[10] This oxidative stress can further exacerbate mitochondrial damage and contribute to neuronal cell death.
Neuroinflammation and Synergistic Toxicity: There is growing evidence for the involvement of neuroinflammation in GA-I.[2] Furthermore, studies have shown a synergistic toxic effect between the accumulating organic acids and other metabolites. For example, subtoxic concentrations of GA or 3-OHGA, when combined with quinolinic acid (an excitotoxic metabolite of the kynurenine (B1673888) pathway), lead to a significant decrease in mitochondrial function and an increase in ROS formation.[12] This suggests that in the context of metabolic stress, a combination of insults may be responsible for the observed neurodegeneration.
Primary Cortical Neuron Culture
Primary cortical neurons are a widely used in vitro model for neurotoxicity studies.
-
Tissue Dissociation: Cortices are dissected from embryonic (E17-18) or early postnatal (P1-2) rat pups. The tissue is enzymatically digested, typically with papain or trypsin, followed by mechanical trituration to obtain a single-cell suspension. 2[13]. Plating: Cells are counted and plated at a desired density onto culture plates pre-coated with an adhesion substrate such as poly-D-lysine. 3[14]. Culture Maintenance: Neurons are maintained in a specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B27) in a humidified incubator at 37°C and 5% CO2. Media is partially exchanged every 3-4 days.
#### MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Cells are seeded in a 96-well plate and incubated to allow for attachment and growth. 2. Treatment: The culture medium is replaced with medium containing the test compounds (e.g., glutaric acid) at various concentrations, and the cells are incubated for a specified period.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. 4. Incubation: The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. 5. Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. 6. Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
The link between this compound accumulation and neurotoxicity in GA-I is well-established, but the underlying mechanisms are multifaceted. While the excitotoxicity hypothesis provides a plausible explanation for some of the observed neuronal damage, it is increasingly clear that it does not act in isolation. Mitochondrial dysfunction and oxidative stress appear to be key players in the pathophysiology of GA-I, and the synergistic effects of accumulating metabolites with other neuroactive compounds may be crucial in triggering acute neurodegeneration. Future research should continue to explore the interplay between these different pathways to identify novel therapeutic targets for this devastating neurodegenerative disorder.
References
- 1. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of brain damage in glutaric acidemia type I: Lessons from the genetic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 4. metabolon.com [metabolon.com]
- 5. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaric acid-mediated apoptosis in primary striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrocytic proliferation and mitochondrial dysfunction induced by accumulated glutaric acidemia I (GAI) metabolites: possible implications for GAI pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress, Disrupted Energy Metabolism, and Altered Signaling Pathways in Glutaryl-CoA Dehydrogenase Knockout Mice: Potential Implications of Quinolinic Acid Toxicity in the Neuropathology of Glutaric Acidemia Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. l-Carnitine prevents oxidative stress in striatum of glutaryl-CoA dehydrogenase deficient mice submitted to lysine overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxyglutaric acid induces oxidative stress and decreases the antioxidant defenses in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic synergism between quinolinic acid and organic acids accumulating in glutaric acidemia type I and in disorders of propionate metabolism in rat brain synaptosomes: Relevance for metabolic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary cortical neuron isolation and culture [protocols.io]
- 14. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
A Comparative Guide to Pentanedioate and Adipate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polyesters, the choice of dicarboxylic acid monomer is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of two common aliphatic dicarboxylic acids, pentanedioic acid (glutaric acid) and adipic acid, in the context of polymer synthesis. This analysis is supported by experimental data to aid in material selection for applications ranging from drug delivery to sustainable packaging.
The "Even-Odd" Effect: A Key Differentiator
The primary distinction between pentanedioate (from pentanedioic acid, a C5 dicarboxylic acid) and adipate (B1204190) (from adipic acid, a C6 dicarboxylic acid) lies in the number of carbon atoms in their respective chains. This seemingly small difference gives rise to the "even-odd" effect, which significantly influences the thermal and mechanical properties of the resulting polyesters. Polymers synthesized from dicarboxylic acids with an odd number of carbon atoms, such as this compound, tend to have lower melting points and crystallinity compared to those derived from dicarboxylic acids with an even number of carbon atoms, like adipate.[1][2] This is attributed to differences in crystal packing efficiency.
Performance Comparison: Poly(pentamethylene this compound) vs. Poly(pentamethylene adipate)
To illustrate the practical implications of the even-odd effect, this guide focuses on a direct comparison of two polyesters synthesized with 1,5-pentanediol (B104693): poly(pentamethylene this compound) and poly(pentamethylene adipate).
Quantitative Data Summary
The following table summarizes the key thermal and mechanical properties of these two polyesters, synthesized and characterized under comparable conditions.
| Property | Poly(pentamethylene this compound) | Poly(pentamethylene adipate) |
| Thermal Properties | ||
| Melting Temperature (Tm) | Lower | Higher[2] |
| Glass Transition Temp. (Tg) | Data not readily available | Data not readily available |
| Decomposition Temp. (Td) | Good thermal stability | Less thermally stable than other poly(1,5-pentylene dicarboxylate)s[1][2] |
| Mechanical Properties | ||
| Tensile Modulus | Lower | Higher[2] |
| Tensile Strength | Lower | Higher[2] |
| Elongation at Break | Higher | Lower[2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyesters are crucial for reproducible research and development.
Synthesis of Poly(pentamethylene this compound/adipate) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation process.
Materials:
-
1,5-Pentanediol
-
Pentanedioic acid (Glutaric acid) or Adipic acid
-
Catalyst (e.g., Titanium(IV) butoxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification: The dicarboxylic acid and a slight molar excess of 1,5-pentanediol are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-200°C to initiate the esterification reaction, during which water is formed and removed.
-
Polycondensation: Once the theoretical amount of water has been collected, the catalyst is added to the reaction mixture.
-
The temperature is gradually increased to 220-240°C, and a vacuum is slowly applied to remove the excess diol and drive the polymerization to a high molecular weight.
-
The reaction is continued for several hours until the desired melt viscosity is achieved.
-
The resulting polymer is then cooled and can be collected for characterization.[3]
Characterization Methods
Differential Scanning Calorimetry (DSC):
DSC is employed to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm).
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step change in the baseline of the DSC thermogram, and the Tm is determined as the peak of the endothermic melting event.[4][5]
Thermogravimetric Analysis (TGA):
TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
A small sample of the polymer is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The Td is often reported as the temperature at which 5% weight loss occurs.[6][7]
Tensile Testing:
The mechanical properties of the polymers, such as tensile modulus, tensile strength, and elongation at break, are determined by tensile testing of film or dumbbell-shaped specimens.
-
Polymer films are prepared by melt-pressing or solvent casting.
-
Test specimens with defined dimensions are cut from the films.
-
The specimens are mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.[8][9][10]
Visualizing the Synthesis and Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis of polyesters from diols and dicarboxylic acids.
Caption: Workflow for polyester (B1180765) characterization.
Conclusion
The choice between this compound and adipate in polymer synthesis has a profound impact on the resulting material's properties. Adipate-based polyesters, with their even-numbered carbon chain, generally exhibit higher melting points and tensile strength, making them suitable for applications requiring greater rigidity and thermal resistance. Conversely, this compound-based polyesters offer increased flexibility and lower melting points, which can be advantageous in applications such as drug delivery systems where tailored degradation rates and mechanical compliance are desired. By understanding the structure-property relationships dictated by the even-odd effect and utilizing the experimental protocols outlined in this guide, researchers can make informed decisions in the design and synthesis of novel biodegradable polyesters for a wide range of scientific and biomedical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. appropedia.org [appropedia.org]
- 9. insights.globalspec.com [insights.globalspec.com]
- 10. shimadzu-testing.com [shimadzu-testing.com]
Comparative Efficacy of Poly(glutamic acid)-Based Drug Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is critical for enhancing therapeutic efficacy and minimizing off-target effects. While the term "pentanedioate-based" may not be commonly used, systems derived from its amino-analogue, glutamic acid, particularly poly(glutamic acid) (PGA), have emerged as a versatile and promising platform. This guide provides a comparative analysis of PGA-based drug delivery systems against other widely used alternatives, supported by experimental data.
Poly(glutamic acid) is a biocompatible and biodegradable polymer that has garnered significant attention for its use in drug delivery, especially in oncology.[1][2] Its pendant carboxylic acid groups offer facile sites for drug conjugation and modification, allowing for the creation of sophisticated nanocarriers.[1][2]
Performance Comparison of Drug Delivery Systems
The efficacy of a drug delivery system is determined by several key parameters, including drug loading capacity, encapsulation efficiency, particle size, and drug release kinetics. Below is a comparative summary of PGA-based systems with other common nanocarriers like poly(lactic-co-glycolic acid) (PLGA) and liposomes.
| Drug Delivery System | Drug | Particle Size (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Key Findings |
| α-Poly(glutamic acid) (α-PGA) | Doxorubicin (B1662922) | 110.4 | 66.2% | Not Reported | pH-sensitive release, with enhanced release in acidic conditions (pH 5.5). Showed a high tumor inhibition rate of 67.4% in vivo.[2] |
| Poly(L-γ-glutamyl-glutamine)-Paclitaxel (PGG-PTX) Nanoconjugate | Paclitaxel (B517696) | 12-15 | 35% | Not Applicable (conjugate) | Self-assembles into nanoparticles. Demonstrated a higher maximum tolerated dose (350 mg PTX/kg) compared to PGA-PTX (160 mg PTX/kg), suggesting lower toxicity.[3][4] |
| Poly(γ-glutamic acid)-poly(lactide) (PGA-PLA) | Paclitaxel | ~150-200 | 8.9 - 21.3% | 46.5 - 82.3% | Drug loading and efficiency varied with the drug-to-polymer ratio. Galactosamine-conjugated nanoparticles showed targeted uptake in liver cancer cells.[5] |
| Poly(lactic-co-glycolic acid) (PLGA) | Paclitaxel | Not Specified | Not Reported | Not Reported | Showed a biphasic release pattern with an initial burst release followed by sustained release over 14 days. Antibody conjugation led to a more controlled release.[6] |
| Liposomes with PGA as trapping agent | Doxorubicin | Not Reported | Not Reported | >95% | The presence of PGA within the liposomes led to slower drug release and enhanced doxorubicin accumulation in tumors.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the preparation and evaluation of PGA-based drug delivery systems.
1. Preparation of α-PGA/Doxorubicin Nanoparticles
This protocol describes the preparation of doxorubicin-loaded α-PGA nanoparticles using a reverse solvent precipitation and high-pressure homogenization technique.[2]
-
Materials: α-Poly(glutamic acid) (α-PGA), Doxorubicin hydrochloride (DOX·HCl), Triethylamine (TEA), Ibuprofen (IBU), Ethanol (B145695), and Water.
-
Procedure:
-
20 mg of DOX·HCl and TEA (at a 1.5-fold molar ratio to DOX·HCl) are dissolved in a mixture of ethanol and water.
-
IBU and α-PGA are dissolved in ethanol.
-
The DOX solution is added dropwise to the α-PGA solution under magnetic stirring.
-
The resulting mixture is subjected to high-pressure homogenization to obtain a uniform nanoparticle suspension.
-
The organic solvent is removed via evaporation.
-
The nanoparticle suspension is centrifuged and washed to remove unloaded drug and other reagents.
-
The final α-PGA/DOX nanoparticles are collected after lyophilization.
-
2. Synthesis of Poly(L-γ-glutamyl-glutamine)-Paclitaxel (PGG-PTX) Nanoconjugate
This protocol outlines the chemical conjugation of paclitaxel to a modified poly(glutamic acid) backbone.[3][4]
-
Materials: Poly(L-glutamic acid) (PGA), Paclitaxel (PTX), and various coupling agents and solvents (e.g., HOBt, DMAP).
-
Procedure:
-
PGA is first modified by adding a glutamic acid side chain to each glutamyl residue in the polymer backbone to form poly(L-γ-glutamyl-glutamine) (PGG).
-
Paclitaxel is then covalently conjugated to the side chains of PGG using appropriate coupling chemistry.
-
The resulting PGG-PTX conjugate is purified to remove unreacted paclitaxel and other reagents.
-
The final product is characterized to determine the paclitaxel content, molecular weight, and nanoparticle formation in an aqueous solution.
-
3. In Vitro Drug Release Study
This protocol is used to evaluate the release kinetics of a drug from the nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.[2][9]
-
Materials: Drug-loaded nanoparticles, Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5, Dialysis membrane (with appropriate molecular weight cut-off).
-
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The dialysis bag is immersed in a larger volume of PBS (either pH 7.4 or 5.5) at 37°C with gentle shaking.
-
At predetermined time intervals, a sample of the release medium is withdrawn, and the volume is replaced with fresh buffer.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative drug release is calculated as a percentage of the total drug loaded in the nanoparticles.
-
Visualizations
Experimental Workflow for PGA-based Nanoparticle Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and testing of poly(glutamic acid)-based drug delivery systems.
Caption: Workflow for developing and testing PGA-based drug delivery systems.
References
- 1. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy [mdpi.com]
- 3. Synthesis, characterization, and biological evaluation of poly(L-γ-glutamyl-glutamine)- paclitaxel nanoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 7. Tumor delivery of liposomal doxorubicin prepared with poly-L-glutamic acid as a drug-trapping agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amphiphilic Poly(γ‐glutamic acid) Derivatives for Delivering Doxorubicin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of Pentanedioate: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular mechanisms of action of pentanedioate (also known as glutarate), a key metabolite implicated in the inherited metabolic disorder Glutaric Aciduria Type 1 (GA1). We will explore its effects on crucial cellular pathways and compare its performance with relevant alternatives, supported by experimental data and detailed protocols.
This compound accumulation, a consequence of deficient glutaryl-CoA dehydrogenase (GCDH) activity, disrupts cellular homeostasis through multiple mechanisms.[1][2][3] This guide will delve into three primary areas of its action: inhibition of the Krebs cycle, modulation of α-ketoglutarate-dependent dioxygenases (αKGDDs), and impairment of the pyruvate (B1213749) dehydrogenase (PDH) complex.
Inhibition of the Krebs Cycle and Impaired Energy Metabolism
Elevated levels of this compound and its derivative, 3-hydroxyglutaric acid, competitively inhibit key enzymes of the Krebs (TCA) cycle, leading to a significant reduction in cellular energy production.[1] This disruption of mitochondrial function is a central pathological feature of GA1.
Comparative Data: this compound vs. Succinate (B1194679) on Cellular Respiration
While direct comparative studies quantifying the effects of this compound versus succinate on cellular respiration are limited, the available data suggests opposing roles. Succinate is a direct substrate for Complex II of the electron transport chain and generally enhances mitochondrial respiration.[4][5] In contrast, this compound and its derivatives are inhibitory.
| Compound | Effect on Cellular Respiration | Effect on ATP Production | Notes |
| This compound (Glutarate) | Inhibitory | Decreased | Competitively inhibits Krebs cycle enzymes.[1] |
| Succinate | Stimulatory | Increased | Direct substrate for mitochondrial Complex II.[4][5] |
Experimental Protocol: Measurement of Cellular ATP Levels
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to quantify ATP. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[6][7]
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and treat with desired concentrations of this compound, succinate, or other compounds for the specified duration.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the reagent directly to the cell culture wells. This will lyse the cells and initiate the luciferase reaction.
-
Measurement: Incubate for a short period at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration to determine the relative ATP levels.
Modulation of α-Ketoglutarate-Dependent Dioxygenases (αKGDDs)
This compound is a structural analog of α-ketoglutarate (α-KG), a crucial co-substrate for a large family of enzymes known as αKGDDs. These enzymes, including histone demethylases (e.g., KDM6A) and DNA hydroxylases (e.g., TET enzymes), play critical roles in epigenetic regulation and cell signaling.[3][8] By competitively inhibiting αKGDDs, this compound can alter gene expression and cellular function.
Comparative Data: Inhibition of αKGDDs
| Inhibitor | Target Enzyme | IC50 | Notes |
| 2-Hydroxyglutarate (D-2-HG) | TET2 | ~5.3 mM | Weak inhibitor.[8] |
| 2-Hydroxyglutarate (D-2-HG) | JMJD2C | 79 ± 7 µM | Potent inhibitor of this histone demethylase.[3] |
| GSK-J4 | KDM6A/B | 8.6 µM (for KDM6B) | A well-characterized selective inhibitor of KDM6A/B.[10] |
| N-oxalylglycine (NOG) | Broad Spectrum αKGDD inhibitor | Varies | A general competitive inhibitor of αKGDDs.[1] |
Signaling Pathway: this compound Inhibition of αKGDDs
Caption: this compound competitively inhibits αKG-dependent dioxygenases.
Impairment of the Pyruvate Dehydrogenase (PDH) Complex
Recent evidence suggests that this compound can also impact cellular metabolism through the post-translational modification of proteins. Specifically, the formation of glutaryl-CoA can lead to the glutarylation of the E2 subunit of the pyruvate dehydrogenase (PDH) complex, inhibiting its activity. The PDH complex is a critical gatekeeper enzyme that links glycolysis to the Krebs cycle.
Experimental Workflow: Assessing PDH Complex Activity
Caption: Workflow for measuring pyruvate dehydrogenase (PDH) activity.
Experimental Protocol: Pyruvate Dehydrogenase Activity Assay
Principle: The activity of the PDH complex can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA.
Procedure:
-
Sample Preparation: Treat cells with this compound or control vehicle. Harvest cells and isolate mitochondria through differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing pyruvate, coenzyme A, NAD+, and thiamine (B1217682) pyrophosphate.
-
Initiation of Reaction: Add the mitochondrial lysate to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation of Activity: Calculate the rate of NADH production to determine the PDH activity. Normalize the activity to the protein concentration of the lysate.
Alternatives to this compound in Cellular Models
For studying the metabolic disruptions observed in conditions like GA1, several alternative compounds can be utilized to probe specific cellular pathways.
| Alternative Compound | Mechanism of Action | Application |
| Succinate | Krebs cycle intermediate | Used to bypass Complex I and directly fuel Complex II of the electron transport chain, often to assess mitochondrial function.[11][12] |
| 2-Hydroxyglutarate (2-HG) | Competitive inhibitor of αKGDDs | A well-characterized oncometabolite used to study the downstream effects of αKGDD inhibition.[1][2][9] |
| N-oxalylglycine (NOG) | Broad-spectrum αKGDD inhibitor | A tool compound for the general inhibition of αKGDDs to study their role in various cellular processes.[1] |
| CPI-613 | Inhibitor of α-ketoglutarate dehydrogenase | A small molecule that targets a key enzyme in the Krebs cycle, allowing for the study of TCA cycle disruption.[8] |
Conclusion
This compound exerts its cellular effects through a multi-pronged mechanism, primarily by disrupting mitochondrial energy metabolism and altering epigenetic regulation. Its inhibitory actions on the Krebs cycle, α-ketoglutarate-dependent dioxygenases, and the pyruvate dehydrogenase complex collectively contribute to the pathophysiology observed in cellular models of Glutaric Aciduria Type 1. Understanding these mechanisms and comparing the effects of this compound with other metabolic modulators is crucial for developing therapeutic strategies for this and other related metabolic disorders. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the complex roles of this compound in cellular function.
References
- 1. stemcell.com [stemcell.com]
- 2. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. Quantitative analysis of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TET2 deficiency sensitizes tumor cells to statins by reducing HMGCS1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases | ID: w0892h860 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Variation in the link between oxygen consumption and ATP production, and its relevance for animal performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate recovers mitochondrial oxygen consumption in septic rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of free respiration in liver mitochondria during oxidation of various electron donors and under conditions of shutdown of complex III of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentanedioate (Glutaric Acid) as a Predictive Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical validation of pentanedioate, more commonly known as glutaric acid, as a predictive biomarker. While not a predictive marker for treatment response in the traditional sense, its elevated levels are highly predictive of the clinical outcome in the inherited metabolic disorder, Glutaric Aciduria Type I (GA-1). This document compares glutaric acid with other key metabolites in the context of GA-1 diagnosis and prognosis, presenting supporting data and detailed experimental protocols.
Introduction to this compound as a Biomarker
This compound (Glutaric Acid) is a five-carbon dicarboxylic acid that serves as an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. In healthy individuals, it is present in very low concentrations in bodily fluids. However, in the autosomal recessive disorder Glutaric Aciduria Type I (GA-1), a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaric acid and other related metabolites.[1][2] This accumulation is neurotoxic and, if left untreated, can lead to severe neurological damage.[1][3] Therefore, the measurement of glutaric acid is a cornerstone in the diagnosis and prognostic assessment of GA-1.[4]
Comparison of Biomarkers for Glutaric Aciduria Type I
The diagnosis and monitoring of GA-1 rely on the measurement of a panel of biomarkers. The primary analytes include glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC).[1][5] The following table summarizes and compares these key biomarkers.
| Biomarker | Chemical Class | Role in GA-1 | Typical Matrix | Analytical Method(s) | Predictive Value |
| Glutaric Acid (this compound) | Dicarboxylic Acid | Primary accumulating metabolite due to GCDH deficiency.[2] | Urine, Plasma, Cerebrospinal Fluid | GC-MS, LC-MS/MS, HPLC[1][6] | High concentrations are diagnostic of GA-1 and predictive of a high risk of neurological damage if untreated. |
| 3-Hydroxyglutaric Acid (3-OH-GA) | Dicarboxylic Acid | A downstream metabolite of accumulated glutaryl-CoA.[7] Often considered a more reliable diagnostic marker than glutaric acid, especially in "low excretor" patients.[8] | Urine, Plasma, Cerebrospinal Fluid | GC-MS, LC-MS/MS, HPLC[8][9] | Elevated levels, even with normal glutaric acid, are highly suggestive of GA-1 and predictive of disease. |
| Glutarylcarnitine (C5DC) | Acylcarnitine | Formed from the conjugation of excess glutaryl-CoA with carnitine.[2] | Dried Blood Spots, Plasma | Tandem Mass Spectrometry (MS/MS)[1][4] | Primary marker used in newborn screening programs to predict the risk of GA-1.[10][11] |
Experimental Protocols
Accurate quantification of these biomarkers is crucial for diagnosis and management. The following are summaries of commonly used experimental protocols.
Protocol 1: Analysis of Glutaric and 3-Hydroxyglutaric Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard for the quantitative analysis of organic acids in urine.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a urine sample.
-
The organic acids are extracted from the urine using a liquid-liquid extraction or solid-phase extraction.
-
The extracted acids are then chemically modified (derivatized) to make them volatile for GC-MS analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the characteristic fragments of the derivatized glutaric and 3-hydroxyglutaric acids and the internal standard.
-
-
Data Analysis:
-
The concentration of each acid is calculated by comparing the peak area of the analyte to that of the internal standard.
-
Protocol 2: Analysis of Glutarylcarnitine (C5DC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This is the primary method used for newborn screening for GA-1.[10]
-
Sample Preparation:
-
A small disc is punched from a dried blood spot on a filter card.
-
The acylcarnitines, including C5DC, are extracted from the disc using a solvent (typically methanol) containing internal standards (stable isotope-labeled acylcarnitines).
-
-
Flow Injection MS/MS Analysis:
-
The extract is directly injected into the tandem mass spectrometer without prior chromatographic separation.
-
The first mass spectrometer selects the precursor ion for C5DC.
-
This ion is then fragmented in a collision cell.
-
The second mass spectrometer detects a specific product ion of C5DC.
-
This highly specific detection method allows for rapid and high-throughput analysis.
-
-
Data Analysis:
-
The concentration of C5DC is determined by the ratio of its signal to that of the corresponding internal standard. Elevated levels are flagged for further confirmatory testing.
-
Visualizations
Metabolic Pathway and Biomarker Origin
The following diagram illustrates the metabolic pathway affected in Glutaric Aciduria Type I and the origin of the key biomarkers.
Caption: Metabolic pathway disruption in Glutaric Aciduria Type I.
Experimental Workflow for Biomarker Analysis
The general workflow for the analysis of glutaric acid and related metabolites in a clinical setting is depicted below.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. register.awmf.org [register.awmf.org]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosis and management of glutaric aciduria type I--revised recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glutaric acidemia type I | Newborn Screening [newbornscreening.hrsa.gov]
Safety Operating Guide
Proper Disposal of Pentanedioate: A Comprehensive Safety and Operational Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is fundamental to laboratory safety and environmental responsibility. Pentanedioate, also known as glutarate, and its derivatives are common reagents in various synthetic and biological applications. Due to their potential environmental impact, they require specific disposal procedures. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound and its solutions should be handled in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat | Prevents direct skin contact. |
| Respiratory Protection | NIOSH-approved respirator (if ventilation is inadequate) | Prevents inhalation of aerosols or vapors. |
Waste Classification and Hazard Summary
This compound waste must be classified and handled as hazardous chemical waste. A key concern highlighted in safety data for related compounds is its environmental toxicity. Under no circumstances should it be disposed of down the drain or mixed with general refuse.
| Hazard Classification | Description | Primary Concern | Disposal Guideline |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental contamination. | Avoid release to the environment. Must be collected for approved disposal. |
| Hazardous Waste | Classified as hazardous waste upon disposal. | Regulatory compliance and safety. | Treat as non-halogenated organic waste. |
| Acute Oral Toxicity | Harmful if swallowed. | Personnel safety. | Do not eat, drink, or smoke when handling. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process designed to mitigate risk to personnel and the environment.
Step 1: Waste Segregation Collect this compound and glutarate-containing waste in a dedicated waste container. It is crucial to keep this waste stream separate from other chemical wastes, particularly halogenated solvents, as this can impact the final disposal method and cost.
Step 2: Containment and Labeling
-
Container: Use a robust, leak-proof, and chemically compatible container with a secure screw-top cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound Waste" or "Glutarate Waste"), and list all components and their approximate concentrations. Affix a hazardous waste tag as soon as the first drop of waste is added.
-
Storage: Store the sealed container in a designated satellite accumulation area, which must be near the point of generation and have secondary containment to catch any potential leaks.
Step 3: Neutralization (as a Pre-Treatment Option) For acidic solutions of pentanedioic acid, neutralization may be a required pre-treatment step at your institution before collection by a waste contractor. This process should only be performed by trained personnel following a specific, approved protocol.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on neutralization.
-
Procedure Example: For related compounds like glutaraldehyde, glycine-based neutralizers are recommended. For acidic waste, a slow addition of a weak base like sodium bicarbonate can be used to adjust the pH to a neutral range (6.0-8.0), but this must be done with extreme care to control effervescence (CO₂ gas production).
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Arrange for pickup through your institution's EHS department.
-
Prohibited Actions:
-
NEVER pour this compound waste down the drain. Its biocidal properties can harm the bacteria in wastewater treatment facilities.
-
NEVER dilute the waste with water as a substitute for proper treatment and disposal.
-
NEVER mix with incompatible waste streams. Keep in a separate, dedicated container.
-
Step 5: Decontamination Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using a suitable laboratory detergent and water. Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste along with the primary chemical waste.
Experimental Workflow: this compound Disposal
The logical flow for proper this compound disposal is outlined below. It begins with waste generation and ends with final disposal by certified professionals, emphasizing safety and compliance at each stage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
